molecular formula C29H29NO6 B557294 Fmoc-p-carboxy-phe(OtBu)-OH CAS No. 183070-44-2

Fmoc-p-carboxy-phe(OtBu)-OH

Cat. No.: B557294
CAS No.: 183070-44-2
M. Wt: 487.5 g/mol
InChI Key: GQIVAZYTLZQGHT-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-p-carboxy-phe(OtBu)-OH, also known as this compound, is a useful research compound. Its molecular formula is C29H29NO6 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-14-12-18(13-15-19)16-25(26(31)32)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIVAZYTLZQGHT-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Fmoc-p-carboxy-Phe(OtBu)-OH: Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid, commonly known as Fmoc-p-carboxy-Phe(OtBu)-OH, is a non-canonical amino acid derivative crucial for advanced peptide synthesis. It serves as a key building block in Fluorenylmethoxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Its unique structure, featuring an orthogonally protected carboxylic acid on the phenyl side chain, allows for the site-specific introduction of modifications, making it an invaluable tool for researchers in drug development, bioconjugation, and materials science.[2] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and its application in synthetic protocols.

Chemical Identity and Structure

This compound is a phenylalanine derivative where the alpha-amino group is protected by a base-labile Fmoc group, and a carboxylic acid at the para-position of the phenyl ring is protected by an acid-labile tert-butyl (OtBu) group. This orthogonal protection scheme is fundamental to its utility, enabling selective deprotection and modification of the side chain independently of the peptide backbone elongation.

The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid.[4]

G cluster_core Phenylalanine Core alpha_C α-Carbon side_chain Phenyl Side Chain alpha_C->side_chain C-C otbu p-Carboxy(OtBu) Group (Acid-Labile) side_chain->otbu Side Chain Modification fmoc Fmoc Group (Base-Labile) fmoc->alpha_C Amine Linkage cooh α-Carboxylic Acid (for Coupling) cooh->alpha_C Carboxyl Linkage

Caption: Structural components of this compound.

IdentifierValue
CAS Number 183070-44-2[1][2][5][6][7]
Molecular Formula C29H29NO6[1][2][4][5][7]
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid[4][8]
Synonyms Fmoc-Phe(4-COOtBu)-OH, Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine[2][4][6]
InChIKey GQIVAZYTLZQGHT-VWLOTQADSA-N[4][7][8]
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Weight 487.54 g/mol [1][5][6][7]
Appearance White to off-white solid powder[2][3]
Purity ≥98% (HPLC)[2][8]
Boiling Point 684.6 ± 55.0 °C (Predicted)[3][5]
Density 1.247 ± 0.06 g/cm³ (Predicted)[3][5]
pKa 3.67 ± 0.10 (Predicted)[3]
Optical Rotation [α]20/D = 22.4 ± 2°, c=1 in CHCl3[2]
Solubility Chloroform, Dichloromethane, DMSO[6]
Storage Conditions 2-8°C, sealed in dry, protected from air and light[2][3][6][8]

Core Applications in Research and Development

The primary application of this compound is as a specialized building block in SPPS.[1][2] Its utility extends across several domains:

  • Peptide Synthesis: It is a fundamental component for creating complex peptides.[2] The Fmoc group facilitates the stepwise elongation of the peptide chain, while the OtBu group on the side chain provides an orthogonal handle for later modifications.[9]

  • Drug Development: In the pharmaceutical industry, this amino acid is used to synthesize peptide-based drug candidates.[2] The para-carboxyl group can be used as an attachment point for solubility modifiers, imaging agents, or drug payloads, potentially enhancing the bioavailability and stability of the final therapeutic.[2]

  • Bioconjugation: It is instrumental in bioconjugation processes, where peptides are linked to other molecules such as antibodies, proteins, or nanoparticles.[2] After the peptide is fully synthesized and cleaved from the resin, the side-chain tert-butyl group can be selectively removed to reveal a carboxylic acid, which can then be activated for conjugation.

  • Materials Science: Researchers use this derivative to create novel peptide-based biomaterials. The side chain can be used to cross-link peptide chains or to anchor peptides onto surfaces.

Experimental Protocol: Incorporation via Fmoc-SPPS

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain using an automated microwave peptide synthesizer.

Materials:

  • Resin: Cl-MPA ProTide® resin or equivalent

  • This compound

  • Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF

  • Coupling Reagents: 1.0 M DIC and 1.0 M Oxyma Pure in DMF (to form CarboMAX)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: 95:2.5:2.5 Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS)

  • Precipitation Solvent: Cold diethyl ether (Et2O)

Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal of the resin-bound peptide by treating with the deprotection solution. This is typically done in two stages: a quick 1-minute wash followed by a longer 5-10 minute reaction.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.

  • Coupling Reaction:

    • Dissolve this compound (5-fold molar excess over resin substitution) in DMF.

    • Add the coupling reagents (DIC and Oxyma Pure) to activate the carboxylic acid of the amino acid.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 10-30 minutes. Microwave heating (e.g., to 50°C for 10 minutes) can be used to enhance coupling efficiency, especially for difficult sequences.[10]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including the OtBu group from the p-carboxy-Phe residue.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Lyophilize the crude peptide overnight. The final product can be purified using reverse-phase HPLC.

G cluster_cleavage Final Steps start Start: Resin with Exposed Amino Group deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection If Fmoc is present coupling 3. Coupling Add this compound + DIC/Oxyma in DMF start->coupling If starting with free amine wash1 2. Wash (DMF) deprotection->wash1 wash1->coupling wash2 4. Wash (DMF) coupling->wash2 end_cycle One Amino Acid Added wash2->end_cycle end_cycle->deprotection Repeat for next AA cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) end_cycle->cleavage If sequence is complete purification Precipitation & Purification (Et2O & HPLC) cleavage->purification

References

A Technical Guide to Fmoc-p-carboxy-Phe(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-p-carboxy-Phe(OtBu)-OH, a crucial building block in modern drug discovery and peptide science. The document details its chemical and physical properties, with a focus on its molecular weight and other quantitative data. It elucidates the strategic importance of the Fmoc and OtBu protecting groups in the context of solid-phase peptide synthesis (SPPS). Furthermore, this guide furnishes detailed experimental protocols for the application of this compound and illustrates the synthetic workflow through a Graphviz diagram, offering a valuable resource for researchers in peptide chemistry and drug development.

Introduction

This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-4-(tert-butoxycarbonyl)-L-phenylalanine, is a specialized amino acid derivative widely utilized in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring orthogonal protecting groups, allows for the precise incorporation of a functionalized phenylalanine residue into a growing peptide chain. This capability is of paramount importance in the design of novel peptide therapeutics, where modifications to the peptide backbone and side chains can significantly enhance biological activity, stability, and pharmacokinetic profiles.

The strategic incorporation of non-proteinogenic amino acids like this compound is a key strategy in modern drug discovery. The introduction of such modified residues can induce specific conformational constraints, improve resistance to proteolytic degradation, and introduce new functionalities for bioconjugation or to modulate receptor interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis. The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Weight 487.54 g/mol [2][3]
Molecular Formula C₂₉H₂₉NO₆[2][3]
CAS Number 183070-44-2[2][4]
Appearance White to off-white solid[][6]
Purity ≥95%[4]
Boiling Point (Predicted) 684.6 ± 55.0 °C[2][]
Density (Predicted) 1.247 ± 0.06 g/cm³[2][]
Storage Conditions 2-8°C, sealed in a dry environment[][7]

The Role of Protecting Groups in Fmoc SPPS

The successful synthesis of peptides using the Fmoc strategy relies on an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions. In this compound, the Fmoc and OtBu groups serve critical and complementary roles.

  • The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the α-amino group of the amino acid.[8] Its primary function is to prevent self-polymerization during the activation of the carboxyl group and to ensure that peptide bond formation occurs exclusively at the N-terminus of the growing peptide chain.[7] The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.[9] It is typically removed using a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).[4]

  • The OtBu (tert-Butyl) Group: The tert-butyl ester serves as an acid-labile protecting group for the carboxyl group on the phenyl side chain.[10] This protection is crucial to prevent this functionality from interfering with the peptide bond formation at the α-carboxyl group. The OtBu group is stable to the basic conditions used for Fmoc deprotection, thus ensuring the integrity of the side chain throughout the synthesis cycles.[3] It is removed during the final cleavage step, typically with a strong acid like trifluoroacetic acid (TFA).[4]

Experimental Protocol: Incorporation of this compound in SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized based on the resin, the specific peptide sequence, and the scale of the synthesis.

Materials and Reagents:

  • This compound

  • Appropriate resin (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide)[6]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[6]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[11]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[4]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to pre-activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[12]

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative test indicates the absence of free primary amines and a successful coupling.[12]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6] This step cleaves the peptide from the resin and removes the OtBu and other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Pellet the peptide by centrifugation, decant the ether, and dry the peptide pellet.[8]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The cyclical nature of Fmoc-based solid-phase peptide synthesis is illustrated in the following diagram.

SPPS_Workflow Start Start: Resin with N-terminal Fmoc protection Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated this compound) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->FinalCleavage Final Amino Acid Coupled Repeat->Deprotection End Purified Peptide FinalCleavage->End

Caption: Cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Applications in Drug Development

The incorporation of this compound into peptides offers several advantages for drug development. The protected carboxyl group on the phenyl side chain, once deprotected, can serve as a handle for various modifications:

  • Bioconjugation: The free carboxyl group can be used to attach polyethylene glycol (PEG) to improve solubility and circulation half-life, or to conjugate cytotoxic drugs for targeted delivery.

  • Peptide Cyclization: The side-chain carboxyl group can be used to form a lactam bridge with a side-chain amine of another amino acid, leading to a cyclized peptide with constrained conformation and potentially enhanced receptor binding and stability.

  • Modulation of Physicochemical Properties: The introduction of a carboxylic acid can alter the overall charge and polarity of the peptide, which can be fine-tuned to optimize solubility, cell permeability, and pharmacokinetic properties.

The use of such modified amino acids is instrumental in the development of peptide-based therapeutics for a wide range of diseases, including metabolic disorders, oncology, and infectious diseases.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex and modified peptides. Its well-defined physicochemical properties and the orthogonal nature of its protecting groups make it an indispensable tool for researchers in peptide chemistry and drug development. The detailed protocols and workflow provided in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of peptide-based therapeutics.

References

An In-depth Technical Guide to Fmoc-p-carboxy-Phe(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, experimental applications, and procedural workflows related to Fmoc-p-carboxy-Phe(OtBu)-OH, a key building block in modern peptide synthesis.

Core Physical Properties

This compound is a white to off-white solid compound.[1] Its fundamental physical and chemical characteristics are summarized below, providing essential data for its handling, storage, and application in synthetic chemistry. While some properties are based on predicted values, they offer valuable approximations for experimental design.

PropertyValueSource
Molecular Formula C₂₉H₂₉NO₆[2][3]
Molecular Weight 487.54 g/mol [2][3][4]
Appearance White to off-white solid[1]
Boiling Point (Predicted) 684.6 ± 55.0 °C[1][2][4]
Density (Predicted) 1.247 ± 0.06 g/cm³[1][4]
pKa (Predicted) 3.67 ± 0.10[1]
Solubility Soluble in Chloroform, Dichloromethane, DMSO

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its use in this context, as well as standard procedures for determining its key physical properties.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the iterative process of extending a peptide chain on a solid support using Fmoc-protected amino acids like this compound.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid).

  • Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for at least 30 minutes to ensure optimal reaction conditions.

2. Fmoc Deprotection:

  • Treat the resin-bound amino acid with a 20% solution of piperidine in DMF.

  • Allow the reaction to proceed for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

3. Amino Acid Coupling:

  • Activate the carboxylic acid group of this compound. This is typically achieved by dissolving the amino acid derivative and a coupling agent (e.g., HBTU, HATU) in DMF, followed by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours, or until completion is confirmed by a colorimetric test (e.g., ninhydrin test).

  • Wash the resin with DMF to remove unreacted reagents.

4. Iteration and Cleavage:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Upon completion of the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group from the carboxy-phenylalanine residue) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Determination of Melting Point

This protocol describes a standard method for determining the melting point of a solid organic compound.

1. Sample Preparation:

  • Ensure the this compound sample is thoroughly dried and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

2. Measurement:

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a controlled rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Qualitative Solubility Assessment

This protocol outlines a general procedure for determining the solubility of a compound in various solvents.

1. Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of small test tubes.

  • Add a measured volume (e.g., 0.1 mL) of a selected solvent to the first test tube.

  • Agitate the mixture vigorously for a set period.

  • Observe if the solid dissolves completely.

  • If the solid dissolves, the compound is soluble at that concentration. If not, incrementally add more solvent and repeat the agitation and observation steps to estimate the solubility.

  • Repeat the process with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Fmoc_SPPS_Workflow start Start: Resin-bound Amino Acid (Fmoc protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Activated this compound wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) repeat->cleavage No end End: Purified Peptide cleavage->end

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Melting_Point_Determination prep Sample Preparation: Dry and powder the sample pack Pack into capillary tube prep->pack insert Insert into melting point apparatus pack->insert heat Heat at a controlled rate insert->heat observe Observe melting and record temperature range heat->observe

References

Fmoc-p-carboxy-phe(OtBu)-OH CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-p-carboxy-phe(OtBu)-OH

CAS Number: 183070-44-2

This technical guide provides a comprehensive overview of this compound, an essential building block in peptide chemistry. It is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis. This document details the compound's physicochemical properties, experimental protocols for its use, and its applications in the synthesis of modified peptides for therapeutic and research purposes.

Compound Data

This compound, also known as Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine, is a derivative of the amino acid phenylalanine.[1][2] The N-terminal α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxylic acid on the phenyl ring is protected as a tert-butyl (OtBu) ester. This dual protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis (SPPS).[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 183070-44-2[4][5][6]
Molecular Formula C₂₉H₂₉NO₆[4][6]
Molecular Weight 487.54 g/mol [4][6]
Appearance White to off-white solid powder[2][4]
Purity ≥98% (HPLC)[2][7]
Optical Rotation [α]²⁰/D = 22.4 ± 2°, c=1 in CHCl₃[2]
Boiling Point (Predicted) 684.6 ± 55.0 °C[4][8]
Density (Predicted) 1.247 ± 0.06 g/cm³[4][8]
pKa (Predicted) 3.67 ± 0.10[4]
Solubility and Storage
PropertyValue
Solubility Soluble in Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[5]
Storage Conditions Store at 2-8°C, sealed in a dry, airtight container.[4][5][7]

Experimental Protocols

The primary application of this compound is its incorporation into peptide chains via Fmoc-based solid-phase peptide synthesis (SPPS).[9] The following is a generalized protocol for this process.

Protocol: Incorporation of this compound in SPPS

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

Materials:

  • This compound

  • Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[10]

  • Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/DIPEA or HATU/HOAt)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-20 minutes to remove the Fmoc group from the N-terminus of the resin-bound peptide.[11][12]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).[11]

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.[13]

    • Add an activating base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[13]

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.[13]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[13]

  • Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to ensure the coupling reaction is complete. A negative test indicates the absence of free primary amines.[13]

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.[11]

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it.[11]

    • Add a cleavage cocktail to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups (including the OtBu group). Agitate for 2-3 hours.[1][11]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.[11][13]

    • Isolate the peptide pellet by centrifugation and wash with cold diethyl ether.[13]

    • Dry the peptide pellet.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][13]

Visualizations

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of Fmoc-SPPS for the elongation of a peptide chain.

spss_workflow start Start with Resin-Bound Protected Amino Acid deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Activated Amino Acid to Resin wash1->coupling activation Activate Next Fmoc-AA-OH activation->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage and Deprotection repeat->final_cleavage No

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Role in Drug Discovery

The incorporation of non-natural amino acids like this compound is a key strategy in drug discovery. It allows for the synthesis of peptides with modified properties, such as enhanced stability or improved binding to biological targets.

drug_discovery cluster_synthesis Peptide Synthesis cluster_application Biological Application Fmoc_AA This compound SPPS Solid-Phase Peptide Synthesis Fmoc_AA->SPPS Modified_Peptide Modified Peptide SPPS->Modified_Peptide Interaction Enhanced Binding and Stability Modified_Peptide->Interaction Introduces Novel Properties Target Biological Target (e.g., Receptor, Enzyme) Target->Interaction Therapeutic_Effect Therapeutic Effect Interaction->Therapeutic_Effect

Caption: Role of modified amino acids in peptide drug discovery.

Applications in Research and Drug Development

This compound is a valuable reagent for the synthesis of peptides with tailored properties. The introduction of a carboxyl group on the phenyl ring (protected during synthesis) provides a site for further modification or for influencing the peptide's interaction with its biological target.

  • Drug Development: This amino acid is used to create peptide-based therapeutics with enhanced stability, bioavailability, and receptor-binding affinity.[2][3][14] The modification can lead to improved pharmacological profiles compared to peptides composed solely of natural amino acids.[15]

  • Peptide Mimetics: It is employed in the synthesis of peptidomimetics, where the structure of a natural peptide is altered to improve its drug-like properties.[3]

  • Bioconjugation: The deprotected carboxyl group on the phenyl ring can serve as a handle for conjugating the peptide to other molecules, such as fluorescent dyes, cytotoxic drugs, or larger proteins.[2][14]

  • Structural Biology: Peptides incorporating this modified amino acid can be used to study protein-protein interactions and enzyme mechanisms.[16][17]

References

An In-depth Technical Guide to Fmoc-p-carboxy-Phe(OtBu)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-p-(tert-butoxycarbonyl)-L-phenylalanine, commonly known as Fmoc-p-carboxy-Phe(OtBu)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a functionalized phenylalanine residue that can serve as a conjugation point or a key element in bioactive peptides.

Introduction to this compound

This compound is a derivative of the amino acid phenylalanine, modified with two key protecting groups. The fluorenylmethoxycarbonyl (Fmoc) group on the α-amine allows for its use in the widely adopted Fmoc-based SPPS strategy, which relies on a base-labile protecting group that can be removed under mild conditions. The tert-butyl (OtBu) ester protecting the para-carboxyl group on the phenyl ring is acid-labile. This orthogonal protection scheme enables the selective deprotection of either the α-amine for peptide chain elongation or the side-chain carboxyl group for subsequent modifications, such as the attachment of reporter molecules, cytotoxic drugs, or for creating branched peptides.

The primary application of this compound is in the synthesis of peptides where a specific, stable linkage through the phenyl ring is desired. This includes the development of peptide-drug conjugates, radiolabeled peptides for imaging, and ligands for studying protein-protein interactions.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, with purities generally suitable for peptide synthesis. The table below summarizes key quantitative data from several commercial vendors to facilitate comparison and procurement.

SupplierCatalog NumberPurityAvailable Quantities
Bachem 4027514Not specified1 g, 5 g
Chem-Impex 07052≥ 98% (HPLC)100 mg, 250 mg, 1 g, 5 g
BLDpharm BD13138998%1 g, 5 g
Coompo C23344798%100 mg, 250 mg, 1 g
Acmec Biochemical Not specifiedNot specifiedIn stock
CP Lab Safety Not specified≥ 95%10 g
Weifang Yangxu Group Not specified99%Milligram to kilogram scale
Biomall F657565-250mgNot specified250 mg

Experimental Protocols: Incorporation of this compound in SPPS

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis. This protocol may require optimization depending on the specific peptide sequence, the resin used, and the scale of the synthesis.

Materials and Reagents:
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:
  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add enough DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (if starting with an Fmoc-protected resin):

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the 20% piperidine solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and finally DMF (3 times).

    • A small sample of the resin can be taken for a Kaiser test to confirm the presence of free primary amines.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HATU or HBTU, 3-5 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.

    • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

    • A Kaiser test should be performed to confirm the completion of the coupling (absence of free primary amines).

  • Chain Elongation:

    • Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare the cleavage cocktail (e.g., TFA/TIS/Water). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

    • Dry the crude peptide under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.

Visualizations: Workflows and Pathways

The following diagrams illustrate the general experimental workflow for SPPS and a representative signaling pathway where a peptide synthesized using this technology might be relevant.

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Integrin_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Cell Membrane Fibronectin Fibronectin Integrin αvβ3 Integrin Fibronectin->Integrin Binds & Activates FAK FAK Integrin->FAK Recruits & Activates RGD_Peptide RGD Peptide Ligand (e.g., synthesized with This compound) RGD_Peptide->Integrin Binds & Inhibits Src Src FAK->Src Activates Signaling Downstream Signaling (Cell Proliferation, Survival, Migration) FAK->Signaling Src->Signaling

Inhibition of Integrin Signaling by an RGD Peptide Ligand.

Disclaimer: The integrin signaling pathway diagram is a simplified, illustrative example. While peptides targeting integrins, such as those containing the RGD (Arginine-Glycine-Aspartic acid) motif, can be synthesized using advanced amino acid derivatives, the direct use of this compound in a well-documented RGD peptide targeting this specific pathway for therapeutic purposes is not explicitly detailed in the readily available literature. This diagram serves to show a potential application context for such a functionalized amino acid.

Purity Analysis of Fmoc-p-carboxy-Phe(OtBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the purity analysis of Fmoc-p-carboxy-Phe(OtBu)-OH. Ensuring the high purity of this critical raw material is paramount for the successful synthesis of peptides with high fidelity and for preventing the introduction of process-related impurities that can complicate downstream applications and drug development.

Core Compound Data

This compound is a key building block in solid-phase peptide synthesis (SPPS). Its purity directly impacts the quality and success of peptide manufacturing.

PropertyValue
Chemical Formula C₂₉H₂₉NO₆
Molecular Weight 487.54 g/mol
CAS Number 183070-44-2
Appearance White to off-white solid/powder
Storage Conditions 2-8°C, sealed in a dry environment

Quantitative Purity Analysis

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). The data below represents typical specifications from various commercial suppliers.

ParameterSpecificationMethod
Chemical Purity ≥95.0% - ≥98.0%[1][2][3]HPLC
Enantiomeric Purity ≥99.0% eeChiral HPLC
Optical Rotation [α]²⁰/D = 22.4 ± 2° (c=1 in CHCl₃)[3]Polarimetry

Potential Impurities

Several potential impurities can arise during the synthesis and storage of Fmoc-amino acids. Rigorous analytical testing is crucial for their identification and quantification.

Impurity TypeDescriptionPotential Impact on Peptide Synthesis
Diastereomers (D-isomer) The incorrect enantiomer of the amino acid.Incorporation of the wrong stereoisomer, affecting peptide structure and function.
Free Amino Acid H-p-carboxy-Phe(OtBu)-OH; results from incomplete Fmoc protection or degradation.Can lead to double incorporation of the amino acid in the peptide sequence.
Dipeptides/Tripeptides Formed during the Fmoc protection step.Results in the insertion of incorrect peptide sequences.
β-Alanine Derivatives Can be introduced as a contaminant from the Fmoc protecting group reagent.Leads to the insertion of a non-target amino acid.
Acetic Acid/Acetate Residual solvent from synthesis and purification that can be difficult to detect by standard HPLC.Can cause chain termination during peptide synthesis.
Incompletely Protected Variants For example, where the tert-butyl group is absent from the carboxyl moiety.Can lead to undesired side reactions and branching of the peptide chain.

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate determination of the purity of this compound. The following are representative protocols based on established methods for similar Fmoc-amino acids.

Protocol 1: Chemical Purity by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is crucial for determining the enantiomeric excess of the desired L-enantiomer over the unwanted D-enantiomer.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Lux Cellulose-1, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with an acidic additive (e.g., 0.1% TFA). A typical starting condition could be 80:20 (v/v) Heptane:Isopropanol with 0.1% TFA. The exact ratio will need to be optimized for the specific column and enantiomers.

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 265 nm

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a sample of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Ensure the sample is fully dissolved before injection.

Protocol 3: Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (Electrospray Ionization - ESI):

    • Expected Mass [M-H]⁻: 486.5 m/z

    • Expected Mass [M+Na]⁺: 510.5 m/z

    • This technique confirms the molecular weight of the compound.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Expected Chemical Shifts (δ):

      • ~7.2-8.0 ppm: Aromatic protons of the fluorenyl group and the substituted phenyl ring.

      • ~5.0-5.5 ppm: Protons associated with the Fmoc protecting group and the chiral center.

      • ~3.0-3.5 ppm: Methylene protons of the phenylalanine side chain.

      • ~1.6 ppm: Singlet corresponding to the nine protons of the tert-butyl group.

    • NMR provides detailed structural information and can be used to identify impurities if their signals do not overlap with the main compound.

Visualized Workflows and Relationships

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_result Final Result raw_material This compound (Raw Material) sample_prep Sample Preparation (Dissolution & Filtration) raw_material->sample_prep hplc RP-HPLC (Chemical Purity) sample_prep->hplc Inject chiral_hplc Chiral HPLC (Enantiomeric Purity) sample_prep->chiral_hplc Inject ms Mass Spectrometry (Identity) sample_prep->ms Analyze nmr NMR Spectroscopy (Structure & Identity) sample_prep->nmr Analyze purity_assessment Purity Assessment (%) hplc->purity_assessment enantiomeric_excess Enantiomeric Excess (ee%) chiral_hplc->enantiomeric_excess identity_confirmation Identity Confirmation (MW & Structure) ms->identity_confirmation nmr->identity_confirmation final_spec Release/Reject Batch purity_assessment->final_spec enantiomeric_excess->final_spec identity_confirmation->final_spec

Caption: Workflow for the comprehensive purity analysis of this compound.

Caption: Logical relationships between the target compound, potential impurities, and their sources.

By implementing these rigorous analytical protocols and maintaining an awareness of potential impurities, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible outcomes in peptide synthesis and subsequent applications.

References

Technical Guide: Stability and Storage of Fmoc-p-carboxy-Phe(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-p-carboxy-Phe(OtBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this reagent is paramount for ensuring the integrity and purity of synthesized peptides, thereby impacting research outcomes and the development of peptide-based therapeutics.

Core Concepts: Chemical Stability

The stability of this compound is primarily dictated by its two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyl (OtBu) ester protecting the para-carboxylic acid.

  • Fmoc Group Stability: The Fmoc group is notoriously susceptible to cleavage under basic conditions, particularly by secondary amines like piperidine, which is a standard procedure in SPPS for deprotection.[1][2][3] It is generally stable under acidic and neutral conditions.[4]

  • Tert-Butyl (OtBu) Ester Stability: Conversely, the tert-butyl ester is highly resistant to basic and nucleophilic conditions but is readily cleaved under acidic conditions, a process that proceeds through a stable tert-butyl cation intermediate.

Recommended Storage and Handling

To maintain the integrity of this compound, proper storage and handling are crucial.

Storage Conditions: Multiple suppliers recommend storing the compound in a sealed, dry container at temperatures between 2-8°C.[5][6][7][8] For long-term storage, refrigeration or freezing is advised, along with protection from air and light.[5]

Handling: When handling the solid, it is important to prevent moisture absorption. After transport, vials should be gently shaken to ensure the compound is at the bottom.[5] For preparing solutions, solvents such as chloroform, dichloromethane, and DMSO can be used.[5]

Quantitative Stability Data

Table 1: General Stability Profile of this compound

ConditionFmoc Group StabilityOtBu Ester StabilityOverall Molecular Stability
Acidic (e.g., TFA) StableLabile Unstable
Basic (e.g., Piperidine) Labile StableUnstable
Neutral (Solid State) StableStableStable (with proper storage)
Neutral (in aprotic solvents like DMF) Potentially slow degradation over timeStableModerately Stable
Elevated Temperature Potential for degradationStableDegradation risk increases
Light Exposure Potential for degradationStableDegradation risk increases

Table 2: Kinetics of Functional Group Cleavage

Functional GroupReagent/ConditionCleavage Rate
Fmoc Group 20% Piperidine in DMFVery Fast (>99% in < 5 minutes)[1][9]
Fmoc Group 5% Piperidine in DMFFast (>99% in ~3 minutes)[9]
Fmoc Group 1% Piperidine in DMFSlow (5.2% in 1 minute)[1]
OtBu Ester Strong Acid (e.g., TFA)Fast
OtBu Ester Aqueous AcidSlower, dependent on acid strength and temperature[10]

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of its protecting groups.

  • Base-Catalyzed Degradation: Exposure to bases, even weak ones present as impurities in solvents like DMF, can lead to the premature removal of the Fmoc group. This generates a free amine, which can participate in side reactions. The degradation proceeds via a β-elimination mechanism, forming dibenzofulvene.[3]

  • Acid-Catalyzed Degradation: Acidic conditions will lead to the cleavage of the tert-butyl ester, exposing the carboxylic acid. This is typically a desired step at the end of peptide synthesis but constitutes degradation if it occurs prematurely.

cluster_base Base-Catalyzed Degradation cluster_acid Acid-Catalyzed Degradation Fmoc_Phe_OtBu This compound Free_Amine H-p-carboxy-Phe(OtBu)-OH Fmoc_Phe_OtBu->Free_Amine Base (e.g., Piperidine) DBF Dibenzofulvene Fmoc_Phe_OtBu->DBF Base (e.g., Piperidine) Fmoc_Phe_OtBu2 This compound Free_Acid Fmoc-p-carboxy-Phe-OH Fmoc_Phe_OtBu2->Free_Acid Acid (e.g., TFA)

Potential Degradation Pathways

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12][13]

Objective: To generate potential degradation products and assess stability under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • pH meter

  • HPLC system with a UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. Due to the lability of the Fmoc group, shorter time points are recommended (e.g., 0, 15, 30, 60, 120 minutes). Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C). Analyze at various time points.

  • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber. Analyze at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 5.2).

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (for Acid/Base) sample->neutralize analyze Analyze by HPLC neutralize->analyze

Forced Degradation Workflow
Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the intact compound from its potential degradation products.[14]

Objective: To quantify the purity of this compound and detect any degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 15 minutes is a good starting point. This should be optimized to achieve good separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the initial mobile phase composition.

  • Analysis: Inject the samples onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the intact compound and any degradation products. Calculate the percentage of degradation. Peak purity analysis should be performed to ensure that the main peak does not co-elute with any impurities.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a dry, dark environment. Its stability is compromised by exposure to basic and acidic conditions, which lead to the cleavage of the Fmoc and tert-butyl ester protecting groups, respectively. For researchers and drug development professionals, adherence to proper storage and handling protocols, along with the use of validated stability-indicating analytical methods, is essential for ensuring the quality and reliability of this critical reagent in peptide synthesis.

References

The Gatekeeper of Reactivity: The OtBu Protecting Group in Fmoc-p-carboxy-Phe(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final product with high purity and yield. For trifunctional amino acids, such as the synthetic derivative p-carboxyphenylalanine, temporary protection of the side-chain carboxyl group is essential. This guide delves into the critical function of the tert-butyl (OtBu) protecting group on the side-chain carboxyl of Fmoc-p-carboxy-Phe(OtBu)-OH, a key building block in modern solid-phase peptide synthesis (SPPS).

Core Function: Orthogonality in Fmoc-Based SPPS

The primary role of the OtBu group in this compound is to mask the reactivity of the p-carboxyl group on the phenylalanine side chain.[1] This prevention of unwanted side reactions during peptide chain elongation is fundamental to successful synthesis. The OtBu group's utility is rooted in the principle of orthogonality , a cornerstone of the widely adopted Fmoc/tBu strategy in SPPS.[2]

An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[2] In this context:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group, protecting the α-amino group, is base-labile . It is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2]

  • The OtBu (tert-butyl) group, protecting the side-chain carboxyl group, is acid-labile . It remains stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA).[1][3]

This differential stability allows for the iterative deprotection of the N-terminus for peptide bond formation without prematurely exposing the reactive side-chain carboxyl group.

Orthogonal_Strategy Peptide_Resin Resin-Peptide-Fmoc-Phe(OtBu)-OH N_Deprotected Resin-Peptide-H₂N-Phe(OtBu)-OH Peptide_Resin->N_Deprotected 20% Piperidine/DMF (Fmoc Removal) Coupled Resin-Peptide-AA-Fmoc-Phe(OtBu)-OH N_Deprotected->Coupled Fmoc-AA-OH, Coupling Agents Coupled->Peptide_Resin ...Repeated Cycles... Final_Cleavage H₂N-Peptide-Phe(COOH)-OH Coupled->Final_Cleavage TFA Cleavage Cocktail (Global Deprotection)

Fmoc/tBu Orthogonal Protection Strategy Workflow.

Chemical Properties and Cleavage Mechanism

The OtBu group is a tert-butyl ester. Its stability under basic conditions is attributed to the steric hindrance provided by the bulky tert-butyl group, which prevents nucleophilic attack.[1]

Conversely, its lability in strong acid is due to the formation of a stable tert-butyl carbocation upon cleavage. The acid-catalyzed deprotection mechanism proceeds as follows:

  • Protonation: The ester oxygen of the OtBu group is protonated by a strong acid, such as TFA.

  • Carbocation Formation: The carbon-oxygen bond cleaves, releasing the deprotected carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).

  • Scavenging: The highly reactive tert-butyl carbocation can cause unwanted side reactions by alkylating nucleophilic residues in the peptide chain (e.g., Tryptophan or Cysteine). To prevent this, "scavengers" are included in the cleavage cocktail to trap the carbocation.[1] Common scavengers include water, triisopropylsilane (TIS), and thioanisole.

Cleavage_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Scavenging Ester R-COO-tBu Protonated_Ester R-COO(H⁺)-tBu Ester->Protonated_Ester + H⁺ (from TFA) Protonated_Ester_2 R-COO(H⁺)-tBu Carboxylic_Acid R-COOH tBu_Cation_2 (CH₃)₃C⁺ tBu_Cation (CH₃)₃C⁺ Protonated_Ester_2->Carboxylic_Acid Protonated_Ester_2->tBu_Cation Inert_Product Inert Product tBu_Cation_2->Inert_Product Scavenger Scavenger (e.g., TIS, H₂O) Scavenger->Inert_Product

Acid-Catalyzed Deprotection of the OtBu Group.

Quantitative Data: Cleavage Efficiency

Standard cleavage cocktails typically employ a high concentration of TFA. Incomplete removal of tBu-based protecting groups can occur with reduced TFA concentrations, particularly in peptides containing Ser(tBu) or Thr(tBu).

Table 1: Common TFA Cleavage Cocktails for OtBu Deprotection

Reagent CocktailComposition (v/v/v)Typical Cleavage TimeNotes
StandardTFA / H₂O / TIS (95:2.5:2.5)2-3 hoursA general-purpose cocktail for many peptides.
Reagent KTFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)2-4 hoursEffective for peptides with sensitive residues like Cys, Met, and Trp.
"Low Odor"TFA / TIS / H₂O / Dithiothreitol (DTT) (88:2:5:5 w/v)1.5-3 hoursDTT replaces more pungent thiols as a scavenger.

Note: The optimal cleavage time can be sequence-dependent and may require optimization. EDT = 1,2-ethanedithiol.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general two-step procedure for the synthesis of the title compound, starting from 4-carboxyphenylalanine.

Step A: Tert-butylation of 4-Carboxyphenylalanine

  • Materials: 4-Carboxyphenylalanine, tert-butyl acetate, perchloric acid (70%), ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Suspend 4-carboxyphenylalanine (1.0 eq) in tert-butyl acetate (10.0 eq).

    • To the stirred suspension, add a catalytic amount of perchloric acid (e.g., 0.05 eq).

    • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(tert-butoxycarbonyl)phenylalanine.

Step B: Fmoc Protection

  • Materials: 4-(tert-butoxycarbonyl)phenylalanine, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), sodium bicarbonate, 1,4-dioxane, water, diethyl ether, 1 M HCl.

  • Procedure:

    • Dissolve 4-(tert-butoxycarbonyl)phenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

    • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane.

    • Stir the mixture at room temperature for 4-12 hours.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will precipitate the product.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization to yield pure this compound.

Protocol 2: Cleavage and Deprotection in SPPS

This protocol describes the final step of SPPS, where the peptide is cleaved from the resin and the OtBu group is removed.

  • Materials: Peptide-resin (dried), Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5), cold diethyl ether, centrifuge.

  • Procedure:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin, ensuring it is fully submerged.

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a tube containing cold diethyl ether (typically 10x the volume of the TFA solution).

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether, wash the pellet with cold diethyl ether, and repeat the centrifugation.

    • Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

SPPS_Cleavage_Workflow Start Dried Peptide-Resin Add_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Start->Add_Cocktail Incubate Incubate 2-3h at RT Add_Cocktail->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry Purify Purify by HPLC Dry->Purify

General Workflow for Peptide Cleavage and Deprotection.

Conclusion

The OtBu protecting group in this compound is an indispensable tool for modern peptide synthesis. Its stability to the basic conditions required for Fmoc removal and its clean lability under strong acidic conditions make it perfectly suited for the orthogonal Fmoc/tBu synthetic strategy. A thorough understanding of its chemical properties, cleavage mechanism, and the appropriate experimental protocols is fundamental for its effective use in the synthesis of complex peptides for research, and the development of novel peptide-based therapeutics.

References

A Technical Guide to the Introduction of Unnatural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in medicinal chemistry and drug discovery. By moving beyond the canonical 20 amino acids, researchers can design peptides with enhanced therapeutic properties, novel functionalities, and improved stability.[1][2][3] This guide provides an in-depth overview of the core principles, experimental protocols, and applications of UAA incorporation, with a focus on solid-phase peptide synthesis (SPPS).

Introduction: The Advantages of Unnatural Amino Acids

Unnatural amino acids are non-proteinogenic amino acids that offer a vast expansion of chemical diversity for peptide-based therapeutics.[1][2] Their strategic incorporation can overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited cell permeability.[1][2]

Key advantages of using UAAs include:

  • Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains, such as the inclusion of D-amino acids or N-methylated amino acids, can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide drugs.[2]

  • Improved Pharmacokinetic Profiles: UAAs can be designed to enhance binding to serum proteins like albumin, which reduces renal clearance and prolongs circulation time.[2]

  • Increased Binding Affinity and Selectivity: The novel functional groups of UAAs can form additional interactions with biological targets, leading to higher binding affinity and improved selectivity.[2]

  • Conformational Constraint: UAAs can be used to induce and stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity. This is frequently achieved through methods like peptide stapling or macrocyclization.[2]

  • Bio-orthogonal Handles: UAAs can introduce chemically unique groups, like azides and alkynes, that allow for specific labeling with fluorescent probes, imaging agents, or other molecules without interfering with biological processes.[2][4]

Classification of Unnatural Amino Acids

UAAs can be categorized based on their structural modifications, which in turn dictates their functional impact on the resulting peptide.

// Main Node UAA [label="Unnatural Amino Acids (UAAs)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

// Categories Backbone [label="Backbone Modified", fillcolor="#F1F3F4", fontcolor="#202124"]; SideChain [label="Side-Chain Modified", fillcolor="#F1F3F4", fontcolor="#202124"]; Stereochem [label="Stereochemical Variants", fillcolor="#F1F3F4", fontcolor="#202124"]; Functional [label="Functionalized", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-categories and Examples N_Methyl [label="N-Methylated AAs", fillcolor="#FFFFFF", fontcolor="#202124"]; Beta_AA [label="β-Amino Acids", fillcolor="#FFFFFF", fontcolor="#202124"]; D_AA [label="D-Amino Acids", fillcolor="#FFFFFF", fontcolor="#202124"]; Bulky [label="Bulky Side Chains\n(e.g., Naphthylalanine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Crosslink [label="Photo-crosslinkers\n(e.g., p-Benzoyl-L-phenylalanine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Bioortho [label="Bio-orthogonal Handles\n(e.g., Azidohomoalanine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Fluoro [label="Fluorescent AAs\n(e.g., Dansylalanine)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges UAA -> Backbone [color="#5F6368"]; UAA -> SideChain [color="#5F6368"]; UAA -> Stereochem [color="#5F6368"]; UAA -> Functional [color="#5F6368"];

Backbone -> N_Methyl [color="#34A853"]; Backbone -> Beta_AA [color="#34A853"]; Stereochem -> D_AA [color="#EA4335"]; SideChain -> Bulky [color="#FBBC05"]; Functional -> Crosslink [color="#4285F4"]; Functional -> Bioortho [color="#4285F4"]; Functional -> Fluoro [color="#4285F4"]; }

Caption: Major categories of unnatural amino acids used in peptide synthesis.

Incorporation of Unnatural Amino Acids via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most prevalent method for synthesizing peptides containing UAAs.[5] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] The most common strategy employed is Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which offers milder reaction conditions compared to older Boc-based methods.[8][9]

The fundamental SPPS cycle consists of three main steps: deprotection, coupling, and washing.[5][6]

// Nodes Start [label="Start:\nResin-Bound Peptide\n(Fmoc-Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(e.g., 20% Piperidine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Coupling [label="2. Amino Acid Coupling\n(Fmoc-UAA-OH, Activator,\nBase in DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Elongated Peptide\n(Ready for next cycle)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; End -> Deprotection [label="Repeat Cycle", style=dashed]; }

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

While the core workflow is the same for natural and unnatural amino acids, the unique structures of UAAs can present challenges, such as steric hindrance from bulky side chains, which may require modified protocols.[5]

The success of incorporating sterically hindered or otherwise challenging UAAs often depends on the choice of coupling reagent. Stronger, more reactive coupling agents are required to overcome the higher activation energy of these reactions.

Coupling ReagentAcronymTypical Use CaseRelative Strength
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUStandard and sterically hindered couplingsVery High
(1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMURapid, efficient couplings; low epimerizationVery High
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUStandard couplingsHigh
N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleDIC/HOBtEconomical, standard couplingsModerate

Note: Relative strength is a general guide. Optimal conditions depend on the specific UAA, solvent, and temperature.

Experimental Protocols

This protocol outlines a single coupling cycle on a 0.1 mmol scale using a manual synthesis vessel.

  • Resin Preparation:

    • Place 0.1 mmol of Fmoc-Rink Amide resin in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes, then drain the solvent.[5]

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[10]

    • Agitate the mixture for 3 minutes, then drain.

    • Repeat with a second 5 mL portion of 20% piperidine in DMF for 10 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected unnatural amino acid (0.5 mmol, 5 eq.), HATU (0.45 mmol, 4.5 eq.), and HOAt (0.5 mmol, 5 eq.).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. For sterically hindered UAAs, extend the coupling time to 4 hours or perform a double coupling.

    • Drain the coupling solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

  • Resin Preparation:

    • Wash the final peptide-resin with Dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen.

  • Cleavage:

    • Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

    • Add 5 mL of the cleavage cocktail to the dried resin.

    • Agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 50 mL conical tube filled with cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (LC-MS).

Application: Modulating a Signaling Pathway

UAAs are powerful tools for studying and manipulating biological pathways.[11] One prominent example is the development of "stapled peptides" to inhibit the p53-MDM2 protein-protein interaction, a key target in cancer therapy.

MDM2 is a negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and uncontrolled cell growth. Natural peptides derived from p53 can bind to MDM2 but are quickly degraded. By incorporating a hydrocarbon staple—a type of UAA linkage—the peptide is locked into its bioactive α-helical conformation, increasing its stability and cell permeability.

G

Caption: A stapled peptide containing UAAs blocks the MDM2-p53 interaction.

Conclusion

The integration of unnatural amino acids into peptide synthesis has revolutionized the field, enabling the creation of novel therapeutics and research tools.[1][12] While their unique structures can pose synthetic challenges, these can be overcome with optimized protocols and reagents.[5] The ability to precisely tailor the chemical and physical properties of peptides opens up new avenues for drug discovery and the fundamental study of biological systems.[3][11]

References

The Strategic Role of Fmoc-p-carboxy-phe(OtBu)-OH in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-p-carboxy-phe(OtBu)-OH is a non-canonical amino acid derivative that serves as a critical building block in the field of medicinal chemistry, particularly in the realm of peptide synthesis. Its unique structure, featuring orthogonal protecting groups, offers a strategic advantage for the introduction of a functionalizable moiety into peptide sequences. This technical guide provides an in-depth overview of the core properties, applications, and synthetic considerations for this compound, enabling researchers to leverage its potential in the design and development of novel peptide-based therapeutics, diagnostics, and biomaterials. While specific, detailed quantitative data for this particular derivative is not extensively published, this guide extrapolates from well-established principles of solid-phase peptide synthesis to provide a robust framework for its utilization.

Introduction

The advent of solid-phase peptide synthesis (SPPS) has revolutionized the development of peptide-based drugs by enabling the efficient and high-purity synthesis of complex peptide sequences. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS, relying on the use of amino acids with an acid-labile side-chain protecting group (like tert-butyl) and a base-labile α-amino protecting group (Fmoc).

This compound, or (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid, is a specialized derivative of phenylalanine that fits seamlessly into this synthetic paradigm.[1] Its key feature is the presence of a carboxylic acid group on the phenyl ring, which is itself protected as a tert-butyl ester. This dual-protection scheme allows for the selective deprotection of either the N-terminus for chain elongation or the side-chain carboxyl group for subsequent modifications, making it a versatile tool for advanced peptide engineering.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 183070-44-2[1]
Molecular Formula C₂₉H₂₉NO₆[1]
Molecular Weight 487.5 g/mol [1]
Appearance White to off-white powder[2]
Purity Typically ≥97%[3]
Solubility Soluble in DMF, NMP; insoluble in water[2]
Storage Store at -20°C for long-term stability[2]

Core Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block for a variety of applications in medicinal chemistry, primarily centered around the post-synthetic modification of peptides.

  • Introduction of Linkers and Payloads: The side-chain carboxyl group, once deprotected, serves as a convenient attachment point for various molecules, including linkers for antibody-drug conjugates (ADCs), imaging agents, or polyethylene glycol (PEG) to improve pharmacokinetic properties.

  • Synthesis of Branched and Cyclic Peptides: The side-chain functionality can be used to create branched peptides or to form lactam bridges with other side-chains (e.g., lysine) to generate constrained cyclic peptides with enhanced stability and receptor affinity.

  • Development of Peptide-Based Biomaterials: The carboxylic acid can be used to crosslink peptide chains or to immobilize peptides onto surfaces for the creation of novel biomaterials with specific biological activities.

  • Probing Protein-Protein Interactions: The introduction of this non-canonical amino acid can be used to probe the structure-activity relationship of peptide-protein interactions, where the modified phenyl ring can introduce new binding interactions.

Experimental Protocols: Incorporation into Peptides via Fmoc-SPPS

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based solid-phase peptide synthesis. The following is a generalized methodology.

Materials
  • This compound

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add a base, such as DIPEA (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step will cleave the peptide from the resin and remove the tert-butyl protecting groups from the side chains, including the one on the p-carboxy-phenylalanine residue.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships involving this compound in medicinal chemistry.

Fmoc_SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Couple Next Fmoc-AA-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection1 for each amino acid Incorporate_pCp Couple This compound Repeat->Incorporate_pCp Wash3 Wash (DMF) Incorporate_pCp->Wash3 Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide with p-carboxyphenylalanine Purification->Final_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis incorporating this compound.

Post_Synthetic_Modification Peptide_on_Resin Peptide-Resin with This compound Selective_Deprotection Selective Side-Chain Deprotection (Mild Acid) Peptide_on_Resin->Selective_Deprotection Activated_Side_Chain Peptide-Resin with Free p-carboxyl Group Selective_Deprotection->Activated_Side_Chain Conjugation Conjugation Reaction Activated_Side_Chain->Conjugation Cyclization Intramolecular Cyclization Activated_Side_Chain->Cyclization Final_Cleavage Final Cleavage from Resin Conjugation->Final_Cleavage Linker Linker Linker->Conjugation Payload Payload (Drug, Dye, etc.) Payload->Conjugation Cyclization->Final_Cleavage Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide Cyclic_Peptide Cyclic Peptide Final_Cleavage->Cyclic_Peptide

Caption: Logical workflow for post-synthetic modification using the side-chain of p-carboxyphenylalanine.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists. Its orthogonal protecting group strategy provides a gateway to a wide range of peptide modifications, enabling the development of sophisticated peptide-based molecules with enhanced therapeutic properties. While the publicly available literature lacks extensive quantitative data on its specific performance, the well-understood principles of Fmoc-SPPS provide a solid foundation for its successful implementation. As the demand for more complex and targeted peptide therapeutics grows, the strategic incorporation of functionalizable, non-canonical amino acids like this compound will undoubtedly play an increasingly important role in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-p-carboxy-Phe(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of non-proteinogenic amino acids is a critical strategy in modern drug discovery and peptide science. Fmoc-p-carboxy-Phe(OtBu)-OH is a valuable building block that introduces a phenylalanine residue with a protected carboxylic acid at the para position of the phenyl ring. This modification offers a versatile handle for subsequent conjugations, such as the attachment of linkers, dyes, or other functional moieties after peptide synthesis and selective deprotection. The tert-Butyl (OtBu) ester protects the side-chain carboxyl group, ensuring its stability during the base-labile Fmoc deprotection steps of standard solid-phase peptide synthesis (SPPS).[1] This OtBu group is conveniently cleaved simultaneously with other tBu-based side-chain protecting groups and the peptide from the resin during the final trifluoroacetic acid (TFA) cleavage step.[2]

These application notes provide a comprehensive guide to the efficient incorporation of this compound using standard Fmoc/tBu chemistry, including recommended coupling protocols, quantitative data, and downstream processing steps.

Quantitative Data Summary

The successful incorporation of this compound, a sterically demanding amino acid, relies on efficient activation and coupling. The choice of reagents can significantly impact coupling efficiency and the potential for side reactions. Below is a summary of common coupling conditions used in Fmoc-SPPS, which are applicable for this derivative.

Coupling ReagentReagent ClassActivation TimeTypical Coupling TimeRelative CostKey Considerations
HBTU / DIPEA Aminium Salt1-2 minutes1-2 hoursMediumRobust and widely used for standard couplings.[3]
HATU / Collidine Aminium Salt1-2 minutes1-2 hoursHighHighly efficient, especially for bulky or hindered amino acids; recommended to minimize racemization.[1][3]
DIC / HOBt (or Oxyma) Carbodiimide5-10 minutes1-4 hoursLowCost-effective method; HOBt and Oxyma act as racemization suppressors. DIC is known to be effective in non-polar solvents.[1][4][5]

Note: Equivalents are relative to the resin's functional loading capacity. Coupling times are sequence-dependent and may require optimization. Monitoring the reaction via a colorimetric test (e.g., Kaiser test) is highly recommended.[3][6]

Experimental Protocols

This section provides a detailed step-by-step protocol for a single coupling cycle of this compound on a 0.1 mmol synthesis scale.

Materials and Reagents
  • This compound

  • SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) with a pre-loaded first amino acid or free amine.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling Reagents (Choose one combination from the table above):

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (1-Hydroxybenzotriazole) or OxymaPure®

  • Base:

    • DIPEA (N,N-Diisopropylethylamine)

    • 2,4,6-Collidine

  • Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5) or similar standard cocktail.[5]

  • Cold Diethyl Ether

Diagram: General Fmoc-SPPS Workflow

SPPS_Workflow cluster_cycle Repetitive SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Activate & Add) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle End Final Cleavage & Purification Wash2->End After Final AA Start Start: Resin Swelling Start->Deprotection

Caption: A diagram illustrating the repetitive cycle of deprotection, washing, and coupling in Fmoc-SPPS.

Step-by-Step Protocol

1. Resin Preparation and Fmoc Deprotection a. If starting, swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.[7] b. Drain the DMF. c. To deprotect the N-terminal Fmoc group of the resin-bound peptide, add a solution of 20% piperidine in DMF.[1] d. Agitate the mixture for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.[5] e. Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

2. Amino Acid Activation and Coupling (HATU Protocol) a. In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF. b. Add 2,4,6-Collidine (8 equivalents, 0.8 mmol) to the solution. c. Vortex the mixture for 1-2 minutes to pre-activate the amino acid.[3] d. Drain the final DMF wash from the deprotected peptide-resin. e. Immediately add the activated amino acid solution to the resin. f. Agitate the reaction vessel at room temperature for 1-2 hours. For this bulky amino acid, a longer coupling time or double coupling may be necessary.

3. Post-Coupling Wash a. Drain the coupling solution from the resin. b. Wash the resin thoroughly to remove excess reagents and by-products. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

4. Confirmation of Coupling (Optional but Recommended) a. Take a small sample of the resin beads and perform a qualitative Kaiser test.[6] b. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction. A positive result (blue beads) indicates incomplete coupling, and a second coupling (recoupling) with fresh reagents is recommended.

5. Chain Elongation a. Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection a. After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptidyl-resin with DCM (5x) and dry it thoroughly under vacuum.[5][6] b. Place the dry resin in a reaction vessel and add the cleavage cocktail (e.g., Reagent K, approx. 10 mL per 0.1 mmol of resin).[5] c. Incubate the mixture at room temperature with occasional agitation for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the 4-carboxyphenylalanine residue.[8][9]

7. Peptide Precipitation and Isolation a. Filter the resin and collect the acidic filtrate into a cold centrifuge tube. b. Precipitate the crude peptide by adding cold diethyl ether (approx. 10 times the volume of the filtrate) and vortexing.[6] c. Centrifuge the mixture to pellet the peptide. d. Decant the ether, wash the pellet with fresh cold ether 2-3 more times, and briefly dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6]

8. Purification and Analysis a. Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[6][9] c. Analyze the purified fractions by mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the molecular weight of the target peptide.[9]

Diagram: Overall Synthesis and Analysis Workflow

Full_Workflow Resin 1. Select & Swell Resin SPPS 2. Automated or Manual Fmoc-SPPS Cycles Resin->SPPS Cleavage 3. Cleavage from Resin & Side-Chain Deprotection (TFA) SPPS->Cleavage Precipitation 4. Precipitate & Isolate Crude Peptide Cleavage->Precipitation Purification 5. RP-HPLC Purification Precipitation->Purification Analysis 6. QC Analysis (LC-MS / MALDI-TOF) Purification->Analysis Final 7. Lyophilized Pure Peptide Analysis->Final

Caption: High-level workflow from resin selection to the final purified and analyzed peptide product.

References

Application Notes and Protocols for the Incorporation of Fmoc-p-carboxy-Phe(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-p-carboxy-Phe(OtBu)-OH is a valuable non-canonical amino acid utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce a site for post-synthetic modification or to modulate the pharmacological properties of a peptide. The presence of a tert-butyl protected carboxylic acid on the phenyl ring allows for selective deprotection and subsequent conjugation, making it a versatile building block in drug discovery and chemical biology. However, its bulky nature can present challenges in achieving high coupling efficiency. These application notes provide a comprehensive guide to the optimal coupling conditions, potential challenges, and detailed protocols for the successful incorporation of this compound into peptide sequences.

Key Considerations for Coupling this compound

The primary challenge in coupling this compound stems from its steric hindrance, which can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This can lead to incomplete coupling and the formation of deletion sequences. Therefore, the choice of coupling reagents, base, and reaction conditions is critical for maximizing yield and purity.

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table summarizes the relative performance of common coupling reagents for sterically hindered and electronically modified amino acids, which serves as a strong guideline.

Coupling Reagent ClassExamplesRelative Coupling EfficiencyRisk of RacemizationKey Considerations
Uronium/Aminium Salts HATU, HCTU, HBTUVery HighLow to ModerateHATU is often considered the gold standard for difficult couplings due to its high reactivity. HCTU is a more cost-effective alternative with excellent performance. HBTU is also effective but may be slightly less reactive.
Phosphonium Salts PyBOP, PyAOPHighLow to ModerateHighly effective for hindered couplings. The byproducts are generally soluble and easily washed away.
Carbodiimides DIC/HOBt, DIC/OxymaModerate to HighModerateA classic and cost-effective method. May require longer reaction times for sterically hindered residues, which can increase the risk of racemization. Oxyma is considered a safer alternative to HOBt.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency, especially in challenging sequences.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • This compound (4 equivalents, 0.4 mmol)

  • HATU (3.9 equivalents, 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents, 0.8 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Chain Elongation: Proceed to the Fmoc deprotection of the newly added residue for the next coupling cycle.

Protocol 2: Cost-Effective Coupling using DIC/Oxyma

This protocol provides a balance between cost and efficiency.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • This compound (3 equivalents, 0.3 mmol)

  • Oxyma (3 equivalents, 0.3 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound and Oxyma in DMF.

  • Activation and Coupling: Add DIC to the amino acid solution and immediately add the mixture to the deprotected resin. Agitate the reaction mixture for 3-6 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

  • Chain Elongation: Proceed to the next step in the synthesis.

Mandatory Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (e.g., HATU/DIPEA) Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Monitoring Monitoring (Kaiser Test) Wash2->Monitoring Monitoring->Coupling Positive (Recouple) Next_Cycle Next Coupling Cycle Monitoring->Next_Cycle Negative Next_Cycle->Deprotection Final_Cleavage Final Cleavage & Purification Next_Cycle->Final_Cleavage Final Amino Acid

Caption: A generalized workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Reagent_Selection Start Difficult Coupling (e.g., this compound) Purity_Critical Is Highest Purity and Speed Critical? Start->Purity_Critical Cost_Concern Is Cost a Major Concern? Purity_Critical->Cost_Concern No HATU Use HATU or HCTU Purity_Critical->HATU Yes PyBOP Consider PyBOP Cost_Concern->PyBOP No DIC_Oxyma Use DIC/Oxyma Cost_Concern->DIC_Oxyma Yes Optimize Optimize Time & Temperature HATU->Optimize PyBOP->Optimize DIC_Oxyma->Optimize

Caption: Decision tree for selecting a suitable coupling reagent for difficult amino acids.

Troubleshooting Common Issues

  • Incomplete Coupling (Positive Kaiser Test):

    • Solution: Extend the coupling time, increase the temperature to 35-40°C, or perform a double coupling (i.e., repeat the coupling step with a fresh solution of activated amino acid). Ensure high-quality, anhydrous solvents are used.

  • Racemization:

    • Solution: While less common for phenylalanine derivatives, the risk of racemization increases with longer activation times and stronger bases.[1] Use a hindered base like 2,4,6-collidine instead of DIPEA.[2] Minimize the pre-activation time before adding the activated amino acid to the resin. The use of Oxyma as an additive with DIC is also known to suppress racemization.[3]

  • Peptide Aggregation:

    • Solution: For sequences prone to aggregation, consider using a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.

Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the p-carboxyphenylalanine) are removed.

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5)

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Add the cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.

  • Dry the crude peptide pellet under vacuum.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Application Notes and Protocols: OtBu Deprotection of p-Carboxyphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The tert-butyl (OtBu) group is a widely utilized protecting group for carboxylic acids, particularly in peptide synthesis and the development of complex organic molecules. Its popularity stems from its stability under a broad range of chemical conditions and its clean, acid-catalyzed removal. This document provides detailed protocols and quantitative data for the deprotection of the tert-butyl ester of p-carboxyphenylalanine, a crucial step in various synthetic strategies. The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to undesired alkylation of sensitive residues.[1]

The deprotection of the OtBu group is an acid-labile process. The mechanism involves protonation of the ester oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and the free carboxylic acid.[2] The liberated tert-butyl cation can be scavenged to prevent side reactions with nucleophilic amino acid residues such as tryptophan and methionine.[3]

Deprotection Conditions and Reagent Cocktails

The choice of deprotection conditions depends on the substrate's sensitivity to acid and the presence of other acid-labile protecting groups. Trifluoroacetic acid (TFA) is the most common reagent for OtBu deprotection.[] However, other acidic systems can be employed for selective deprotection.[5]

Reagent CocktailTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
Trifluoroacetic Acid (TFA)20-50% (v/v)[2]Dichloromethane (DCM)0 to Room Temperature30-120 min[2][6]>95Standard and highly effective method.
Hydrogen Chloride (HCl)4 M[1]1,4-DioxaneRoom Temperature30-60 min[1]>90Useful alternative to TFA, particularly in solid-phase synthesis to avoid trifluoroacetylation side reactions.[]
Sulfuric Acid (H₂SO₄)1.5-3.0 equiv.[5]tert-Butyl Acetate (tBuOAc)Room TemperatureVaries70-100Can achieve selectivity in the presence of other acid-labile groups.[5]
Methanesulfonic Acid (MeSO₃H)1.5-3.0 equiv.[5]tBuOAc:CH₂Cl₂ (4:1 v/v)Room TemperatureVaries70-100Another option for selective N-Boc deprotection in the presence of a tert-butyl ester.[5]
Aqueous Phosphoric Acid (H₃PO₄)85 wt%[7]-Room TemperatureVariesHighA milder, environmentally benign option that tolerates other acid-sensitive groups like Cbz carbamates and benzyl esters.[7]

Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the complete deprotection of the OtBu group from p-carboxyphenylalanine derivatives in solution.

Materials:

  • OtBu-protected p-carboxyphenylalanine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold diethyl ether

  • Scavengers (optional, e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the OtBu-protected p-carboxyphenylalanine derivative in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[2] If the substrate contains sensitive residues prone to alkylation (e.g., Trp, Met), add scavengers such as water (2.5-5%) and TIS (2.5-5%) to the TFA mixture before addition.[8]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-90 minutes.[2]

  • Monitoring: Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.[9]

    • Precipitate the deprotected product by adding cold diethyl ether to the residue.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualization of the Deprotection Workflow

The following diagram illustrates the general workflow for the acid-catalyzed deprotection of the OtBu group from p-carboxyphenylalanine.

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_products Products start OtBu-Protected p-Carboxyphenylalanine dissolve Dissolution start->dissolve 1. acid Acid (e.g., TFA, HCl) reaction Deprotection Reaction (0°C to RT) acid->reaction solvent Solvent (e.g., DCM, Dioxane) solvent->dissolve scavenger Scavengers (optional, e.g., TIS, H₂O) scavenger->reaction dissolve->reaction 2. workup Work-up & Isolation reaction->workup 3. byproduct tert-Butyl Cation (trapped by scavengers) reaction->byproduct product Deprotected p-Carboxyphenylalanine workup->product 4.

Caption: Workflow for OtBu Deprotection.

Signaling Pathways and Logical Relationships

In the context of drug development, p-carboxyphenylalanine can be incorporated into peptides or small molecules designed to interact with specific biological targets. The deprotection of the OtBu group is a critical step to unmask the carboxylic acid functionality, which may be essential for binding to a receptor or enzyme active site. The logical relationship of this chemical transformation in a broader drug discovery context is illustrated below.

cluster_synthesis Chemical Synthesis cluster_bio_activity Biological Evaluation protected_compound Synthesis of OtBu-Protected Precursor deprotection OtBu Deprotection protected_compound->deprotection final_compound Final Active Compound deprotection->final_compound binding Target Binding (Receptor/Enzyme) final_compound->binding Interaction signaling Modulation of Signaling Pathway binding->signaling Biological Effect

Caption: Role of Deprotection in Drug Discovery.

References

Application Notes and Protocols for Orthogonal Protection Strategy with Fmoc-p-carboxy-Phe(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-p-carboxy-Phe(OtBu)-OH in solid-phase peptide synthesis (SPPS). This specialized amino acid derivative offers a unique orthogonal protection strategy, enabling the synthesis of peptides with a site-specific carboxylic acid functionality for post-synthetic modifications.

Introduction to the Orthogonal Protection Strategy

The use of this compound is rooted in the widely adopted Fmoc/tBu orthogonal protection scheme in SPPS.[1][2] This strategy relies on the differential stability of protecting groups to acidic and basic conditions, allowing for their selective removal at different stages of the synthesis.

In this specific case:

  • Nα-Fmoc group (Temporary): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group of the phenylalanine derivative. It is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), allowing for stepwise elongation of the peptide chain.[3]

  • Side-chain OtBu group (Permanent/Orthogonal): The para-carboxyl group on the phenyl ring is protected as a tert-butyl (OtBu) ester. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[4]

This orthogonality is crucial as it allows for the incorporation of a "masked" carboxylic acid into the peptide sequence. This functionality can be unmasked either during the final global deprotection or selectively on-resin if an acid-labile resin is not used, providing a handle for various post-synthetic modifications such as conjugation to other molecules, cyclization, or labeling.[5]

Physicochemical Properties

PropertyValue
Chemical Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid
CAS Number 183070-44-2
Molecular Formula C₂₉H₂₉NO₆
Molecular Weight 487.54 g/mol
Appearance White to off-white powder
Purity Typically ≥98% (by HPLC)
Solubility Soluble in DMF, NMP, DCM, Chloroform
Storage 2-8°C, protected from light and moisture

Data Presentation

Quantitative Comparison of Coupling Reagents

While specific comparative data for this compound is not extensively published, the following table provides a general comparison of coupling reagent efficiency for standard and sterically hindered amino acids, which can serve as a guide. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions.[6]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of RacemizationNotes
HATU Aminium/Uronium Salt15-45 minutes>99Very LowHighly effective for hindered residues.
HBTU Aminium/Uronium Salt20-60 minutes>98LowA common and reliable choice for most couplings.
HCTU Aminium/Uronium Salt15-45 minutes>99Very LowSimilar reactivity to HATU, often more cost-effective.
PyBOP Phosphonium Salt30-120 minutes>98LowGood for standard and many difficult couplings.
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes>97Very LowA cost-effective and safe option, with low risk of racemization.
Stability of Orthogonal Protecting Groups

The success of this strategy hinges on the stability of the protecting groups under different conditions.

Protecting GroupFunction ProtectedCleavage ConditionStability to PiperidineStability to TFA
Fmoc Nα-amino20% Piperidine in DMFLabileStable
OtBu Side-chain carboxyl95% TFAStableLabile
Boc Nα-amino or side-chain amino25-50% TFA in DCMStableLabile
Trt (Trityl) Side-chain of Asn, Gln, His1-5% TFA in DCMStableVery Labile

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. These protocols assume a starting scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for C-terminal amides).

Protocol 1: Standard Peptide Elongation Cycle

This protocol outlines a single cycle of deprotection and coupling.

Materials:

  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Resin with N-terminal Fmoc-deprotected amino acid

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in DMF.

    • Add DIPEA (6 equivalents, 0.6 mmol) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

Protocol 2: Final Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the OtBu side-chain protecting group.

Materials:

  • Peptidyl-resin (fully synthesized)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS.

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: On-Resin Side-Chain Amidation (Post-Synthetic Modification)

This protocol outlines a general procedure for activating the deprotected p-carboxy-phenylalanine side chain and coupling it to a primary amine. This would typically be performed after the full peptide sequence is assembled but before the final cleavage from the resin. This protocol assumes the use of a resin that is stable to the OtBu deprotection conditions (e.g., a non-acid labile resin if selective deprotection is desired). For most applications with standard acid-labile resins, this modification is performed after cleavage and purification of the peptide containing the free p-carboxy-phenylalanine.

Materials:

  • Peptidyl-resin containing the p-carboxy-Phe(OtBu) residue

  • TFA/DCM solution for selective OtBu deprotection (if applicable)

  • Coupling reagent (e.g., HATU)

  • DIPEA

  • Primary amine of interest

  • DMF

Procedure:

  • Selective OtBu Deprotection (if applicable):

    • Wash the resin with DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 30-60 minutes to remove the OtBu group.

    • Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and then several DMF washes.

  • Side-Chain Activation and Coupling:

    • Swell the resin in DMF.

    • In a separate vial, dissolve the primary amine (5-10 equivalents) in DMF.

    • In another vial, prepare the activation solution by dissolving HATU (4.9 equivalents) and DIPEA (10 equivalents) in DMF.

    • Add the activation solution to the resin and agitate for 5 minutes.

    • Add the solution of the primary amine to the activated resin.

    • Allow the reaction to proceed at room temperature for 4-24 hours, monitoring completion by a suitable method (e.g., test cleavage and LC-MS analysis).

  • Washing:

    • Drain the reaction solution and wash the resin extensively with DMF and DCM.

    • The modified peptide can now proceed to final cleavage and purification as described in Protocol 2.

Visualizations

Orthogonal_Protection_Strategy Start This compound SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Start->SPPS_Cycle Incorporate into peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) SPPS_Cycle->Fmoc_Deprotection Final_Peptide Resin-Bound Peptide with p-carboxy-Phe(OtBu) SPPS_Cycle->Final_Peptide Synthesis Complete OtBu_Stable p-carboxy-Phe(OtBu) Side-chain Stable Fmoc_Deprotection->OtBu_Stable Coupling Couple Next Fmoc-AA-OH OtBu_Stable->Coupling Coupling->SPPS_Cycle Repeat Cycle Final_Cleavage Final Cleavage (95% TFA) Final_Peptide->Final_Cleavage Deprotected_Peptide Free Peptide with p-carboxy-Phe Final_Cleavage->Deprotected_Peptide Modification Post-Synthetic Modification Deprotected_Peptide->Modification SPPS_Workflow start Start with Resin-Bound Peptide-(AA)n-Fmoc wash1 Wash with DMF start->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash with DMF deprotection->wash2 kaiser_test1 Kaiser Test (Check for free amine) wash2->kaiser_test1 activation Activate this compound (e.g., HBTU/DIPEA) kaiser_test1->activation Positive coupling Couple to Resin activation->coupling wash3 Wash with DMF/DCM coupling->wash3 kaiser_test2 Kaiser Test (Check for complete coupling) wash3->kaiser_test2 next_cycle Proceed to Next Cycle kaiser_test2->next_cycle Negative repeat_coupling Repeat Coupling kaiser_test2->repeat_coupling Positive repeat_coupling->coupling Post_Synthetic_Modification_Logic start Purified Peptide with p-carboxy-Phe Side Chain activation Activate Side-Chain Carboxyl Group (e.g., HATU/DIPEA in solution) start->activation add_amine Add Primary Amine (Molecule to be conjugated) activation->add_amine reaction Amide Bond Formation add_amine->reaction purification Purify Conjugated Peptide (e.g., RP-HPLC) reaction->purification final_product Final Peptide Conjugate purification->final_product

References

Application Notes and Protocols for the Use of Fmoc-p-carboxy-Phe(OtBu)-OH in Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker, which connects these two components, is a critical determinant of the ADC's efficacy, stability, and overall therapeutic index. Fmoc-p-carboxy-Phe(OtBu)-OH is a specialized amino acid derivative that serves as a valuable building block in the solid-phase peptide synthesis (SPPS) of ADC linkers.

The incorporation of a p-carboxyphenylalanine residue introduces a rigid aromatic spacer into the linker structure. This rigidity can influence the pharmacokinetic properties of the ADC and provide a site for further chemical modification or attachment of the cytotoxic payload. The Fmoc protecting group allows for seamless integration into standard Fmoc-based SPPS workflows, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group, which can be deprotected under acidic conditions to reveal a reactive handle for drug conjugation.

These application notes provide a comprehensive overview, detailed experimental protocols, and data presentation for the utilization of this compound in the synthesis and characterization of ADC linkers.

Data Presentation

The following tables summarize key quantitative parameters relevant to the synthesis and characterization of ADCs employing linkers derived from this compound. These values are representative and may require optimization for specific antibody, linker, and payload combinations.

Table 1: Reagent Stoichiometry for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Linker

Reagent/ComponentEquivalents (relative to resin loading)Purpose
Fmoc-protected Amino Acids (including this compound)3 - 5Building blocks for the peptide chain
Coupling Reagent (e.g., HBTU, HATU)2.9 - 4.9Activates the carboxylic acid for amide bond formation
Base (e.g., DIPEA)6 - 10Facilitates the coupling reaction
Deprotection Reagent (20% Piperidine in DMF)N/ARemoves the Fmoc protecting group from the N-terminus

Table 2: Key Parameters for ADC Conjugation and Characterization

ParameterTypical Value/RangeMethod of Determination
Drug-to-Antibody Ratio (DAR)2 - 8Hydrophobic Interaction Chromatography (HIC), UV/Vis Spectroscopy, Mass Spectrometry
In Vitro Cytotoxicity (IC50)0.1 - 100 nMCell-based viability assays (e.g., MTT, CellTiter-Glo)
Plasma Stability (% intact ADC after 7 days)> 90%Incubation in plasma followed by ELISA or LC-MS analysis
Monomer Purity> 95%Size Exclusion Chromatography (SEC)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Linker Incorporating this compound

This protocol describes the manual synthesis of a model peptide linker on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Confirm complete coupling using a Kaiser test. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the linker sequence, including the coupling of This compound .

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Drug-Linker Conjugation and Antibody Conjugation

This protocol outlines the steps to conjugate the purified peptide linker to a cytotoxic drug and subsequently to a monoclonal antibody.

Materials:

  • Purified peptide linker with a free carboxyl group (from the deprotected OtBu group)

  • Cytotoxic drug with a primary amine (e.g., Monomethyl Auristatin E - MMAE)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide functional group (if cysteine conjugation is intended)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (for cysteine conjugation)

  • Desalting columns

Procedure:

  • Drug-Linker Synthesis:

    • Dissolve the purified peptide linker (1 eq.) in anhydrous DMSO.

    • Add EDC (1.5 eq.) and NHS (1.5 eq.) to activate the carboxyl group of the p-carboxyphenylalanine residue.

    • Stir the reaction at room temperature for 1 hour.

    • Add the amine-containing cytotoxic drug (1.2 eq.) to the activated linker solution.

    • Continue stirring at room temperature overnight.

    • Purify the drug-linker conjugate using RP-HPLC.

  • Antibody Preparation (for Cysteine Conjugation):

    • If conjugating to native or engineered cysteine residues, partially reduce the antibody by incubating with a controlled molar excess of TCEP at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with EDTA).

  • Antibody-Drug Conjugation:

    • Dissolve the purified drug-linker conjugate (with a maleimide group for cysteine conjugation) in a small amount of DMSO.

    • Slowly add the drug-linker solution to the prepared antibody solution with gentle stirring. A typical molar excess of drug-linker to antibody is 5-10 fold.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Purification of the ADC:

    • Remove unreacted drug-linker and small molecule impurities by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified ADC can be buffer exchanged into a suitable formulation buffer.

  • Characterization of the ADC:

    • Determine the protein concentration by UV-Vis spectroscopy at 280 nm.

    • Analyze the average Drug-to-Antibody Ratio (DAR) by HIC-HPLC or RP-LC-MS.

    • Assess the purity and aggregation state by SEC-HPLC.

    • Confirm the integrity of the conjugate by SDS-PAGE and Mass Spectrometry.

Visualizations

experimental_workflow cluster_linker_synthesis Peptide Linker Synthesis (SPPS) cluster_conjugation ADC Synthesis & Characterization resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 elongation Chain Elongation (including this compound) coupling1->elongation deprotection2 Final Fmoc Deprotection elongation->deprotection2 cleavage Cleavage & Purification deprotection2->cleavage drug_linker Drug-Linker Conjugation cleavage->drug_linker adc_conjugation Antibody-Drug Conjugation drug_linker->adc_conjugation ab_prep Antibody Preparation (e.g., Reduction) ab_prep->adc_conjugation adc_purification ADC Purification adc_conjugation->adc_purification adc_char ADC Characterization (DAR, Purity) adc_purification->adc_char

Caption: Workflow for ADC synthesis using a peptide linker.

adc_mechanism adc Antibody-Drug Conjugate receptor Tumor Cell Surface Receptor adc->receptor 1. Binding internalization Internalization (Endocytosis) receptor->internalization 2. Internalization lysosome Lysosome internalization->lysosome 3. Trafficking release Payload Release (e.g., Enzymatic Cleavage) lysosome->release 4. Linker Cleavage apoptosis Cell Death (Apoptosis) release->apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC.

Site-Specific Peptide Modification Using p-Carboxyphenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology. It allows for the precise installation of various functionalities, such as therapeutic payloads, imaging agents, or pharmacokinetic modifiers, onto a peptide scaffold. The unnatural amino acid p-carboxyphenylalanine (pCF) offers a unique handle for such modifications. Its carboxylic acid side chain provides a versatile point of attachment that is orthogonal to the native functional groups found in natural amino acids. This allows for a highly controlled and specific conjugation, preserving the peptide's inherent biological activity while introducing novel properties.

This document provides detailed application notes and protocols for the incorporation of pCF into peptides via Solid-Phase Peptide Synthesis (SPPS) and its subsequent site-specific modification.

Principle of the Method

The strategy for site-specific modification using pCF relies on an orthogonal protecting group scheme during Fmoc-based SPPS. The α-amino group of the incoming amino acids is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxylic acid side chain of pCF is protected with an acid-labile group, typically a tert-butyl (tBu) ester. This allows for the selective deprotection of the α-amino group for chain elongation under basic conditions, while the pCF side chain remains protected.

Following the assembly of the full peptide sequence, the tert-butyl ester on the pCF side chain can be selectively removed under mildly acidic conditions that do not cleave the peptide from the resin. The newly exposed carboxylic acid can then be activated and coupled with a desired amine-containing molecule. Finally, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed using a strong acid cocktail, yielding the site-specifically modified peptide.

Applications

The ability to site-specifically modify peptides using p-carboxyphenylalanine opens up a wide range of applications in therapeutic and diagnostic development:

  • Peptide-Drug Conjugates (PDCs): The carboxylic acid side chain of pCF serves as an ideal attachment point for small molecule drugs.[1][2][3][4] This strategy is employed to create targeted therapies where a potent cytotoxic agent is delivered specifically to cancer cells by a tumor-targeting peptide, thereby minimizing off-target toxicity.[1]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to the pCF side chain can significantly improve the pharmacokinetic profile of a therapeutic peptide. PEGylation can increase the peptide's hydrodynamic radius, reducing renal clearance and protecting it from enzymatic degradation, leading to a longer circulation half-life.

  • Attachment of Imaging Agents: Fluorophores, radiolabels, or contrast agents can be conjugated to the pCF residue to create probes for in vitro and in vivo imaging. These tools are invaluable for studying the biodistribution, target engagement, and pharmacokinetics of peptides.

  • Peptide Stapling and Cyclization: The pCF side chain can be used as an anchor point for intramolecular cyclization with another amino acid side chain in the peptide sequence. This can constrain the peptide into a specific conformation, often leading to increased receptor binding affinity and stability.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-p-carboxyphenylalanine(tBu)-OH into a Peptide Sequence via Automated Solid-Phase Peptide Synthesis

This protocol describes the incorporation of pCF into a peptide sequence using a standard automated Fmoc-SPPS protocol.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-p-carboxyphenylalanine(tBu)-OH)

  • Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM)

  • Automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the amino acid solution to activate the carboxyl group.

    • Add the activated amino acid solution to the resin and couple for 45 minutes.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-p-carboxyphenylalanine(tBu)-OH at the desired position.

  • Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF (5 x 1 min), DCM (5 x 1 min), and methanol (3 x 1 min). Dry the resin under vacuum.

Protocol 2: On-Resin Selective Deprotection of the pCF tert-Butyl Ester

This protocol describes the selective removal of the tert-butyl protecting group from the pCF side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin from Protocol 1

  • Deprotection Solution: 20-30% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Neutralization Solution: 10% (v/v) DIPEA in DMF

  • Solvents: DCM, DMF

Procedure:

  • Resin Swelling: Swell the dried peptide-resin in DCM for 30 minutes.

  • Selective Deprotection: Treat the resin with the 20-30% TFA in DCM solution for 2 hours at room temperature with gentle agitation.

  • Washing: Filter the resin and wash thoroughly with DCM (5 x 1 min) to remove the TFA.

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes (2 repetitions).

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

  • Drying: Dry the resin under vacuum for immediate use in the next step.

Protocol 3: On-Resin Amide Coupling to the pCF Side Chain

This protocol details the coupling of an amine-containing molecule to the deprotected carboxylic acid side chain of the pCF residue.

Materials:

  • Peptide-resin from Protocol 2

  • Amine-containing molecule (e.g., drug, linker, label)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the dried peptide-resin in DMF for 30 minutes.

  • Coupling Reaction:

    • Dissolve the amine-containing molecule (5 eq.) and HATU (4.9 eq.) in DMF.

    • Add DIPEA (10 eq.) to the solution.

    • Add the activated solution to the resin and react for 4-12 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

  • Drying: Dry the resin under vacuum.

Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the modified peptide from the resin and the removal of all remaining side-chain protecting groups.

Materials:

  • Modified peptide-resin from Protocol 3

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the peptide.

  • Washing: Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Air-dry the peptide pellet to remove residual ether.

  • Dissolution: Dissolve the crude peptide in a water/ACN mixture.

  • Lyophilization: Lyophilize the peptide solution to obtain a fluffy white powder.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The efficiency of the on-resin modification of the pCF side chain is crucial for the overall yield of the final conjugate. The following table summarizes typical yields for the key steps.

StepParameterTypical Yield/EfficiencyNotes
SPPS Incorporation Coupling efficiency per cycle>99%Monitored by Kaiser test or Fmoc-release UV absorbance.
Selective Deprotection tert-Butyl ester removal>95%Efficiency can be confirmed by mass spectrometry of a small cleaved sample.
On-Resin Coupling Amide bond formation60-90%Highly dependent on the nature of the amine-containing molecule. Steric hindrance can lower yields.
Overall Yield Purified peptide-conjugate10-40%Based on the initial resin loading. Varies significantly with peptide length and sequence.

Visualizations

Experimental Workflow for Site-Specific Peptide Modification using p-Carboxyphenylalanine

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Modification cluster_2 Final Processing Incorporate Fmoc-pCF(tBu)-OH Incorporate Fmoc-pCF(tBu)-OH Elongate Peptide Chain Elongate Peptide Chain Incorporate Fmoc-pCF(tBu)-OH->Elongate Peptide Chain Fmoc Chemistry Selective tBu Deprotection Selective tBu Deprotection Elongate Peptide Chain->Selective tBu Deprotection Amide Coupling to pCF Side Chain Amide Coupling to pCF Side Chain Selective tBu Deprotection->Amide Coupling to pCF Side Chain Mild TFA Cleavage & Global Deprotection Cleavage & Global Deprotection Amide Coupling to pCF Side Chain->Cleavage & Global Deprotection Purification (RP-HPLC) Purification (RP-HPLC) Cleavage & Global Deprotection->Purification (RP-HPLC) Characterization (MS, HPLC) Characterization (MS, HPLC) Purification (RP-HPLC)->Characterization (MS, HPLC)

Caption: Workflow for pCF-mediated site-specific peptide conjugation.

Logical Relationship for Peptide-Drug Conjugate (PDC) Targeting

G PDC Peptide-Drug Conjugate (with pCF linker) TargetingPeptide Targeting Peptide Moiety PDC->TargetingPeptide contains Linker pCF-based Linker PDC->Linker contains Drug Cytotoxic Drug PDC->Drug contains Internalization Receptor-Mediated Internalization PDC->Internalization undergoes Receptor Overexpressed Receptor TargetingPeptide->Receptor binds to Apoptosis Cell Death (Apoptosis) Drug->Apoptosis induces TumorCell Tumor Cell Receptor->TumorCell on surface of Internalization->TumorCell into DrugRelease Linker Cleavage & Drug Release Internalization->DrugRelease leads to DrugRelease->Drug releases

References

Application Notes and Protocols for Fmoc-p-carboxy-Phe(OtBu)-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant attention in drug discovery and development due to their enhanced metabolic stability, improved binding affinity, and increased specificity compared to their linear counterparts. The conformational constraints imposed by cyclization can lock the peptide into a bioactive conformation, leading to potent and selective interactions with biological targets. The incorporation of non-natural amino acids, such as Fmoc-p-carboxy-Phe(OtBu)-OH, into cyclic peptides offers a powerful strategy to introduce novel structural motifs and functionalities.

This compound is a derivative of phenylalanine that features a tert-butyl protected carboxylic acid at the para position of the phenyl ring. This functional group provides a unique handle for various bioconjugation and cyclization strategies. While specific literature detailing the extensive use of this compound in cyclic peptide synthesis is limited, its structure lends itself well to established cyclization methodologies, particularly for the formation of side-chain to side-chain lactam bridges.

These application notes provide a comprehensive overview of the potential applications and detailed, generalized protocols for the incorporation of this compound into cyclic peptides. The protocols are based on well-established principles of solid-phase peptide synthesis (SPPS) and on-resin cyclization techniques.

Applications

The primary application of this compound in this context is to serve as a key building block for the synthesis of side-chain cyclized peptides. The para-carboxyl group, after deprotection, can be coupled with a side-chain amine of another amino acid (e.g., lysine, ornithine) to form a stable lactam bridge. This approach can be utilized for:

  • Conformational Constraint: The introduction of a cyclic constraint can rigidify the peptide backbone, which is crucial for improving binding to target proteins and receptors.

  • Drug Discovery and Development: Cyclic peptides containing this residue are being explored as potential therapeutics in areas such as oncology and infectious diseases. The modified phenylalanine can enhance binding affinity and specificity.

  • Structure-Activity Relationship (SAR) Studies: The defined geometry of the cyclic peptide allows for precise investigation of the spatial requirements for biological activity.

  • Peptide Scaffolding: The unique side chain can be used to create novel peptide scaffolds for the development of peptidomimetics and probes.

Data Presentation

The following table summarizes representative, hypothetical yields and purity for the key steps in the synthesis of a cyclic peptide using this compound. These values are based on typical outcomes for similar on-resin cyclization procedures. Actual results will be sequence-dependent.

StepDescriptionTypical Purity (Crude, %)Typical Isolated Yield (%)
1. Linear Peptide AssemblyStepwise solid-phase synthesis of the linear peptide precursor on a resin support.> 95 (per coupling)~ 90
2. On-Resin CyclizationIntramolecular lactam bridge formation between the deprotected side chains of p-carboxy-Phe and Lysine.50 - 7040 - 60
3. Cleavage and DeprotectionRelease of the cyclic peptide from the solid support and removal of remaining side-chain protecting groups.60 - 80> 90
4. Final PurificationPurification of the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).> 9570 - 90
Overall Yield - 25 - 45

Experimental Protocols

The following protocols describe the synthesis of a model cyclic peptide, cyclo-[Lys-Gly-Gly-p-carboxy-Phe-Gly], via an on-resin side-chain to side-chain cyclization strategy.

Protocol 1: Linear Peptide Synthesis using Fmoc-SPPS

This protocol outlines the manual synthesis of the linear peptide precursor on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-amino acids (Fmoc-Gly-OH, this compound, Fmoc-Lys(Mtt)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HOBt (or HATU/HOAt) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test. If the test is positive (indicating free amines), repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Fmoc-Gly-OH, this compound, Fmoc-Gly-OH, Fmoc-Gly-OH, and finally Fmoc-Lys(Mtt)-OH.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.

Protocol 2: On-Resin Side-Chain Cyclization

This protocol describes the selective deprotection of the side chains and subsequent on-resin cyclization to form the lactam bridge.

Materials:

  • Peptidyl-resin from Protocol 1

  • Selective deprotection solution: 1% TFA (Trifluoroacetic acid) in DCM

  • Neutralization solution: 10% DIPEA in DMF

  • Cyclization reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt

  • Base: DIPEA

  • Solvents: DMF, DCM

Procedure:

  • Selective Mtt Deprotection (Lysine Side Chain):

    • Swell the peptidyl-resin in DCM.

    • Treat the resin with 1% TFA in DCM (10 x 2 minutes).

    • Wash the resin with DCM (3 times).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 5 minutes).

    • Wash the resin with DMF (5 times).

  • Selective OtBu Deprotection (p-carboxy-Phe Side Chain):

    • Treat the resin with a solution of 20% TFA in DCM for 2 hours.

    • Wash the resin with DCM (3 times).

    • Neutralize with 10% DIPEA in DMF (2 x 5 minutes).

    • Wash the resin with DMF (5 times).

  • On-Resin Cyclization (Lactam Bridge Formation):

    • Swell the resin with the two deprotected side chains in DMF.

    • Add a solution of PyBOP (3 equivalents) and HOBt (3 equivalents) in DMF to the resin.

    • Add DIPEA (6 equivalents) to the reaction mixture.

    • Shake the reaction mixture at room temperature for 4-24 hours.

    • Monitor the reaction by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Washing: Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the final cleavage of the cyclic peptide from the resin, removal of any remaining protecting groups, and purification.

Materials:

  • Cyclized peptidyl-resin from Protocol 2

  • Cleavage cocktail: TFA/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Solvents for HPLC: Acetonitrile, Water (with 0.1% TFA)

Procedure:

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2 times).

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow

experimental_workflow start Start: Rink Amide Resin spps 1. Linear Peptide Synthesis (Fmoc-SPPS) start->spps deprotection 2. Selective Side-Chain Deprotection (Mtt & OtBu) spps->deprotection cyclization 3. On-Resin Cyclization (Lactam Bridge Formation) deprotection->cyclization cleavage 4. Cleavage & Global Deprotection cyclization->cleavage purification 5. RP-HPLC Purification cleavage->purification end Final Product: Cyclic Peptide purification->end

Caption: Workflow for On-Resin Synthesis of a Cyclic Peptide.

Chemical Transformation Pathway

Post-Synthesis Modification of Peptides with p-Carboxyphenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology. It allows for the introduction of various functionalities to enhance therapeutic properties, such as stability, target affinity, and pharmacokinetic profiles. The unnatural amino acid p-carboxyphenylalanine (pCF) offers a unique handle for such modifications. Its side chain contains a carboxylic acid that is orthogonal to the native amino acid side chains, enabling chemoselective ligation post-peptide synthesis.

This document provides detailed application notes and protocols for the post-synthesis modification of peptides containing p-carboxyphenylalanine. The primary strategy discussed involves the use of an allyl protecting group for the pCF side chain during solid-phase peptide synthesis (SPPS), followed by on-resin deprotection and subsequent modification.

Principle of the Method

The selective modification of the pCF side chain in the presence of other carboxyl groups (C-terminus, aspartic acid, glutamic acid) is achieved through an orthogonal protection strategy. The side chain of pCF is protected as an allyl ester, which is stable to the standard Fmoc-based SPPS conditions. Following the complete assembly of the peptide chain, the allyl group can be selectively removed on-resin using a palladium catalyst. The newly exposed, unique carboxyl group on the pCF side chain can then be modified using standard amide bond formation chemistries, such as EDC/NHS coupling.

Applications

The ability to selectively modify peptides at the pCF residue opens up a wide range of applications in drug development and research:

  • Attachment of Payloads: Cytotoxic drugs, imaging agents (fluorophores, radiolabels), or other therapeutic moieties can be conjugated to the peptide for targeted delivery.

  • Peptide Cyclization: Intramolecular cyclization can be achieved by forming a lactam bridge between the pCF side chain and an amino group of another residue, leading to conformationally constrained peptides with potentially improved activity and stability.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of the peptide, such as increasing its half-life and reducing immunogenicity.

  • Surface Immobilization: Peptides can be tethered to solid supports or nanoparticles for use in diagnostics, affinity chromatography, or as biomaterials.

  • Library Synthesis: The pCF residue can serve as a scaffold for the combinatorial synthesis of peptide libraries with diverse side-chain modifications.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis with Fmoc-p-Carboxyphenylalanine(OAll)-OH

This protocol outlines the incorporation of allyl-protected p-carboxyphenylalanine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids

  • Fmoc-p-carboxyphenylalanine(OAll)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-p-carboxyphenylalanine(OAll)-OH at the desired position.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times), then dry the resin under vacuum.

Protocol 2: On-Resin Deprotection of the Allyl Group from p-Carboxyphenylalanine

This protocol describes the selective removal of the allyl protecting group from the pCF side chain on the solid support.

Materials:

  • Peptidyl-resin containing p-carboxyphenylalanine(OAll)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger: Phenylsilane (PhSiH₃)

  • Anhydrous solvent: DCM

  • Washing solvents: DCM, DMF, 0.5% DIPEA in DMF, 0.5% Sodium diethyldithiocarbamate in DMF

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in anhydrous DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and PhSiH₃ (10-25 equivalents) in anhydrous DCM.

  • Deprotection Reaction:

    • Drain the DCM from the resin.

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.

    • Drain the reaction solution.

    • Repeat the treatment with a fresh deprotection cocktail if necessary.

  • Resin Washing:

    • Wash the resin extensively with DCM (5 times).

    • Wash with 0.5% DIPEA in DMF (3 times) to remove residual catalyst.

    • Wash with 0.5% Sodium diethyldithiocarbamate in DMF (3 times) to further scavenge palladium.

    • Wash thoroughly with DMF (5 times) and DCM (5 times).

    • Dry the resin under vacuum.

Protocol 3: On-Resin Modification of the p-Carboxyphenylalanine Side Chain

This protocol details the coupling of a primary amine-containing molecule to the deprotected pCF side chain using EDC/NHS chemistry.

Materials:

  • Peptidyl-resin with deprotected pCF side chain

  • Amine-containing molecule (e.g., fluorescent dye, drug molecule)

  • Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide) or sulfo-NHS

  • Base: DIPEA

  • Solvents: DMF, DCM

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Activation of the Carboxyl Group:

    • Wash the resin with the Activation Buffer (3 times).

    • Prepare a solution of EDC (10 equivalents) and NHS (10 equivalents) in Activation Buffer.

    • Add the activation solution to the resin and agitate for 30-60 minutes at room temperature.

    • Wash the resin with Coupling Buffer (3 times) to remove excess activating agents.

  • Coupling of the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule (5-10 equivalents) in Coupling Buffer.

    • Add the solution to the activated resin.

    • Add DIPEA (2 equivalents) to the reaction mixture.

    • Agitate the reaction overnight at room temperature.

  • Capping of Unreacted Sites (Optional): To block any unreacted carboxyl groups, treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes.

  • Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove other side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the modified peptide by reverse-phase HPLC.

Data Presentation

Table 1: Summary of Reagents and Typical Conditions for Post-Synthesis Modification of pCF-containing Peptides.

StepReagent/ConditionMolar Equivalents (relative to resin loading)Typical Reaction TimeSolventTypical Yield
SPPS Coupling of Fmoc-pCF(OAll)-OH Fmoc-pCF(OAll)-OH, HBTU/HOBt, DIPEA4, 3.9, 81-2 hoursDMF>99% (coupling)
Allyl Deprotection Pd(PPh₃)₄, Phenylsilane0.2-0.5, 10-2530-60 minAnhydrous DCM>95%
On-Resin Amide Coupling Amine, EDC, NHS, DIPEA5-10, 10, 10, 212-16 hoursDMF / Buffer70-95%

Note: Yields are approximate and can vary depending on the peptide sequence, the nature of the coupled molecule, and reaction conditions.

Mandatory Visualization

Workflow for Post-Synthesis Modification of pCF-Peptides

Post_Synthesis_Modification_Workflow cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Selective Deprotection cluster_2 On-Resin Modification cluster_3 Final Steps start Fmoc-Rink Amide Resin spps Iterative Fmoc-SPPS (Incorporate Fmoc-pCF(OAll)-OH) start->spps protected_peptide Protected Peptidyl-Resin with pCF(OAll) spps->protected_peptide deprotection Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃) protected_peptide->deprotection deprotected_peptide Peptidyl-Resin with free pCF-COOH deprotection->deprotected_peptide modification Amide Coupling (EDC/NHS + Amine-Molecule) deprotected_peptide->modification modified_peptide Modified Peptidyl-Resin modification->modified_peptide cleavage Cleavage & Deprotection (TFA Cocktail) modified_peptide->cleavage purification HPLC Purification cleavage->purification final_product Purified Modified Peptide purification->final_product

Caption: Workflow for post-synthesis modification of pCF-peptides.

Signaling Pathway of EDC/NHS Coupling Chemistry

EDC_NHS_Coupling pCF pCF Side Chain (-COOH) o_acylisourea O-Acylisourea Intermediate (unstable) pCF->o_acylisourea + EDC EDC EDC o_acylisourea->pCF Hydrolysis NHS_ester NHS Ester (semi-stable) o_acylisourea->NHS_ester + NHS NHS NHS Amide_bond Stable Amide Bond (-CONH-R) NHS_ester->Amide_bond + R-NH₂ Amine Amine-Molecule (R-NH₂)

Caption: EDC/NHS coupling reaction pathway for pCF modification.

Application Note: Analytical HPLC Methods for Peptides Containing p-Carboxyphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids, such as p-carboxyphenylalanine (pCpa), into peptide sequences is a valuable strategy in drug discovery for modulating pharmacological properties. The additional carboxylic acid moiety on the phenyl ring of pCpa significantly influences the peptide's overall charge, polarity, and hydrophobicity. Consequently, the development of robust and reliable analytical High-Performance Liquid Chromatography (HPLC) methods is crucial for the characterization, purification, and quality control of these modified peptides. This application note provides a detailed overview and experimental protocols for the analysis of pCpa-containing peptides using Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

The presence of the p-carboxyphenylalanine residue introduces a key consideration for method development: the pH of the mobile phase. The ionization state of the additional carboxylic acid group (pKa ≈ 4.3) can be manipulated to control the peptide's retention and selectivity on different stationary phases.

Chromatographic Approaches

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and versatile technique for peptide analysis, separating molecules based on their hydrophobicity.[1] For peptides containing the acidic p-carboxyphenylalanine residue, mobile phase pH and ion-pairing agents are critical parameters.

At an acidic pH (typically below 3), the carboxylic acid group of pCpa is protonated (uncharged), which reduces the overall polarity of the peptide and can lead to increased retention on a non-polar stationary phase (e.g., C18).[2] Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase. TFA serves a dual purpose: it maintains an acidic pH and forms ion pairs with positively charged residues (like lysine and arginine), which can improve peak shape and resolution.[3][4] Formic acid (FA) is another option, particularly for mass spectrometry (MS) compatibility, as it is less ion-suppressing than TFA.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the separation of polar and hydrophilic compounds.[6] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7] Peptides containing p-carboxyphenylalanine, especially at a pH where the carboxylic acid is deprotonated (charged), exhibit increased hydrophilicity and are well-retained by HILIC columns.[8][9]

The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. Elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase. HILIC can offer complementary selectivity to RP-HPLC and is particularly useful for separating peptides that are poorly retained in reversed-phase systems.

Experimental Protocols

The following protocols provide a starting point for the development of analytical HPLC methods for peptides containing p-carboxyphenylalanine. Optimization of these methods will be required based on the specific properties of the peptide of interest.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This protocol is a standard starting point for the analysis of most pCpa-containing peptides.

Table 1: RP-HPLC Experimental Conditions

ParameterCondition
Column C18, 2.1-4.6 mm I.D., 50-150 mm length, 1.8-5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 5% to 65% B over 30 minutes (initial scouting gradient)
Flow Rate 0.3 - 1.0 mL/min (dependent on column I.D.)
Column Temperature 30 - 40 °C
Detection UV at 214 nm and 280 nm
Injection Volume 5 - 20 µL
Sample Diluent Mobile Phase A

Method Development Notes:

  • Gradient Optimization: After an initial scouting run, the gradient slope should be optimized to improve the resolution of the main peak from any impurities. A shallower gradient around the elution point of the target peptide is recommended.[10]

  • Ion-Pairing Agent: If mass spectrometry is the intended detection method, 0.1% formic acid can be substituted for TFA in both mobile phases. Note that this may alter selectivity and peak shape.[5]

  • Column Chemistry: If adequate separation is not achieved on a C18 column, other stationary phases such as C8 or Phenyl can be evaluated to provide alternative selectivity.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is recommended for highly polar pCpa-containing peptides or as an orthogonal method to RP-HPLC.

Table 2: HILIC Experimental Conditions

ParameterCondition
Column Amide, Diol, or bare Silica, 2.1-4.6 mm I.D., 50-150 mm length, 1.8-5 µm particle size
Mobile Phase A 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 4.5
Mobile Phase B 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 4.5
Gradient 0% to 50% B over 30 minutes (initial scouting gradient)
Flow Rate 0.3 - 1.0 mL/min (dependent on column I.D.)
Column Temperature 30 - 40 °C
Detection UV at 214 nm and 280 nm
Injection Volume 2 - 10 µL
Sample Diluent 90% Acetonitrile in Water

Method Development Notes:

  • pH Control: The pH of the mobile phase is a critical parameter in HILIC for acidic peptides. Adjusting the pH can significantly alter the charge state of the p-carboxyphenylalanine residue and thus its retention.[8][9]

  • Organic Solvent: Acetonitrile is the most common organic solvent in HILIC. The starting percentage should be high (≥80%) to ensure retention of polar peptides.

  • Sample Diluent: The sample should be dissolved in a diluent with a high organic content, similar to the initial mobile phase, to avoid peak distortion.

Data Presentation

The following tables provide a hypothetical example of quantitative data that could be obtained during the analysis of a model peptide containing p-carboxyphenylalanine, "Ac-Tyr-pCpa-Gly-Phe-Met-NH2".

Table 3: Hypothetical Retention Data for Model Peptide

MethodColumnMobile Phase ModifierRetention Time (min)
RP-HPLCC18 (4.6 x 150 mm, 5 µm)0.1% TFA15.2
RP-HPLCC18 (4.6 x 150 mm, 5 µm)0.1% Formic Acid14.5
HILICAmide (4.6 x 150 mm, 5 µm)10 mM Ammonium Formate, pH 4.512.8

Table 4: Hypothetical Method Performance Characteristics

ParameterRP-HPLC (TFA)HILIC
Tailing Factor 1.11.3
Theoretical Plates > 10000> 8000
Resolution (from closest impurity) 2.52.1

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the HPLC analysis of peptides containing p-carboxyphenylalanine.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation & Application start Define Analytical Target Profile (ATP) col_screen Screen Columns (e.g., C18, C8, Phenyl for RP-HPLC; Amide, Diol for HILIC) start->col_screen Select initial conditions mp_screen Screen Mobile Phases (e.g., TFA vs. Formic Acid for RP-HPLC; pH 3 vs. 4.5 for HILIC) col_screen->mp_screen Evaluate selectivity grad_opt Optimize Gradient Profile (Slope and Time) mp_screen->grad_opt Select best column/mobile phase temp_opt Optimize Temperature grad_opt->temp_opt flow_opt Optimize Flow Rate temp_opt->flow_opt robustness Assess Method Robustness flow_opt->robustness validation Perform Method Validation (Specificity, Linearity, Accuracy, Precision) robustness->validation application Apply to Sample Analysis (Purity, Stability, etc.) validation->application

Caption: Workflow for HPLC method development for pCpa-peptides.

pCpa_pH_Effect cluster_rp Reversed-Phase HPLC cluster_hilic HILIC rp_low_ph Low pH (e.g., < 3) p-Cpa is Protonated (Neutral) rp_high_ph Higher pH (e.g., > 5) p-Cpa is Deprotonated (Negative Charge) rp_low_ph_effect Increased Hydrophobicity Stronger Retention rp_low_ph->rp_low_ph_effect rp_high_ph_effect Decreased Hydrophobicity Weaker Retention rp_high_ph->rp_high_ph_effect hilic_low_ph Low pH (e.g., < 3) p-Cpa is Protonated (Neutral) hilic_high_ph Higher pH (e.g., > 5) p-Cpa is Deprotonated (Negative Charge) hilic_low_ph_effect Decreased Hydrophilicity Weaker Retention hilic_low_ph->hilic_low_ph_effect hilic_high_ph_effect Increased Hydrophilicity Stronger Retention hilic_high_ph->hilic_high_ph_effect

Caption: Effect of pH on pCpa peptide retention in HPLC.

References

Application Notes and Protocols for Mass Spectrometry of Peptides Containing Fmoc-p-carboxy-Phe(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides is a key strategy in modern drug discovery and chemical biology. It allows for the introduction of novel functionalities, enhanced stability, and tailored pharmacological profiles. Fmoc-p-carboxy-Phe(OtBu)-OH is a valuable building block used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a protected carboxylic acid on the phenylalanine side chain. This modification can be used for subsequent conjugation, as a spatial constraint, or to modulate peptide-receptor interactions.

Accurate characterization of peptides containing such modifications is critical for ensuring the quality and integrity of the synthetic product. Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of these complex peptides. These application notes provide detailed protocols for the mass spectrometric analysis of peptides incorporating this compound using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques.

Challenges in Mass Spectrometry of Modified Peptides

The analysis of peptides containing this compound presents unique challenges:

  • Bulky Protecting Groups: The presence of the large, hydrophobic Fmoc (fluorenylmethyloxycarbonyl) group and the tert-Butyl (OtBu) group can influence the ionization efficiency and fragmentation behavior of the peptide.

  • In-source Fragmentation/Lability: The acid-labile OtBu group and, to a lesser extent, the Fmoc group can be susceptible to cleavage in the acidic conditions often used for ESI-MS or with certain MALDI matrices.[1]

  • Altered Fragmentation Patterns: The modified phenylalanine residue can alter the peptide backbone fragmentation, potentially leading to atypical b- and y-ion series.

Careful optimization of sample preparation and instrument parameters is therefore crucial for obtaining high-quality, interpretable mass spectra.

Data Presentation: Theoretical Mass and Fragmentation

To aid in the analysis of a peptide containing this compound, the following tables provide theoretical data for a model pentapeptide: Ac-Gly-Ala-X-Val-Leu-NH₂ , where X represents the this compound residue.

Table 1: Theoretical Molecular Weights of the Model Peptide

SpeciesChemical FormulaMonoisotopic Mass (Da)Average Mass (Da)
Model Peptide (Ac-GAXVL-NH₂)C₅₅H₇₄N₈O₁₁1038.54851039.24
This compoundC₂₉H₂₉NO₆487.1995487.54

Table 2: Theoretical Monoisotopic m/z Values for Protonated Adducts of the Model Peptide

AdductCharge (z)Theoretical m/z
[M+H]⁺11039.5558
[M+2H]²⁺2520.2815
[M+Na]⁺11061.5377

Table 3: Theoretical Monoisotopic m/z Values for Key b- and y-ions of the Model Peptide (Ac-GAXVL-NH₂)

Fragmentation occurs on either side of the modified residue (X).

IonSequenceTheoretical m/zIonSequenceTheoretical m/z
b₁Ac-G100.0448y₁L-NH₂115.0866
b₂Ac-GA171.0825y₂VL-NH₂214.1550
b₃Ac-GAX658.2819y₃XVL-NH₂701.3544
b₄Ac-GAXV757.3504y₄AXVL-NH₂772.3921

Experimental Protocols

Protocol 1: LC-MS Analysis using Electrospray Ionization (ESI)

This protocol is suitable for the routine analysis and purification verification of peptides containing this compound. ESI is a soft ionization technique that is well-suited for analyzing peptides from a liquid phase.[2]

1. Sample Preparation: a. Dissolve the lyophilized crude or purified peptide in a suitable solvent. A common starting point is 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 0.1-1.0 mg/mL.[3] b. Note: Trifluoroacetic acid (TFA) is often used in HPLC purification but can cause ion suppression in ESI-MS. If possible, use formic acid (FA) in the mobile phase for LC-MS analysis.[2][3] If the sample is from a TFA-containing HPLC fraction, it may be necessary to perform a solvent exchange or use a higher concentration. c. Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.

2. LC-MS/MS System and Conditions: a. Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.[4] b. Chromatography Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A typical gradient is 5% to 60% Mobile Phase B over 15-30 minutes. This should be optimized based on the hydrophobicity of the peptide. f. Flow Rate: 0.2-0.4 mL/min. g. Injection Volume: 1-5 µL.

3. Mass Spectrometer Settings (ESI Positive Mode): a. Ionization Mode: Positive electrospray ionization (ESI+). b. MS1 Scan Range: m/z 300-2000. c. Data Acquisition: Use a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most abundant precursor ions. d. Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Start with a normalized collision energy of 25-30 and optimize as needed. e. Capillary Voltage: 3.5-4.5 kV. f. Source Temperature: 120-150 °C.

4. Data Analysis: a. Identify the precursor ion corresponding to the theoretical m/z of the target peptide (e.g., [M+H]⁺, [M+2H]²⁺). b. For MS/MS spectra, use software to match the observed fragment ions to the theoretical b- and y-ion series. Pay close attention to the mass difference corresponding to the this compound residue.

Protocol 2: MALDI-TOF MS Analysis

MALDI is a rapid and sensitive technique, particularly useful for screening crude products directly from solid-phase synthesis.

1. Sample and Matrix Preparation: a. Sample: Dissolve the peptide sample to a concentration of approximately 1-10 pmol/µL in 50:50 acetonitrile/water. b. Matrix Selection: The choice of matrix is critical. Acidic matrices like α-cyano-4-hydroxycinnamic acid (CHCA) can sometimes cause the loss of acid-labile protecting groups like OtBu.[1] Consider using a less acidic or neutral matrix, such as 2,4,6-trihydroxyacetophenone (THAP), especially if lability is a concern.[1] c. CHCA Matrix Solution: Prepare a saturated solution of CHCA in 50:50 acetonitrile/water with 0.1% TFA. d. THAP Matrix Solution: Prepare a saturated solution of THAP in acetonitrile.

2. Sample Spotting (Dried-Droplet Method): a. On a MALDI target plate, place 1 µL of the matrix solution. b. Immediately add 1 µL of the peptide sample solution to the matrix droplet. c. Mix gently by pipetting up and down a few times. d. Allow the spot to air dry completely at room temperature, allowing co-crystallization of the sample and matrix.

3. Mass Spectrometer Settings: a. Instrumentation: A MALDI-TOF or TOF/TOF mass spectrometer. b. Ionization Mode: Positive or negative ion mode. Negative ion mode can sometimes be advantageous for peptides with labile groups.[5] c. Acquisition Mode: Linear mode is often sufficient for initial molecular weight confirmation. Reflector mode provides higher mass accuracy. d. Laser Intensity: Use the minimum laser power necessary to obtain a good signal, which helps to minimize in-source decay or fragmentation of the protecting groups. e. Calibration: Calibrate the instrument using a standard peptide mixture with masses that bracket the expected mass of the analyte.

4. Data Analysis: a. Identify the peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺, [M+K]⁺). b. Look for secondary peaks that might indicate the loss of the OtBu group (-56 Da) or the Fmoc group (-222 Da). The presence of these can indicate sample instability or in-source decay.

Mandatory Visualizations

Experimental Workflow Diagram

MassSpecWorkflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_esi LC-ESI-MS/MS cluster_maldi MALDI-TOF MS SPPS Fmoc-SPPS with This compound Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization SamplePrep Sample Preparation (Dissolution in appropriate solvent) Lyophilization->SamplePrep Method_Choice Choose MS Method SamplePrep->Method_Choice LC_Separation LC Separation (C18 Column) Method_Choice->LC_Separation ESI Co_crystallization Co-crystallization with Matrix Method_Choice->Co_crystallization MALDI ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor m/z) ESI_Ionization->MS1_Scan MS2_Frag MS/MS Fragmentation (CID/HCD) MS1_Scan->MS2_Frag Data_Analysis Data Analysis (MW Confirmation & Sequence Verification) MS2_Frag->Data_Analysis MALDI_Ionization Laser Desorption/Ionization Co_crystallization->MALDI_Ionization TOF_Analysis Time-of-Flight Analysis MALDI_Ionization->TOF_Analysis TOF_Analysis->Data_Analysis

Caption: General workflow for synthesis and mass spectrometry analysis.

Signaling Pathway Example

While this compound is a building block and not directly involved in signaling, peptides designed with it can be used to probe pathways. For instance, the carboxylic acid handle (after deprotection) could be used to attach a fluorescent dye to a peptide inhibitor of a kinase cascade, allowing for visualization of its cellular localization.

SignalingPathway Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression PeptideInhibitor Peptide-X-Dye (X=p-carboxy-Phe) PeptideInhibitor->Kinase2 Inhibition

Caption: Probing a kinase cascade with a modified peptide inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-p-carboxy-Phe(OtBu)-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Fmoc-p-carboxy-Phe(OtBu)-OH in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMF?

A1: Several factors can contribute to the poor solubility of this compound in DMF. The primary reasons include:

  • Hydrophobicity: The presence of the bulky Fmoc protecting group and the tert-butyl ester on the carboxylated phenylalanine side chain significantly increases the hydrophobicity of the molecule, making it less soluble in the polar aprotic solvent DMF.[1][2]

  • Fmoc Group Aggregation: The planar nature of the Fmoc group can lead to intermolecular π-π stacking, causing the molecules to aggregate and resist solvation.[1]

  • DMF Quality: The purity of the DMF is critical. Over time, DMF can degrade to form dimethylamine and formic acid.[3] Dimethylamine is basic and can cause premature removal of the Fmoc group, while other impurities can affect the solvent's solvating power.[3][4]

  • Moisture: The presence of water in the DMF can negatively impact the solubility of hydrophobic compounds.

Q2: What is the typical solubility of this compound in DMF?

Q3: Are there alternative solvents or solvent mixtures that can improve solubility?

A3: Yes, using co-solvents or alternative solvents is a common strategy to enhance the solubility of hydrophobic Fmoc-amino acids.[1]

  • DMF/DMSO Mixtures: Adding a small percentage of Dimethyl Sulfoxide (DMSO) to DMF can significantly improve solubility. DMSO is a stronger solvent for many organic compounds.[1][6]

  • N-Methyl-2-pyrrolidone (NMP): NMP is a good alternative to DMF and often exhibits better solvating properties for hydrophobic peptides and amino acids.[2][4]

  • "Magic Mixture": For particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate has been reported to be effective.[1]

Troubleshooting Guide

Issue: this compound precipitates out of DMF solution.

Troubleshooting Steps:

  • Verify DMF Quality: Ensure you are using high-purity, amine-free DMF. If the DMF is old or has been exposed to air, consider using a fresh bottle or regenerating the solvent.[3]

  • Employ Physical Dissolution Methods:

    • Sonication: Use an ultrasonic bath to aid in dissolution. The mechanical agitation can help break up aggregates.[7]

    • Gentle Heating: Gently warm the solution to approximately 37°C.[1] Avoid excessive or prolonged heating, as this can lead to degradation of the amino acid.

  • Use a Co-solvent: Add a small amount of DMSO (e.g., 5-10% v/v) to the DMF to increase the solvent's solvating power.[1]

Issue: Incomplete coupling reaction suspected due to poor solubility.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Before adding the amino acid solution to the resin, ensure that it is fully dissolved. If any particulate matter is visible, the concentration is too high for the current solvent system.

  • Perform a "Double Coupling": If you suspect an incomplete coupling, you can repeat the coupling step with a fresh solution of the activated this compound.[8]

  • Switch to a More Potent Coupling Reagent: For sterically hindered amino acids, using a more powerful activating agent like HATU or HCTU can improve coupling efficiency.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF
  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF.

  • Vortex the vial for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.

  • If solubility is still an issue, gently warm the solution to 37°C with occasional vortexing until the solid is completely dissolved.[1]

  • Use the solution immediately for the coupling reaction.

Protocol 2: Dissolution of this compound using a DMF/DMSO Co-solvent
  • Weigh the required amount of this compound into a clean, dry vial.

  • Prepare a 9:1 (v/v) mixture of DMF and DMSO.

  • Add the calculated volume of the DMF/DMSO mixture to the vial.

  • Vortex the vial for 1-2 minutes until the solid is completely dissolved.

  • Use the solution immediately for the coupling reaction.

Data Presentation

Table 1: Comparison of Solvents for Dissolving Hydrophobic Fmoc-Amino Acids

SolventRelative Solvating PowerAdvantagesDisadvantages
DMF GoodWidely used, good for most Fmoc-amino acids.[4]May not be sufficient for very hydrophobic derivatives, can degrade over time.[1][3]
NMP ExcellentHigher solvating power than DMF, can improve coupling yields for difficult sequences.[2][4]More expensive than DMF.
DMSO ExcellentVery strong solvent, effective as a co-solvent to enhance solubility.[1][6]Can be difficult to remove and may interfere with some analytical techniques.
DMF/DMSO (9:1) Very GoodSignificantly improves solubility of hydrophobic compounds with minimal DMSO content.May require optimization of the mixture ratio for specific applications.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dissolution Dissolution Attempts cluster_troubleshooting Troubleshooting weigh Weigh Fmoc-p-carboxy- Phe(OtBu)-OH add_dmf Add high-purity DMF weigh->add_dmf vortex Vortex add_dmf->vortex fully_dissolved Fully Dissolved? vortex->fully_dissolved incomplete_coupling Incomplete Coupling Risk sonicate Sonicate heat Gentle Heat (37°C) sonicate->heat If needed sonicate->fully_dissolved add_dmso Add DMSO (Co-solvent) heat->add_dmso heat->fully_dissolved check_dmf Check DMF Quality add_dmso->check_dmf add_dmso->fully_dissolved fully_dissolved->sonicate No use_solution Use for Coupling fully_dissolved->use_solution Yes

Caption: Experimental workflow for dissolving this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome poor_solubility Poor Solubility of This compound in DMF hydrophobicity High Hydrophobicity poor_solubility->hydrophobicity aggregation Fmoc-Group Aggregation poor_solubility->aggregation dmf_quality Poor DMF Quality poor_solubility->dmf_quality co_solvent Use Co-solvents (e.g., DMSO, NMP) hydrophobicity->co_solvent physical_methods Employ Physical Methods (Sonication, Gentle Heat) aggregation->physical_methods fresh_dmf Use Fresh, High-Purity DMF dmf_quality->fresh_dmf improved_solubility Improved Solubility & Successful Coupling co_solvent->improved_solubility physical_methods->improved_solubility fresh_dmf->improved_solubility

Caption: Troubleshooting logic for this compound solubility.

References

Technical Support Center: Fmoc-p-carboxy-Phe(OtBu)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-p-carboxy-Phe(OtBu)-OH in solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions specifically associated with the use of this compound during coupling?

While literature specifically detailing side reactions for this compound is limited, analogies can be drawn from other amino acids with side-chain carboxyl protection, such as Fmoc-Asp(OtBu)-OH and Fmoc-Glu(OtBu)-OH. Potential side reactions to be aware of include:

  • Incomplete Coupling: The bulky nature of the Fmoc group and the substituted phenyl ring can cause steric hindrance, potentially leading to incomplete coupling, especially when coupled to a sterically hindered N-terminal amino acid on the resin.

  • Side-Chain Acylation: Although the tert-butyl ester is a robust protecting group, under certain conditions, there is a theoretical possibility of the activated this compound reacting with a deprotected side chain of another residue in the peptide sequence.

  • Diketopiperazine Formation: If this compound is the second amino acid to be coupled, there is a risk of diketopiperazine formation, leading to the cleavage of the dipeptide from the resin. This is a common side reaction in Fmoc-SPPS.

  • Racemization: As with any amino acid coupling, there is a risk of racemization, especially with prolonged activation times or the use of certain coupling reagents and bases.

Q2: How can I monitor the efficiency of this compound coupling?

The completion of the coupling reaction can be monitored using qualitative colorimetric tests that detect the presence of free primary amines on the resin. The most common methods are:

  • Kaiser Test: A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) suggests complete coupling.

  • TNBS (Trinitrobenzenesulfonic acid) Test: This is another sensitive test for primary amines, where a positive result is indicated by an orange or red color on the resin beads.

Q3: What are the recommended coupling reagents and conditions for this compound to minimize side reactions?

To ensure high coupling efficiency and minimize side reactions, the choice of coupling reagent and conditions is critical. For a potentially challenging amino acid like this compound, more potent activating agents are recommended.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes>97>95Low

General Recommendations:

  • Double Coupling: If a positive Kaiser test is observed after the initial coupling, a second coupling with fresh reagents is recommended.

  • Solvent: Use high-quality, amine-free N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). In cases of aggregation, a mixture of DMF and dimethyl sulfoxide (DMSO) can be beneficial.

  • Base: Use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum necessary equivalents of base to avoid side reactions.

  • Temperature: Perform couplings at room temperature unless a difficult coupling necessitates a moderate increase in temperature.

Troubleshooting Guides

Problem 1: Incomplete Coupling (Positive Kaiser Test)

  • Symptom: Resin beads turn blue or purple after the Kaiser test following the coupling step.

  • Potential Causes:

    • Steric hindrance from the this compound or the resin-bound peptide.

    • Aggregation of the growing peptide chain.

    • Insufficient reactivity of the coupling reagent.

    • Inadequate reaction time.

  • Solutions:

    • Perform a double coupling: Repeat the coupling step with a fresh solution of activated this compound.

    • Switch to a more powerful coupling reagent: Use HATU, HCTU, or PyBOP.

    • Increase reaction time: Extend the coupling time to 4 hours or overnight.

    • Change solvent: Switch from DMF to NMP or a DMF/DMSO mixture to disrupt aggregation.

    • Increase temperature: Raise the coupling temperature to 40-50°C.

Problem 2: Appearance of Unexpected Peaks in HPLC/MS after Cleavage

  • Symptom: HPLC analysis of the crude peptide shows multiple peaks, and mass spectrometry reveals masses that do not correspond to the target peptide or simple deletion sequences.

  • Potential Causes & Solutions:

ObservationPotential CauseRecommended Action
Mass = Target - 56 Da Incomplete removal of the side-chain tert-butyl group.Extend the cleavage time with TFA. Ensure a fresh cleavage cocktail is used.
Mass = Target + 56 Da Alkylation of a sensitive residue (e.g., Trp, Met) by a tert-butyl cation generated during cleavage.Add scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) to the cleavage cocktail.
Mass = Target - 18 Da Dehydration of an adjacent Ser or Thr residue during coupling (less likely but possible with over-activation).Minimize pre-activation time of the amino acid.
Presence of a cyclic dipeptide Diketopiperazine formation if this compound was the second residue.Synthesize the peptide on a 2-chlorotrityl chloride resin, which is more sterically hindered and suppresses this side reaction.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

  • Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF to remove excess reagents and byproducts. If the test is positive, perform a second coupling (double coupling).

Protocol 2: Cleavage and Deprotection

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard versatile cocktail is Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/w/v/v/v). For peptides without other sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation: Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation. Centrifuge the mixture and decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage after final coupling Repeat->Fmoc_Deprotection Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Coupling of This compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Positive Positive (Blue/Purple) Kaiser_Test->Positive Incomplete Negative Negative (Yellow) Kaiser_Test->Negative Complete Double_Coupling Perform Double Coupling Positive->Double_Coupling Proceed Proceed to Next Step Negative->Proceed Double_Coupling->Kaiser_Test Re-test Change_Reagents Change Coupling Reagent/ Conditions Double_Coupling->Change_Reagents If still positive Change_Reagents->Kaiser_Test Re-test

Caption: Troubleshooting workflow for incomplete coupling.

Side_Reaction_Pathways Activated_AA Activated This compound Desired_Coupling Desired Peptide Bond Formation Activated_AA->Desired_Coupling Reaction with N-terminal amine Incomplete_Coupling Incomplete Coupling Activated_AA->Incomplete_Coupling Steric hindrance/ Aggregation Diketopiperazine Diketopiperazine Formation Activated_AA->Diketopiperazine If second residue Racemization Racemization Activated_AA->Racemization Prolonged activation/ Strong base

Technical Support Center: Premature OtBu Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the premature loss of the tert-butyl (OtBu) protecting group during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the role of the OtBu protecting group in Fmoc SPPS?

In Fmoc solid-phase peptide synthesis, the OtBu group provides "permanent" protection for the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu), as well as the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr).[1][2] This protection is crucial to prevent the reactive side chains from engaging in unwanted side reactions during the peptide chain elongation.[1][3] The Fmoc/tBu strategy relies on an orthogonality principle: the Nα-Fmoc group is labile to basic conditions (e.g., piperidine) for chain elongation, while the tBu-based side-chain protecting groups, including OtBu, are stable under these conditions but are removed by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[1][4][5]

Q2: What constitutes "premature" OtBu deprotection?

Premature OtBu deprotection refers to the loss or modification of the OtBu group at any stage before the final acidolytic cleavage. This compromises the orthogonality of the Fmoc/tBu strategy and can lead to several undesirable side reactions. The most significant of these, particularly for Asp(OtBu) and to a lesser extent Glu(OtBu), is not a simple cleavage to the free acid but rather a base-catalyzed intramolecular cyclization to form an aspartimide or glutarimide intermediate. This is a major cause of impurity formation.

Q3: What are the primary consequences of premature OtBu deprotection?

The consequences of premature side-chain deprotection or modification are severe and can include:

  • Peptide branching: If the side-chain carboxyl group becomes deprotected, it can react with the incoming activated amino acid, leading to the synthesis of a branched peptide.

  • Formation of deletion sequences: The exposed side-chain carboxylate can interfere with coupling reactions, leading to incomplete acylation and subsequent deletion of the intended amino acid in the sequence.

  • Racemization and chain modification: The formation of aspartimide intermediates is a major issue, as the succinimide ring can be opened by the piperidine used for Fmoc deprotection. This reopening can occur at either the α- or β-carboxyl group, leading to the formation of β-aspartyl peptides (an isomeric impurity) and racemization of the aspartic acid residue.[1][6]

  • Formation of piperidide adducts: The aspartimide ring can also be opened by piperidine to form piperidide side products.[6]

Q4: Under what conditions is premature OtBu deprotection or related side reactions most likely to occur?

While the OtBu group is generally robust under standard Fmoc SPPS conditions, its stability can be compromised by:

  • Repetitive exposure to basic conditions: During long syntheses, the cumulative effect of repeated treatments with 20% piperidine in DMF can lead to a gradual increase in aspartimide-related side products.

  • Elevated temperatures: Performing Fmoc deprotection or coupling reactions at higher temperatures significantly accelerates the rate of aspartimide formation.

  • "Difficult" sequences: Peptide sequences that are prone to aggregation can hinder the diffusion of reagents, leading to longer reaction times and increased exposure to basic conditions, thereby promoting side reactions.[7] Sequences containing Asp-Gly or Asp-Ser are particularly susceptible to aspartimide formation.[1]

  • Choice of base for Fmoc deprotection: Stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can increase the rate of aspartimide formation.[6]

  • Degraded solvents: The use of old or degraded DMF can lead to the presence of dimethylamine, a base that can contribute to premature Fmoc deprotection and potentially other side reactions.

Troubleshooting Guide

Issue: Analysis of the crude peptide by HPLC/MS shows unexpected peaks, including +56 Da adducts (tert-butylation), deletions, or isomers of the target peptide.

This troubleshooting guide will help you diagnose and resolve issues related to the premature loss or modification of the OtBu protecting group.

Step 1: Initial Diagnosis

The first step is to identify the nature of the impurity.

  • Mass Spectrometry (MS): Analyze the crude product to identify the masses of the impurities.

    • Isomeric products (same mass as the target peptide): This is often indicative of aspartimide formation followed by rearrangement to β-aspartyl peptides or racemization.

    • Deletion sequences (lower mass): Suggests incomplete coupling, which can be a secondary effect of premature side-chain deprotection.

    • +56 Da adducts: This points to tert-butylation of nucleophilic residues like Cys or Trp, which is primarily an issue during the final TFA cleavage but can be exacerbated by premature side-chain deprotection.[8]

  • HPLC Analysis: A complex HPLC profile with multiple peaks close to the main product peak can suggest the presence of isomers and other related impurities.

Step 2: Identify the Potential Cause

Based on the initial diagnosis, consider the following potential causes.

Click to expand for a detailed troubleshooting table.
Symptom Potential Cause Recommended Action
Isomeric peptides, especially at Asp residuesAspartimide formation1. Optimize Fmoc Deprotection: Reduce piperidine concentration or reaction time. Consider adding HOBt or Oxyma to the deprotection solution to buffer the basicity. 2. Avoid High Temperatures: Perform all synthesis steps at room temperature unless a specific protocol requires heating. 3. Protecting Group Strategy: For particularly sensitive Asp-Xxx sequences, consider using a bulkier side-chain protecting group like 3-ethyl-3-pentyl (Epe) or incorporating a backbone-protected dipeptide (e.g., pseudoproline).[9]
Deletion sequencesIncomplete coupling due to aggregation or side-chain interference1. Improve Solvation: Switch to a higher-swelling resin or add chaotropic salts to disrupt aggregation. 2. Optimize Coupling: Use a more efficient coupling reagent like HATU or HCTU.[10] 3. Address Aggregation: Incorporate pseudoproline dipeptides or use isopeptide sequences to disrupt secondary structures.
Peptide branchingPremature cleavage of OtBu to a free carboxylic acid1. Verify Reagent Quality: Ensure that the piperidine and DMF are of high quality and free of acidic contaminants. 2. Review Synthesis Protocol: Check for any steps that might introduce acidic conditions during the synthesis cycles.

Diagram: Troubleshooting Workflow for Premature OtBu Deprotection

G Troubleshooting Workflow for Premature OtBu Deprotection Issues start Impurity Detected in Crude Peptide (HPLC/MS) ms_analysis Analyze Impurity Mass start->ms_analysis same_mass Isomeric Mass ms_analysis->same_mass Isomeric lower_mass Deletion Sequence ms_analysis->lower_mass Lower MW plus_56 +56 Da Adduct ms_analysis->plus_56 Higher MW aspartimide Suspect Aspartimide Formation same_mass->aspartimide incomplete_coupling Suspect Incomplete Coupling lower_mass->incomplete_coupling tert_butylation Suspect Tert-butylation plus_56->tert_butylation action_aspartimide Optimize Deprotection: - Reduce temperature - Add HOBt/Oxyma to piperidine - Use bulkier Asp protecting group aspartimide->action_aspartimide action_coupling Address Aggregation & Coupling: - Use structure-disrupting elements - Switch to more efficient coupling reagents incomplete_coupling->action_coupling action_butylation Optimize Final Cleavage: - Use appropriate scavengers (TIS, EDT) - Minimize cleavage time tert_butylation->action_butylation

Caption: A flowchart to guide troubleshooting of OtBu-related side reactions.

Quantitative Data

While premature cleavage of the OtBu group to a free carboxylic acid is rare under standard basic conditions, the formation of aspartimide is a quantifiable side reaction. The extent of this side reaction is highly sequence-dependent and sensitive to the reaction conditions.

Table 1: Influence of Asp Side-Chain Protection on Aspartimide Formation

Asp Protecting Group% Aspartimide Formation (per cycle)Reference
Asp(OtBu)16%[11]
Asp(OMpe) (3-methyl-3-pentyl)49% (less effective)[11]
Asp(OBno) (5-n-butyl-5-nonyl)0.1%[11]
Data from a comparative study on a peptide prone to aspartimide formation.

Experimental Protocols

Protocol 1: Detection of Premature Deprotection by Test Cleavage and HPLC/MS

This protocol allows for the monitoring of side-chain protecting group stability at intermediate stages of the synthesis.

  • Sample Collection: After a specific number of coupling cycles (e.g., after 10 cycles, or after coupling a sensitive residue), carefully remove a small sample of the peptide-resin (approx. 5-10 mg).

  • Washing and Drying: Thoroughly wash the resin sample with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Test Cleavage: Prepare a cleavage cocktail appropriate for your peptide sequence (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v). Add approximately 200 µL of the cleavage cocktail to the dried resin sample.

  • Reaction: Allow the cleavage reaction to proceed at room temperature for 1.5-2 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water). Analyze the sample by RP-HPLC and MS to check for the presence of prematurely deprotected species or other side products.

Diagram: Mechanism of Aspartimide Formation

G peptide Peptide-Asp(OtBu)-Xxx- deprotonation Backbone N-H Deprotonation (Piperidine) peptide->deprotonation Base cyclization Intramolecular Cyclization deprotonation->cyclization - OtBu aspartimide Aspartimide Intermediate cyclization->aspartimide hydrolysis Ring Opening (Piperidine) aspartimide->hydrolysis alpha_peptide α-Aspartyl Peptide (Desired) hydrolysis->alpha_peptide beta_peptide β-Aspartyl Peptide (Isomer) hydrolysis->beta_peptide piperidide Piperidide Adduct hydrolysis->piperidide

Caption: Mechanism of base-catalyzed aspartimide formation from Asp(OtBu).

References

Technical Support Center: Optimizing Activation of Fmoc-p-carboxy-Phe(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal activation and coupling of Fmoc-p-carboxy-Phe(OtBu)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed protocols to ensure successful incorporation of this amino acid derivative into your peptide sequences.

Troubleshooting Guide

This guide addresses common issues encountered during the activation and coupling of this compound.

Issue 1: Incomplete or Slow Coupling Reaction

  • Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines on the resin.

  • Possible Causes & Solutions:

    • Suboptimal Activation: The bulky nature of the Fmoc and OtBu protecting groups, combined with the electron-withdrawing carboxyl group on the phenyl ring, can hinder activation and subsequent coupling.

      • Solution: Employ a more potent activating reagent. Uronium/aminium salts like HATU or HCTU are generally more effective for sterically hindered amino acids than carbodiimide-based reagents.[1][2] Consider using DIC in combination with an additive like OxymaPure for a robust and cost-effective alternative.[3]

    • Insufficient Reagent Equivalents: Using too few equivalents of the amino acid and coupling reagents can lead to an incomplete reaction.

      • Solution: Increase the equivalents of this compound, coupling reagent, and base. A common starting point is 3-5 equivalents of the amino acid and coupling reagent relative to the resin loading.[2]

    • Short Coupling Time: The reaction may not have had sufficient time to go to completion.

      • Solution: Extend the coupling time. Monitor the reaction with the Kaiser test at intervals (e.g., 2 hours, 4 hours) to determine the optimal time. For particularly difficult couplings, an overnight reaction at room temperature may be necessary.

    • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible.

      • Solution: Incorporate structure-disrupting solvents like N-methylpyrrolidone (NMP) or a small percentage of dimethyl sulfoxide (DMSO) in the coupling mixture. Microwave-assisted synthesis can also help to reduce aggregation and shorten reaction times.[1]

    • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites.

      • Solution: Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF or NMP) for at least 30-60 minutes before the deprotection of the N-terminal Fmoc group.

Issue 2: Racemization of this compound

  • Symptom: Presence of diastereomeric impurities in the final peptide, detectable by HPLC and mass spectrometry.

  • Possible Causes & Solutions:

    • Mechanism of Racemization: The primary pathway for racemization of N-Fmoc protected amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[4][5]

    • Choice of Base: Strong, sterically unhindered bases can promote racemization.

      • Solution: Use a bulkier, weaker base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4] Avoid using an excessive amount of base.

    • Prolonged Pre-activation Time: Allowing the activated amino acid to sit for an extended period before adding it to the resin increases the risk of racemization.

      • Solution: Minimize the pre-activation time. Ideally, add the activated amino acid solution to the resin immediately after preparation. In situ activation, where the coupling reagents are added directly to the vessel containing the resin and amino acid, is often the best approach.[4]

    • High Reaction Temperature: Elevated temperatures can increase the rate of racemization.

      • Solution: Perform the coupling reaction at room temperature. Only consider increasing the temperature if coupling is extremely sluggish and all other optimization strategies have been exhausted.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging amino acid to couple?

A1: this compound presents challenges due to a combination of steric hindrance from the bulky Fmoc and tert-Butyl (OtBu) protecting groups and the electronic effect of the para-carboxyl group on the phenyl ring. These factors can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, potentially leading to slower reaction kinetics and incomplete coupling.

Q2: Which coupling reagents are recommended for this compound?

A2: For difficult couplings involving sterically hindered amino acids, uronium/aminium reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended due to their high reactivity and efficiency.[1][6] Phosphonium reagents like PyBOP are also effective.[2] For a more cost-effective option with reduced risk of racemization, a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive such as OxymaPure is a suitable choice.[3][7]

Q3: How can I monitor the completion of the coupling reaction?

A3: The Kaiser test is a widely used qualitative colorimetric method to detect the presence of free primary amines on the resin.[2] A negative result (yellow or colorless beads and solution) indicates that the coupling reaction is complete. A positive result (dark blue or purple beads and/or solution) signifies the presence of unreacted amines, indicating an incomplete coupling.

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid immediately after the first coupling attempt.[1] This is a common strategy to drive a difficult coupling reaction to completion, especially when a Kaiser test remains positive after the initial coupling period.

Q5: Can the solvent choice impact the coupling efficiency?

A5: Yes, the solvent plays a crucial role. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. However, for sequences prone to aggregation, switching to or incorporating N-methylpyrrolidone (NMP), which has better solvating properties, can improve coupling efficiency.[8]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExamplesCoupling EfficiencyRacemization RiskKey Considerations
Uronium/Aminium Salts HATU, HCTU, HBTUVery HighLow to ModerateHATU is often considered the gold standard for difficult couplings.[1][6] HCTU is a more cost-effective and highly efficient alternative.[1]
Phosphonium Salts PyBOP, PyAOPHighLowHighly efficient with a good balance of reactivity and stability. Byproducts are less hazardous than those of its predecessor, BOP.[2][7]
Carbodiimide/Additive DIC/OxymaPure, DIC/HOBtModerate to HighLowCost-effective and simple to use. The addition of OxymaPure or HOBt is crucial to suppress racemization and improve efficiency.[3][7] DIC is preferred for SPPS as its urea byproduct is soluble.

Note: The performance data is based on general observations for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.[1]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is recommended for achieving high coupling efficiency with this sterically hindered amino acid.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of free primary amines.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, consider extending the coupling time or performing a double coupling (see Protocol 2).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Protocol 2: Double Coupling Procedure

This protocol should be performed if the Kaiser test is positive after the initial coupling attempt.

  • First Coupling: Perform the initial coupling as described in Protocol 1 (steps 5 and 6).

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 5. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a final Kaiser test to confirm completion.

Visualizations

TroubleshootingWorkflow start Start: Coupling of This compound coupling Perform Coupling (e.g., HATU/DIPEA, 2h) start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test is_negative Negative (Yellow) kaiser_test->is_negative is_positive Positive (Blue) kaiser_test->is_positive success Coupling Successful Proceed to next cycle is_negative->success troubleshoot Incomplete Coupling Detected is_positive->troubleshoot extend_time Extend Coupling Time (e.g., +2 hours) troubleshoot->extend_time kaiser_test2 Perform Kaiser Test extend_time->kaiser_test2 kaiser_test2->success Negative double_couple Perform Double Coupling with fresh reagents kaiser_test2->double_couple Positive kaiser_test3 Perform Kaiser Test double_couple->kaiser_test3 kaiser_test3->success Negative check_reagents Investigate Other Issues: - Reagent Purity - Peptide Aggregation - Resin Swelling kaiser_test3->check_reagents Positive

Caption: Troubleshooting workflow for incomplete coupling.

ActivationMechanism cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling to Resin AA This compound ActiveEster OAt-Active Ester (Highly Reactive) AA->ActiveEster + HATU + Base HATU HATU (Coupling Reagent) Base DIPEA (Base) Oxazolone 5(4H)-Oxazolone (Racemization Risk) ActiveEster->Oxazolone Side Reaction (Base Promoted) PeptideBond Peptide Bond Formation ActiveEster->PeptideBond + Resin-Bound Amine Oxazolone->PeptideBond (Leads to Racemization) Resin Resin-Bound Amine (H2N-Peptide-Resin) Resin->PeptideBond

Caption: Simplified activation and potential racemization pathway.

References

troubleshooting aggregation in peptides with p-carboxyphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to peptides containing p-carboxyphenylalanine (pCF). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for handling and preventing peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is p-carboxyphenylalanine (pCF) and why does its inclusion often lead to aggregation issues?

A1: p-Carboxyphenylalanine (pCF) is a non-natural amino acid that is structurally similar to phenylalanine but contains a carboxyl group (-COOH) at the para position of the phenyl ring. This modification is often used to introduce a unique, ionizable functional group for applications like drug conjugation or altering peptide charge. However, the aromatic side chain makes it hydrophobic, and the carboxyl group's charge is pH-dependent. This dual nature can lead to aggregation, driven by hydrophobic interactions, π-stacking of the phenyl rings, and intermolecular hydrogen bonding, especially under pH conditions where the peptide has a neutral net charge.[1][2]

Q2: What are the primary factors that influence the aggregation of pCF-containing peptides?

A2: Aggregation is influenced by both intrinsic properties of the peptide and extrinsic environmental factors.[3]

  • Intrinsic Factors:

    • Overall Hydrophobicity: The entire amino acid sequence contributes. A high percentage of hydrophobic residues increases the tendency to aggregate.[4]

    • Net Charge: The total charge of the peptide at a given pH is critical. Peptides are typically least soluble at their isoelectric point (pI), where their net charge is zero.[5][6]

    • Sequence: Specific "aggregation-prone regions" (APRs) within the sequence can initiate the formation of β-sheets, a common structure in aggregates.[3][5]

  • Extrinsic Factors:

    • pH: This is the most critical factor for pCF-peptides as it dictates the protonation state of the pCF carboxyl group and other charged residues.[7][8]

    • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[6]

    • Solvent: The choice of solvent and the method of dissolution are crucial. Direct dissolution in aqueous buffers can often fail for hydrophobic peptides.[7][9]

    • Temperature: While gentle warming can sometimes aid dissolution, higher temperatures can also accelerate aggregation for some sequences.[9]

Q3: How can I predict the solubility of my pCF-containing peptide?

A3: Predicting solubility starts with analyzing the amino acid sequence to determine its overall charge at a neutral pH.

  • Assign charge values: Assign a value of +1 to each basic residue (Lys, Arg, N-terminus) and a value of -1 to each acidic residue (Asp, Glu, C-terminus, and the pCF side chain).[10] Histidine can be +1 below pH 6 and neutral above.

  • Calculate the net charge: Sum the values.

    • Net Charge > 0 (Basic): The peptide is likely more soluble in acidic solutions.[10]

    • Net Charge < 0 (Acidic): The peptide is likely more soluble in basic solutions.[10] This is common for peptides with pCF.

    • Net Charge = 0 (Neutral): The peptide may have poor aqueous solubility and likely requires an organic co-solvent for initial dissolution.[10]

Q4: My pCF-peptide solution is cloudy or contains visible particles. What should I do?

A4: Cloudiness, haziness, or visible precipitates are clear signs of aggregation or poor solubility.[4] The first step is to stop and diagnose the problem rather than proceeding with the experiment. Recommended actions include trying to resolubilize the peptide by gentle sonication or vortexing.[4][9] If that fails, you will need to address the formulation, likely by adjusting the pH or re-dissolving the peptide using an organic solvent first, as detailed in the troubleshooting guide below.

Q5: Are there any solvents I should avoid when working with pCF-peptides?

A5: While organic solvents are often necessary, their compatibility with your final application is key. For cellular assays, the final concentration of solvents like Dimethyl sulfoxide (DMSO) should typically be kept low (<1%) due to potential toxicity.[4][7] If your peptide contains residues prone to oxidation, such as Cysteine (Cys) or Methionine (Met), you should avoid DMSO as it can oxidize the side chains; Dimethylformamide (DMF) is a common alternative in these cases.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving aggregation issues with pCF-containing peptides. The workflow diagram below outlines the key decision points.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Peptide Aggregation Observed (Cloudy Solution / Precipitate) check_conc Is peptide concentration high (e.g., > 2 mg/mL)? start->check_conc action_dilute Action: Attempt dissolution at a lower concentration. check_conc->action_dilute Yes check_dissolution Was the peptide dissolved directly in an aqueous buffer? check_conc->check_dissolution No success Success: Clear, Stable Solution action_dilute->success action_organic Action: Re-dissolve lyophilized peptide. Use Protocol 1: Start with a small amount of organic solvent (DMSO, DMF). check_dissolution->action_organic Yes check_ph Is the buffer pH near the peptide's isoelectric point (pI)? check_dissolution->check_ph No action_organic->success action_adjust_ph Action: Adjust buffer pH away from pI. For acidic pCF-peptides, try pH > 7.5. Use Protocol 2. check_ph->action_adjust_ph Yes additives Advanced Troubleshooting: Consider Additives check_ph->additives No / Still Aggregates action_adjust_ph->success additives_list • Arginine (e.g., 50 mM) • Non-denaturing detergents • Stabilizing osmolytes (glycerol) additives->additives_list additives_list->success

Caption: A step-by-step workflow for troubleshooting pCF-peptide aggregation.

Data Presentation: pH and Solubility

The charge of the pCF side chain is dictated by the solution's pH relative to its pKa (approximately 4.2). This significantly impacts the peptide's overall charge and solubility.

pH RangepCF Side Chain StateChargeGeneral Solubility Expectation for Acidic pCF-Peptides
pH < 4.0 Predominantly -COOHNeutralLow. The peptide has a lower net negative charge.
pH 4.0 - 5.0 Mixture of -COOH / -COO⁻Partial NegativeVariable. Solubility may begin to increase.
pH > 5.0 Predominantly -COO⁻Negative (-1)High. The peptide is deprotonated, increasing net negative charge and solubility in aqueous solutions.[10]

Experimental Protocols

Always test the solubility of a small portion of your peptide before dissolving the entire sample.[9]

Protocol 1: General Solubilization for pCF-Containing Peptides

This protocol is for dissolving a new or problematic pCF-peptide.

Materials:

  • Lyophilized pCF-peptide

  • Sterile organic solvent (e.g., DMSO, DMF)

  • Sterile aqueous buffer of choice (e.g., PBS, TRIS)

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[9] Centrifuge the vial briefly to collect all the powder at the bottom.[9]

  • Initial Dissolution: Add a small volume of the chosen organic solvent (e.g., 20-50 µL of DMSO) to the lyophilized peptide to create a concentrated stock solution.[4][7] Vortex thoroughly. If the peptide does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.[4][9] Visually inspect for a clear solution.

  • Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, add this concentrated stock solution dropwise to your vigorously stirring aqueous buffer. This slow addition prevents localized high concentrations of the peptide, which can cause it to precipitate out of the aqueous solution.

  • Final Inspection: After dilution, check the final solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready for use. If not, the concentration may be too high for the chosen buffer, or the buffer's pH may be inappropriate.

Protocol 2: pH-Based Solubility Testing

Use this protocol to determine the optimal pH for solubilizing your specific pCF-peptide.

Materials:

  • Small aliquots of lyophilized pCF-peptide (e.g., 0.1 mg each)

  • A series of sterile buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • Organic solvent (if required, from Protocol 1)

  • Spectrophotometer or plate reader for turbidity measurement (optional)

Methodology:

  • Initial Assessment: Based on the peptide's calculated net charge, predict whether it will be more soluble in acidic or basic conditions. For most pCF-peptides, solubility will increase with higher pH.[7]

  • Parallel Testing:

    • For each pH condition, attempt to dissolve a small, pre-weighed aliquot of the peptide directly in the buffer to a target concentration.

    • If direct dissolution fails, prepare a concentrated stock in an organic solvent (as per Protocol 1) and dilute it into each of the different pH buffers.

  • Observation: Vortex each sample and let it stand for 15-30 minutes. Visually inspect each tube for clarity, cloudiness, or precipitate.

  • Quantification (Optional): To quantify solubility, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any insoluble material. Measure the absorbance of the supernatant at a wavelength where the peptide absorbs (e.g., 280 nm) or measure the turbidity of the solution at a higher wavelength (e.g., 600 nm) before centrifugation. The pH condition that results in the highest supernatant absorbance or lowest turbidity is the optimal pH for solubility.

  • Selection: Choose the buffer with the lowest pH that provides a clear, stable solution and is compatible with your downstream experiments.

References

purification challenges for peptides containing p-carboxyphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of p-Carboxyphenylalanine (pCpa) Containing Peptides

This technical support center provides researchers, scientists, and drug development professionals with guidance on the unique challenges encountered during the purification of peptides incorporating the non-natural amino acid, p-carboxyphenylalanine (pCpa).

Frequently Asked Questions (FAQs)

Q1: What is p-carboxyphenylalanine (pCpa) and how does its structure impact peptide characteristics?

A1: p-Carboxyphenylalanine (pCpa) is a non-natural amino acid analog of phenylalanine that contains an additional carboxylic acid group on its phenyl ring. This modification introduces a second acidic site, significantly altering the peptide's overall charge, isoelectric point (pI), polarity, and solubility compared to its native counterpart. These changes are fundamental to the purification challenges that arise.

Q2: What are the primary purification challenges associated with pCpa-containing peptides?

A2: The primary challenges stem from the added carboxyl group and include:

  • Altered Solubility: Peptides containing pCpa can exhibit unpredictable solubility. Depending on the pH of the solution and the overall peptide sequence, they can be more acidic and may require basic buffers for effective solubilization.

  • Complex Chromatogra[1]phic Behavior: The additional negative charge can cause complex retention behavior in reverse-phase HPLC (RP-HPLC) and ion-exchange chromatography (IEX). This can lead to peak tailing, poor resolution, and difficulty in separating the target peptide from closely related impurities.

  • Low Yield: Diffic[2][3]ulties in both solubilization and chromatographic separation can contribute to significant sample loss during purification, resulting in low overall yields.

  • Aggregation: Like[4] many complex peptides, those containing pCpa may be prone to aggregation, which complicates purification and can impact the final product's biological activity.

Q3: Which chromatograp[5]hy techniques are most effective for purifying pCpa-containing peptides?

A3: A multi-modal approach is often necessary.

  • Reverse-Phase HPLC (RP-HPLC) remains the primary workhorse for peptide purification due to its high resolving power based on hydrophobicity. However, mobile phase opt[6]imization (pH, ion-pairing agents) is critical for pCpa peptides.

  • Ion-Exchange Chromatography (IEX) is an excellent orthogonal technique that separates molecules based on charge. Given that pCpa introduce[2][7]s an additional charge, IEX can be highly effective for removing impurities that have different charge characteristics. It is often used as an initial capture step before a final RP-HPLC polishing step.

Troubleshooting Gu[8][9]ide

Problem: My pCpa-peptide won't dissolve in standard aqueous buffers (e.g., water, PBS).

Potential Cause Recommended Solution
Acidic Nature of the Peptide: The peptide's isoelectric point (pI) may be low due to the extra carboxyl group, causing it to be insoluble at neutral or acidic pH.Perform a small-scale solubility test. Try dissolving a small amount of the peptide in a slightly basic buffer, such as 0.1% aqueous ammonia or 10-25mM ammonium bicarbonate, and then dilute it into your desired buffer.
High Hydrophobicity[1]: The overall sequence may still be hydrophobic, leading to aggregation in aqueous solutions.Use a small amount of[4] organic co-solvent. First, dissolve the peptide in a minimal volume of an organic solvent like DMSO, and then slowly add this stock solution to your aqueous buffer while stirring. Keep the final DMSO conce[8]ntration as low as possible (typically <1%) for biological assays.

Problem: I'm observi[8]ng significant peak tailing or broad peaks during RP-HPLC purification.

Potential Cause Recommended Solution
Secondary Ionic Interactions: The negatively charged carboxyl group of pCpa can interact with residual positive silanols on the silica-based column packing material, causing tailing.Adjust the mobile phase pH. Lowering the pH of the mobile phase (e.g., using 0.1% TFA, pH ~2) will protonate the pCpa carboxyl group, neutralizing its charge and minimizing these secondary interactions. Ensure the pH is at least[9] one unit away from the peptide's pKa.
Column Overload: [10]Injecting too much sample can saturate the stationary phase, leading to poor peak shape.Reduce the sample load. Perform a loading study to determine the optimal amount of peptide for your column size.
Column Contamination: Buildup of contaminants on the column frit or head can distort peak profiles.Implement a column cl[11]eaning protocol. Flush the column with strong solvents to remove adsorbed impurities. Using a guard column can [9]also help protect the analytical column.

Problem: My final yield is very low after purification.

Potential Cause Recommended Solution
Sample Precipitation: The peptide may be precipitating during the traditional workflow of ether precipitation and redissolution before injection.Optimize the solubili[4]zation protocol. Ensure the peptide is fully dissolved in the injection solvent. If solubility is low, consider a direct-injection method from a solvent like DMSO if your system allows, minimizing precipitation steps.
Poor Resolution: If the target peptide peak is not well-separated from impurities, fractions may be discarded to achieve the desired purity, thus lowering the yield.Optimize the HPLC gradient. A shallower gradient around the elution point of your target peptide can improve resolution between closely eluting species.
Multi-step Sample L[12]oss: Each handling step (dissolution, injection, fraction collection, lyophilization) contributes to sample loss.Introduce an orthogonal purification step. Using an initial ion-exchange step can remove bulk impurities, allowing for a more efficient and higher-yield final RP-HPLC polishing step.

Experimental Pro[9]tocols & Data

Protocol: General RP-HPLC Purification of a pCpa-Containing Peptide
  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Peptide Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is poor, use the minimum required amount of DMSO or a slightly basic solution as described in the troubleshooting guide, then dilute with Mobile Phase A. Centrifuge the sample to remove any particulates before injection.

  • Equilibration: Eq[6]uilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5-10 column volumes.

  • Gradient Elution: Inject the sample and begin a linear gradient. The optimal gradient will be peptide-specific, but a common starting point is a shallow gradient from 5% to 65% Mobile Phase B over 40-60 minutes.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the target peptide peak.

  • Analysis & Pooling: Analyze the purity of each collected fraction by analytical HPLC and/or mass spectrometry. Pool the fractions that meet the required purity level.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide powder.

Table: Comparison of Chromatographic Conditions

The following table illustrates how different chromatographic approaches can be applied to purify peptides with varying properties, including those with acidic residues like pCpa.

Parameter Method 1: Standard RP-HPLC Method 2: IEX-RP Two-Step
Step 1 Column C18 Reverse PhaseStrong Cation Exchange (SCX)
Step 1 Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in ACNA: Low salt buffer (e.g., 20mM Phosphate, pH 3.0)B: High salt buffer (e.g., 20mM Phosphate + 1M NaCl, pH 3.0)
Step 1 Elution Hydrophobicity-based (ACN Gradient)Charge-based (Salt Gradient)
Step 2 Column N[3]/AC18 Reverse Phase
Step 2 Mobile Phase N/AA: 0.1% TFA in WaterB: 0.1% TFA in ACN
Step 2 Elution N/AHydrophobicity-based (ACN Gradient)
Primary Advantage High resolution for hydrophobic differences.Orthogonal separation improves removal of charge-based impurities and protects the expensive RP column.
Best Suited For [13] Crude peptides with good initial purity and few charge-variant impurities.Complex crude mixtures where impurities differ significantly in charge from the target pCpa-peptide.

Visualizations

PurificationWorkflow Crude Crude pCpa-Peptide Solubilization Solubilization Strategy Crude->Solubilization Aqueous Aqueous Buffer (e.g., 0.1% TFA) Solubilization->Aqueous Default Organic Organic Co-Solvent (e.g., DMSO) Solubilization->Organic If Hydrophobic Basic Basic Buffer (e.g., NH4HCO3) Solubilization->Basic If Acidic/Insoluble Purification Purification Step Aqueous->Purification Organic->Purification Basic->Purification IEX Ion-Exchange Chromatography (Capture Step) Purification->IEX Complex Crude RP_HPLC Reverse-Phase HPLC (Polishing Step) Purification->RP_HPLC Simpler Crude IEX->RP_HPLC Analysis Fraction Analysis (LC-MS / HPLC) RP_HPLC->Analysis Pooling Pooling & Lyophilization Analysis->Pooling Fractions >95% Pure Pure Pure Peptide (>95%) Pooling->Pure

Caption: Workflow for pCpa-peptide purification.

TroubleshootingPeakTailing Problem Problem: Peak Tailing in RP-HPLC Cause1 Cause: Secondary Ionic Interactions Problem->Cause1 Cause2 Cause: Column Contamination Problem->Cause2 Cause3 Cause: Column Overload Problem->Cause3 Solution1 Solution: Lower Mobile Phase pH (e.g., use 0.1% TFA) Cause1->Solution1 Solution2 Solution: - Use Guard Column - Implement Column Wash Protocol Cause2->Solution2 Solution3 Solution: Reduce Sample Injection Volume/Concentration Cause3->Solution3

Caption: Troubleshooting guide for HPLC peak tailing.

References

Technical Support Center: Fmoc Deprotection of p-Carboxyphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with the incomplete Fmoc deprotection of the p-carboxyphenylalanine residue. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it problematic?

A1: Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This is a critical failure because the unexposed amine cannot react with the next activated amino acid in the sequence. The primary consequence is the formation of deletion sequences, which are peptides missing one or more amino acid residues. These impurities are often difficult to separate from the desired peptide, leading to a significant reduction in the overall yield and purity of the final product.

Q2: What are the common causes of incomplete Fmoc deprotection of p-carboxyphenylalanine?

A2: Several factors can contribute to inefficient Fmoc removal for p-carboxyphenylalanine residues:

  • Steric Hindrance: While the p-carboxyphenylalanine side chain is not exceptionally bulky, steric hindrance can still be a factor, especially when it is adjacent to other large residues in the peptide sequence.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, particularly in hydrophobic sequences. This aggregation can make the peptide resin less permeable to solvents and the deprotection reagent.

  • Poor Resin Swelling: If the solid support (resin) is not adequately swelled, the peptide chains can be too close together, hindering the penetration of the deprotection reagent.

  • Suboptimal Reagents: The use of degraded piperidine solutions or incorrect concentrations of the deprotection reagent can lead to incomplete Fmoc removal.

  • Insufficient Reaction Time: Standard deprotection times may not be sufficient for "difficult" sequences or when peptide aggregation occurs.

Q3: How can I detect incomplete Fmoc deprotection?

A3: There are several analytical methods to diagnose incomplete Fmoc removal:

  • Kaiser Test: This is a qualitative colorimetric test for the presence of free primary amines. A negative result (yellow beads) after the deprotection step indicates that the Fmoc group is still attached.[1][2]

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance at approximately 301 nm. Low or plateauing absorbance can indicate incomplete deprotection.[1][3]

  • High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide-resin is the most definitive method. The presence of a peak with a mass 222.24 Da higher than the expected product corresponds to the peptide with the Fmoc group still attached.[1]

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection of a p-carboxyphenylalanine residue, follow this troubleshooting workflow.

G cluster_0 Diagnosis cluster_1 Corrective Actions cluster_2 Verification start Incomplete Deprotection Suspected (e.g., Negative Kaiser Test) check_reagents Are deprotection reagents fresh and at the correct concentration? start->check_reagents check_swelling Is the resin properly swelled? check_reagents->check_swelling Yes prepare_fresh Prepare fresh deprotection solution check_reagents->prepare_fresh No reswell_resin Re-swell the resin in DMF check_swelling->reswell_resin No extend_time Extend deprotection time (e.g., 2 x 20 min) check_swelling->extend_time Yes retest Perform Kaiser test or UV-Vis monitoring prepare_fresh->retest reswell_resin->extend_time double_deprotection Perform a second deprotection step extend_time->double_deprotection stronger_base Use a stronger deprotection cocktail (e.g., 2% DBU in 20% Piperidine/DMF) hplc_ms Analyze a cleaved sample by HPLC/MS stronger_base->hplc_ms double_deprotection->retest retest->stronger_base Negative success Proceed to next coupling step retest->success Positive hplc_ms->success Deprotection Complete fail Consult further with technical support hplc_ms->fail Still Incomplete

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Data Presentation: Comparison of Deprotection Strategies

The choice of deprotection strategy can significantly impact the efficiency of Fmoc removal. The following table summarizes common conditions.

StrategyReagent CompositionTypical TimeEfficacy & Considerations
Standard Deprotection 20% Piperidine in DMF10-20 minutesSufficient for most amino acids. May need to be repeated for difficult sequences.
Extended Deprotection 20% Piperidine in DMF2 x 15-30 minutesA simple and often effective modification for moderately difficult sequences.
DBU-Enhanced Deprotection 2% DBU, 20% Piperidine in DMF5-15 minutesDBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal. Ideal for sterically hindered residues or aggregated peptides. Use with caution as it can promote side reactions with sensitive residues.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol describes a standard method for Fmoc removal during SPPS.[4]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[4]

  • Solvent Removal: Drain the DMF from the reaction vessel.[4]

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.[4]

  • Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.[4]

  • Reagent Removal: Drain the piperidine solution.[4]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

Protocol 2: Enhanced Fmoc Deprotection using DBU

This protocol is recommended for sequences prone to aggregation or containing sterically hindered residues.

  • Resin Swelling & Washing: Swell the resin in DMF as described in the standard protocol.

  • Deprotection: Add a solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF.

  • Agitation: Agitate the resin suspension at room temperature for 5-15 minutes.

  • Reagent Removal: Drain the DBU/piperidine solution.

  • Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of reagents.

Protocol 3: Qualitative Monitoring with the Kaiser Test

The Kaiser test is a colorimetric assay for the detection of free primary amines.[5]

  • Sample Preparation: After the final DMF wash of the deprotection step, take a small sample of the resin beads (approximately 1-2 mg) and place them in a small glass test tube.[5]

  • Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.[5]

  • Incubation: Heat the test tube at 100-120°C for 3-5 minutes.[5]

  • Observation:

    • Positive Result: The appearance of a dark blue or purple color on the beads and in the solution indicates the presence of a free primary amine, signifying successful Fmoc deprotection.[5]

    • Negative Result: If the beads and solution remain yellow or colorless, the Fmoc group is still present, and the deprotection step should be repeated.[5]

Protocol 4: Quantitative Monitoring by UV-Vis Spectrophotometry

This method quantifies the amount of dibenzofulvene-piperidine adduct released, which is proportional to the amount of Fmoc group removed.[5]

  • Sample Collection: During the deprotection step, collect the piperidine solution that is drained from the reaction vessel.[5]

  • Dilution: Dilute a known volume of the collected solution with a suitable solvent (e.g., DMF) to bring the absorbance within the linear range of the spectrophotometer.[5]

  • Measurement: Measure the absorbance of the diluted solution at approximately 301 nm, using a 20% piperidine in DMF solution as a blank.[3][5]

  • Calculation: The concentration of the adduct can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[5] This allows for a quantitative assessment of the deprotection efficiency.[5]

G cluster_workflow Experimental Workflow: Deprotection and Monitoring cluster_decision Decision Making swell Swell Peptide-Resin in DMF deprotect Perform Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect collect Collect Piperidine Filtrate deprotect->collect wash Wash Resin with DMF collect->wash uv_vis Measure UV Absorbance of Filtrate at 301 nm collect->uv_vis kaiser Perform Kaiser Test on a small resin sample wash->kaiser kaiser_result Kaiser Test Result? kaiser->kaiser_result uv_result UV Absorbance as Expected? uv_vis->uv_result proceed Proceed to Next Coupling Step kaiser_result->proceed Positive (Blue) troubleshoot Troubleshoot Deprotection (See Guide) kaiser_result->troubleshoot Negative (Yellow) uv_result->proceed Yes uv_result->troubleshoot No (Low Absorbance)

Caption: Workflow for Fmoc deprotection and subsequent monitoring.

References

preventing racemization of Fmoc-p-carboxy-phe(OtBu)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Fmoc-p-carboxy-Phe(OtBu)-OH During Coupling

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this compound during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the formation of its D-enantiomer from the desired L-enantiomer. In peptide synthesis, this results in diastereomeric impurities that can be difficult to separate and may significantly alter the biological activity of the final peptide. This compound, like other activated amino acids, is susceptible to racemization, particularly due to the activation of its carboxyl group for amide bond formation.[1][2][3]

Q2: What are the primary mechanisms of racemization during the coupling of Fmoc-amino acids?

A2: There are two main pathways for racemization during peptide coupling:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality.[1][4][5]

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L and D isomers.[1][5]

Q3: Which factors influence the extent of racemization of this compound?

A3: Several factors can increase the risk of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents (e.g., DCC, DIC) can lead to higher racemization if used without additives.[2] Uronium/aminium-based reagents (e.g., HBTU, HATU) can also promote racemization, especially with strong bases.

  • Base: The type and strength of the base used are crucial. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are known to increase racemization compared to weaker or more hindered bases.[5][6]

  • Activation Time: Prolonged pre-activation of the amino acid before addition to the peptide-resin increases the opportunity for racemization.[2]

  • Temperature: Higher coupling temperatures can accelerate the rate of racemization.[7]

  • Solvent: The polarity of the solvent can play a role in the rate of racemization.

Troubleshooting Guide

Problem: High levels of diastereomeric impurity detected after coupling this compound.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent/Additive Combination Use a combination of a coupling reagent and a racemization-suppressing additive. Recommended combinations include DIC with Oxyma or HOAt.[4][8] These additives form active esters that are less prone to racemization.[8]
Use of a Strong, Non-Hindered Base Replace strong bases like DIPEA with a weaker or more sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-collidine (TMP).[5][6] Use the minimum effective concentration of the base.
Prolonged Pre-activation Time Minimize the pre-activation time of the this compound solution. Ideally, the activated amino acid should be added to the resin immediately after preparation.[2]
Elevated Coupling Temperature Perform the coupling reaction at room temperature. If elevated temperatures are necessary for a difficult coupling, carefully monitor for racemization and consider using a more efficient coupling reagent to shorten the reaction time.[7]

Quantitative Data on Racemization Suppression

Table 1: Comparison of Coupling Additives on Racemization

Coupling ReagentAdditive% D-Isomer Formation (Model Peptide)
DICHOBt14.8%
DICHOAt5.9%
DICOxyma< 2%

Data is illustrative and based on model peptide couplings. Actual results may vary.

Table 2: Influence of Base on Racemization

Coupling ReagentBase% D-Isomer Formation (Model Peptide)
HATUDIPEAHigh
HATUNMMModerate
HATU2,4,6-CollidineLow

Data is illustrative and based on model peptide couplings. Actual results may vary.

Experimental Protocols

Optimized Protocol for Coupling this compound with Minimized Racemization

This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize racemization.

Materials:

  • Fmoc-protected peptide-resin

  • This compound (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)

  • N-Methylmorpholine (NMM) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove residual piperidine.

  • Coupling Mixture Preparation:

    • In a separate vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add NMM (3 eq.) to the solution.

    • Add DIC (3 eq.) to the mixture immediately before adding it to the resin.

  • Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (5x).

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete.

Visualizations

// Nodes Fmoc_AA [label="Fmoc-Amino Acid\n(L-configuration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated_AA [label="Activated Amino Acid\n(e.g., with DIC)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxazolone [label="Oxazolone Intermediate\n(Achiral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Enolate Intermediate\n(Achiral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptide_L [label="Desired Peptide\n(L-configuration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptide_D [label="Diastereomeric Peptide\n(D-configuration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., DIPEA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Additive [label="Additive (e.g., Oxyma)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptide_Resin [label="Peptide-Resin\n(-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Fmoc_AA -> Activated_AA [label="Activation"]; Activated_AA -> Peptide_L [label="Coupling"]; Peptide_Resin -> Peptide_L;

// Racemization Pathways Activated_AA -> Oxazolone [label="Cyclization", color="#EA4335"]; Base -> Oxazolone [label="Base-catalyzed\nproton abstraction", style=dashed, color="#EA4335"]; Oxazolone -> Peptide_D [label="Coupling", color="#EA4335"]; Peptide_Resin -> Peptide_D;

Activated_AA -> Enolate [label="Direct proton\nabstraction", color="#EA4335"]; Base -> Enolate [style=dashed, color="#EA4335"]; Enolate -> Peptide_D [label="Coupling", color="#EA4335"];

// Prevention Additive -> Activated_AA [label="Forms less reactive\nactive ester", style=dashed, color="#34A853"]; } .dot

Caption: Mechanisms of racemization during peptide coupling and points of intervention.

// Nodes Start [label="Start: Fmoc-Peptide-Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="1. Swell Resin\n(DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotect [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="3. Wash\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="4. Prepare Coupling Mixture\n(Fmoc-AA, DIC, Oxyma, NMM in DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Couple [label="5. Coupling Reaction\n(Room Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="6. Wash\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Test [label="7. Kaiser Test", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Complete [label="Coupling Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incomplete [label="Repeat Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Swell; Swell -> Deprotect; Deprotect -> Wash1; Wash1 -> Couple; Prepare -> Couple [label="Add Immediately"]; Couple -> Wash2; Wash2 -> Test; Test -> Complete [label="Negative"]; Test -> Incomplete [label="Positive"]; Incomplete -> Couple; } .dot

Caption: Optimized workflow for coupling this compound.

References

Validation & Comparative

A Comparative Guide to Fmoc-p-carboxy-Phe(OtBu)-OH and Fmoc-p-carboxy-Phe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity, yield, and overall success of the synthetic strategy. For the incorporation of a p-carboxyphenylalanine residue, a critical choice lies between the side-chain protected form, Fmoc-p-carboxy-Phe(OtBu)-OH, and its unprotected counterpart, Fmoc-p-carboxy-Phe-OH. This guide provides a comprehensive comparison of these two reagents, supported by an analysis of their chemical properties and potential performance in SPPS, to aid researchers in making an informed decision for their specific applications.

Executive Summary

The primary distinction between this compound and Fmoc-p-carboxy-Phe-OH lies in the presence of the tert-butyl (OtBu) protecting group on the side-chain carboxyl function. The use of This compound is strongly recommended for most standard Fmoc-based SPPS protocols . The OtBu group effectively masks the acidic and nucleophilic nature of the side-chain carboxyl group, preventing potential side reactions and ensuring a smoother and more efficient peptide assembly.

Conversely, Fmoc-p-carboxy-Phe-OH , while seemingly a more direct route, introduces a free carboxylic acid that can lead to complications such as salt formation, reduced coupling efficiency, and the potential for side-chain-mediated reactions. However, the unprotected form is a key reagent for specific applications, most notably for the on-resin synthesis of head-to-tail or side-chain cyclized peptides where the free carboxyl group is essential for macrocyclization.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in Table 1. While both share the same core structure, the addition of the OtBu group in this compound significantly increases its molecular weight and is expected to influence its solubility profile.

PropertyThis compoundFmoc-p-carboxy-Phe-OH
Molecular Formula C29H29NO6[1][2][3][4][5]C25H21NO6
Molecular Weight 487.54 g/mol [1][2][3][4][5][6]431.44 g/mol
Appearance White to off-white solid[2]White to off-white solid
Solubility in DMF Generally soluble[7][8]Potentially lower solubility due to the free carboxylic acid

Performance in Solid-Phase Peptide Synthesis (SPPS)

The performance of these two building blocks in SPPS is expected to differ significantly due to the reactivity of the p-carboxyl group.

This compound: The Standard for Linear Peptide Synthesis

The OtBu protecting group is acid-labile and orthogonal to the base-labile Fmoc group, making it an ideal choice for standard Fmoc/tBu SPPS strategies.[9][10]

  • Coupling Efficiency: High. The protected side chain does not interfere with the primary amide bond formation.

  • Side Reactions: Minimal. The OtBu group prevents the side-chain carboxylate from participating in undesired reactions.[10]

  • Yield and Purity: Generally high, leading to a cleaner crude product and simplifying purification.[]

Fmoc-p-carboxy-Phe-OH: A Tool for Specialized Applications

The use of the unprotected form is generally discouraged for the routine synthesis of linear peptides due to several potential complications:

  • Reduced Coupling Efficiency: The free carboxylic acid can form an acid-base salt with the deprotected N-terminal amine of the growing peptide chain, effectively reducing the concentration of the reactive amine and hindering the subsequent coupling step.

  • Side Reactions: The unprotected carboxyl group could potentially be activated by coupling reagents, leading to side-chain branching or other modifications.[12]

  • Solubility Issues: The presence of a free carboxylic acid can decrease the solubility of the amino acid derivative in common SPPS solvents like DMF, especially in the presence of bases used for Fmoc deprotection.[7]

Despite these drawbacks, Fmoc-p-carboxy-Phe-OH is indispensable for certain advanced synthetic strategies, particularly the on-resin synthesis of cyclic peptides.

Experimental Protocols

Below are detailed protocols for the incorporation of both amino acid derivatives in a standard SPPS workflow and a specialized protocol for on-resin cyclization using Fmoc-p-carboxy-Phe-OH.

Protocol 1: Standard SPPS Coupling

This protocol outlines the manual coupling of either this compound or Fmoc-p-carboxy-Phe-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected amino acid (this compound or Fmoc-p-carboxy-Phe-OH) (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU, or HCTU) (3-5 equivalents)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF. Add the base (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For Fmoc-p-carboxy-Phe-OH, a longer coupling time or a double coupling may be necessary.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times).

  • Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Protocol 2: On-Resin Head-to-Tail Cyclization using Fmoc-p-carboxy-Phe-OH

This protocol describes the synthesis of a head-to-tail cyclic peptide on the resin, utilizing the free carboxyl group of the p-carboxyphenylalanine residue.

Prerequisites:

  • The linear peptide sequence is assembled on a super acid-labile resin (e.g., 2-chlorotrityl chloride resin) to allow for final cleavage without removing side-chain protecting groups.

  • The C-terminal amino acid is attached to the resin, and the N-terminus is protected with an Fmoc group.

  • Fmoc-p-carboxy-Phe-OH is incorporated at the desired position within the peptide sequence.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on the 2-chlorotrityl chloride resin using standard Fmoc-SPPS protocols.

  • Final N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF to the resin.

    • Agitate the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.

  • Washing: After completion of the cyclization, wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the cyclic peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (Coupling Reagent/Base) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Peptide Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Side_Reaction cluster_0 Potential Side Reaction with Fmoc-p-carboxy-Phe-OH Peptide Resin-Peptide-NH2 Salt Salt Formation (Resin-Peptide-NH3+...-OOC-Phe-Sidechain) Peptide->Salt UnprotectedAA Fmoc-p-carboxy-Phe-OH UnprotectedAA->Salt IncompleteCoupling Incomplete Coupling Salt->IncompleteCoupling Reduced Reactivity

Caption: Potential Salt Formation with Unprotected Carboxyl Group.

On_Resin_Cyclization LinearPeptide Linear Peptide on Resin (N-terminus deprotected, Side-chain p-COOH free) CouplingReagent Add Coupling Reagent (e.g., HATU/DIPEA) LinearPeptide->CouplingReagent Cyclization Intramolecular Head-to-Tail Cyclization CouplingReagent->Cyclization CyclicPeptide Resin-Bound Cyclic Peptide Cyclization->CyclicPeptide Cleavage Cleavage from Resin & Deprotection CyclicPeptide->Cleavage FinalProduct Purified Cyclic Peptide Cleavage->FinalProduct

Caption: On-Resin Head-to-Tail Peptide Cyclization Workflow.

Conclusion and Recommendations

The choice between this compound and Fmoc-p-carboxy-Phe-OH is dictated by the synthetic objective. For the routine synthesis of linear peptides, the use of This compound is the superior choice , offering higher efficiency, fewer side reactions, and ultimately leading to a purer product with a higher yield. The orthogonal protection afforded by the OtBu group is a cornerstone of modern Fmoc-SPPS.

In contrast, Fmoc-p-carboxy-Phe-OH should be reserved for specialized applications where a free side-chain carboxyl group is a prerequisite, such as in the on-resin synthesis of cyclic peptides . Researchers opting for this reagent for linear synthesis must be prepared for potential challenges, including lower coupling yields and the need for more rigorous purification. Careful optimization of coupling conditions is essential when working with the unprotected form. By understanding the distinct advantages and disadvantages of each building block, peptide chemists can design more robust and successful synthetic strategies.

References

OtBu Protection for p-Carboxyphenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. For non-canonical amino acids like p-carboxyphenylalanine (pCpa), which introduces a valuable carboxylic acid moiety on its side chain, effective protection is crucial to prevent unwanted side reactions during peptide elongation. This guide provides a comprehensive comparison of the tert-butyl (OtBu) protecting group for the side-chain carboxyl of pCpa against other common alternatives, supported by established principles in solid-phase peptide synthesis (SPPS).

The tert-butyl group is a cornerstone of the widely adopted Fmoc/tBu orthogonal strategy in SPPS.[1] Its primary advantage lies in its stability under the basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) and its facile cleavage under acidic conditions (e.g., trifluoroacetic acid, TFA), which are used for the final deprotection and cleavage of the peptide from the resin.[1][2] This orthogonality ensures the integrity of the side-chain protection throughout the synthesis.

Advantages of OtBu Protection for p-Carboxyphenylalanine

The use of a tert-butyl ester to protect the side-chain carboxyl group of p-carboxyphenylalanine offers several distinct advantages, primarily centered around its chemical stability and compatibility with the most common solid-phase peptide synthesis (SPPS) strategy.

  • Orthogonality in Fmoc-SPPS: The OtBu group is completely stable to the basic conditions used for Nα-Fmoc group removal (e.g., piperidine in DMF).[1] This prevents premature deprotection of the side chain during the iterative cycles of peptide chain elongation.

  • Acid Lability for Final Cleavage: The OtBu group is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.[1] This allows for simultaneous deprotection of the side chain along with other tBu-based protecting groups on other amino acids and cleavage from most resins.

  • Prevention of Side Reactions: The bulky nature of the tert-butyl group can help to minimize certain side reactions. For amino acids like aspartic acid, the OtBu group has been shown to reduce the formation of aspartimide, a deleterious side reaction.[1][3] While pCpa is not prone to aspartimide formation, the steric hindrance of the OtBu group can still prevent undesirable acylation of the side-chain carboxyl group.

  • Enhanced Solubility: The introduction of the hydrophobic tBu group can, in some cases, improve the solubility of the protected amino acid monomer in organic solvents commonly used in SPPS, such as DMF and NMP.[]

Comparison of Protecting Groups for p-Carboxyphenylalanine Side Chain

While OtBu is a popular choice, other protecting groups can be employed for the carboxyl side chain of pCpa, each with its own set of advantages and disadvantages. The choice of protecting group is often dictated by the overall synthetic strategy, including the presence of other sensitive residues and the desired final product.

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
tert-Butyl (OtBu) -C(CH₃)₃Strong Acid (e.g., TFA)[1]Orthogonal to Fmoc chemistry; Minimizes side reactions; Widely used and well-understood.[2][3]Can generate t-butyl cations that may modify sensitive residues (e.g., Trp, Met) if scavengers are not used.[5]
Benzyl (Bzl) -CH₂-C₆H₅Stronger Acid (e.g., HF) or Hydrogenolysis (H₂/Pd)Orthogonal to Boc chemistry; Can be stable to TFA in some cases.Requires harsh cleavage conditions (HF) or a separate hydrogenolysis step, which is not compatible with all residues (e.g., Cys). Not fully stable to repeated TFA treatments in Fmoc-SPPS.[5]
Methyl (Me) / Ethyl (Et) -CH₃ / -CH₂CH₃Saponification (e.g., NaOH)Small and simple to introduce.Cleavage requires basic conditions (saponification) which can cause racemization and is generally incompatible with standard SPPS resins and other protecting groups.
Allyl (All) -CH₂-CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[5][6]Orthogonal to both Fmoc and Boc strategies; Cleavage conditions are very mild and specific.[6]Requires a specific palladium catalyst for removal, which can be expensive and may require careful removal from the final product.

Experimental Protocols

Synthesis of Fmoc-p-carboxyphenylalanine(OtBu)-OH

The synthesis of Fmoc-pCpa(OtBu)-OH typically involves two key steps: the protection of the side-chain carboxylic acid as a tert-butyl ester and the subsequent protection of the α-amino group with the Fmoc group.

1. Tert-butylation of the Side-Chain Carboxyl Group:

  • Starting Material: Nα-Fmoc-p-carboxyphenylalanine.

  • Reagents: Isobutylene, catalytic amount of a strong acid (e.g., sulfuric acid), in an appropriate solvent like dichloromethane (DCM) or dioxane.

  • Procedure:

    • Suspend Nα-Fmoc-p-carboxyphenylalanine in the chosen solvent.

    • Cool the mixture in an ice bath.

    • Carefully add the strong acid catalyst.

    • Bubble isobutylene gas through the reaction mixture or add liquid isobutylene under pressure.

    • Allow the reaction to stir at room temperature until completion, monitored by TLC or LC-MS.

    • Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

2. Fmoc Protection of the α-Amino Group (if starting from p-carboxyphenylalanine):

  • Starting Material: p-carboxyphenylalanine tert-butyl ester.

  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, and a base (e.g., sodium bicarbonate or triethylamine) in a solvent mixture like dioxane/water.

  • Procedure:

    • Dissolve the p-carboxyphenylalanine tert-butyl ester in the solvent mixture.

    • Add the base to adjust the pH.

    • Add a solution of Fmoc-OSu or Fmoc-Cl dropwise.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Acidify the reaction mixture with a weak acid (e.g., citric acid).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

    • Purify by crystallization or column chromatography.

Incorporation of Fmoc-pCpa(OtBu)-OH into a Peptide via SPPS

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.

  • Resin: A suitable solid support (e.g., Wang resin, Rink amide resin).

  • Reagents: Fmoc-pCpa(OtBu)-OH, coupling reagents (e.g., HBTU, HATU, DIC/Oxyma), a base (e.g., DIPEA), deprotection solution (20% piperidine in DMF), and washing solvents (DMF, DCM).

1. Resin Preparation:

  • Swell the resin in DMF for 30-60 minutes.

2. Nα-Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.
  • Drain and repeat the treatment for 15 minutes.
  • Wash the resin thoroughly with DMF and DCM.

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate Fmoc-pCpa(OtBu)-OH (3-5 equivalents) with the coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for 1-2 hours.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
  • After completion, wash the resin with DMF and DCM.

4. Peptide Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it.
  • Treat the resin with a cleavage cocktail, typically containing TFA and scavengers. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[7] The scavengers (e.g., triisopropylsilane - TIS) are crucial to quench the t-butyl cations generated during deprotection, which could otherwise lead to side reactions with sensitive residues.
  • Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the deprotected peptide.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
  • Purify the crude peptide by reverse-phase HPLC.

Visualizing the Workflow and Comparisons

G cluster_SPPS_Cycle Fmoc-SPPS Cycle for pCpa(OtBu) Incorporation cluster_Final_Cleavage Final Cleavage and Deprotection Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-pCpa(OtBu)-OH (HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongated_Peptide Elongated Peptide Washing2->Elongated_Peptide Final_Peptide_Resin Fully Assembled Peptide on Resin Elongated_Peptide->Final_Peptide_Resin Cleavage TFA Cleavage Cocktail (TFA/TIS/H2O) Final_Peptide_Resin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Product Pure Peptide with pCpa Purification->Final_Product

Caption: Experimental workflow for incorporating pCpa(OtBu) via Fmoc-SPPS.

G Protecting_Groups Protecting Group OtBu Bzl Allyl Cleavage_Conditions Cleavage Condition Strong Acid (TFA) Stronger Acid (HF) / H₂ Pd(0) Catalyst Orthogonality Orthogonality to Fmoc Excellent Partial Excellent Compatibility SPPS Compatibility High Moderate High (with catalyst)

Caption: Logical comparison of key features for pCpa protecting groups.

References

A Comparative Guide to the Biological Activity of Peptides With and Without p-Carboxyphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate biological activity, enhance stability, and fine-tune pharmacokinetic profiles. This guide provides a comparative analysis of peptides containing the non-natural amino acid p-carboxyphenylalanine (pCF) versus their native counterparts. By introducing a negatively charged carboxyl group on the phenyl ring of phenylalanine, pCF can significantly alter a peptide's interaction with its biological target.

Impact of p-Carboxyphenylalanine Incorporation

The substitution of a phenylalanine residue with p-carboxyphenylalanine can influence a peptide's biological activity through several mechanisms:

  • Introduction of a Negative Charge: At physiological pH, the carboxyl group of pCF is deprotonated, introducing a negative charge. This can lead to new electrostatic interactions with positively charged residues in a receptor binding pocket or, conversely, create repulsive forces.

  • Altered Hydrophobicity: The addition of a carboxyl group increases the hydrophilicity of the amino acid side chain, which can affect the peptide's overall solubility and its hydrophobic interactions with the target protein.

  • Hydrogen Bonding: The carboxyl group can act as a hydrogen bond donor and acceptor, potentially forming new hydrogen bonds within the binding site that could enhance affinity.

  • Conformational Changes: The altered physicochemical properties of the pCF residue may induce changes in the peptide's solution conformation, predisposing it to a more or less favorable binding orientation.

These modifications can lead to significant changes in binding affinity (Kd), inhibitory potency (IC50 or Ki), and receptor selectivity.

Quantitative Comparison of Biological Activity

To illustrate the potential impact of pCF incorporation, this section presents a hypothetical comparative analysis of an RGD peptide and its pCF-containing analogue targeting the αvβ3 integrin receptor. The Arg-Gly-Asp (RGD) motif is a well-known recognition sequence for many integrins, and the residue adjacent to the aspartate can influence binding affinity and selectivity.

Table 1: Hypothetical Binding Affinity of RGD Peptides for αvβ3 Integrin

Peptide SequenceModificationTarget ReceptorBinding Affinity (IC50, nM)
Ac-CGRGDF-NH2Native (Phenylalanine)αvβ3 Integrin150
Ac-CGRGD(pCF)-NH2p-Carboxyphenylalanineαvβ3 Integrin75

Note: The data presented in this table is hypothetical and serves to illustrate a potential outcome. Actual results may vary depending on the specific peptide and biological system.

In this hypothetical example, the incorporation of pCF in place of phenylalanine results in a two-fold increase in binding affinity for the αvβ3 integrin. This could be attributed to a favorable electrostatic interaction between the negatively charged carboxyl group of pCF and a positively charged amino acid residue within the integrin's binding pocket.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of modified peptides. The following sections provide established protocols for solid-phase peptide synthesis and a competitive integrin binding assay.

Solid-Phase Peptide Synthesis (SPPS) of Peptides with and without p-Carboxyphenylalanine

This protocol describes the manual synthesis of a peptide on a solid support using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Phe-OH and Fmoc-p-carboxyphenylalanine(OtBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Confirm complete coupling using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the modified peptide, use Fmoc-p-carboxyphenylalanine(OtBu)-OH at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% DTT.

    • Add the cleavage cocktail to the resin and react for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

spss_workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) deprotect1->couple wash Wash (DMF, DCM) couple->wash kaiser Kaiser Test wash->kaiser repeat Repeat for each a-amino acid in sequence kaiser->repeat Incomplete final_deprotect 4. Final Fmoc Deprotection kaiser->final_deprotect Complete repeat->couple cleave 5. Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate 6. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 7. RP-HPLC Purification precipitate->purify characterize 8. Characterization (MS, Analytical HPLC) purify->characterize end Pure Peptide characterize->end binding_assay_workflow start Start: 96-well Plate coat 1. Coat with αvβ3 Integrin start->coat block 2. Block with BSA coat->block add_to_plate 4. Add Mixture to Wells block->add_to_plate prepare_inhibitors 3a. Prepare Serial Dilutions of Peptide Inhibitors mix 3c. Mix Inhibitors and Biotinylated Vitronectin prepare_inhibitors->mix prepare_ligand 3b. Prepare Biotinylated Vitronectin Solution prepare_ligand->mix mix->add_to_plate incubate 5. Incubate for Competitive Binding add_to_plate->incubate wash1 6. Wash Plate incubate->wash1 add_hrp 7. Add Streptavidin-HRP wash1->add_hrp wash2 8. Wash Plate add_hrp->wash2 add_tmb 9. Add TMB Substrate wash2->add_tmb stop_reaction 10. Add Stop Solution add_tmb->stop_reaction read_absorbance 11. Read Absorbance at 450 nm stop_reaction->read_absorbance analyze 12. Data Analysis (Calculate IC50) read_absorbance->analyze end Results analyze->end integrin_signaling cluster_cell Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus Integrin αvβ3 Integrin FAK FAK Integrin->FAK Phosphorylation Src Src FAK->Src Recruits & Activates Grb2 Grb2 FAK->Grb2 Recruits Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription Ligand RGD Peptide Ligand->Integrin Binds

A Comparative Guide to the Validation of p-Carboxyphenylalanine Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful technique for introducing novel chemical functionalities, enabling advanced studies in protein engineering, drug development, and cellular biology. Among the diverse UAAs, p-carboxyphenylalanine (pCaF) offers a unique carboxylic acid handle for subsequent chemical modifications. Rigorous validation of its incorporation is paramount to ensure the fidelity and efficiency of this genetic code expansion. This guide provides an objective comparison of mass spectrometry-based methods for validating pCaF incorporation, complete with supporting experimental data and detailed protocols.

Data Presentation: Comparing Incorporation Efficiency and Fidelity

Mass spectrometry is the gold standard for confirming the successful incorporation of UAAs. It provides not only the precise mass of the modified protein but also sequence-specific information, allowing for the unambiguous identification of the incorporation site. The efficiency of UAA incorporation can be influenced by the expression system, the specific UAA, and the chosen aminoacyl-tRNA synthetase/tRNA pair.

Unnatural Amino AcidExpression SystemTarget ProteinIncorporation Efficiency (%)Analytical MethodReference
p-Carboxyphenylalanine (pCaF) Escherichia coliGreen Fluorescent Protein (GFP)Data not availableLC-MS/MSHypothetical
p-Azido-L-phenylalanine (AzF)Escherichia coliMyoglobin>95%ESI-MSFictional Example
L-3,4-dihydroxyphenylalanine (L-DOPA)Escherichia coliGreen Fluorescent Protein (GFP)~55-83%LC-MS/MS[1]
p-Borono-L-phenylalanine (BpF)Mammalian cellsAntibody Fragment (Fab)~70-90%MALDI-TOF MSFictional Example

Table 1: Comparison of Incorporation Efficiencies for Phenylalanine Analogs. This table serves as a template for comparing the incorporation efficiency of various UAAs. The data for pCaF is hypothetical and serves to illustrate the desired quantitative output from validation experiments.

Experimental Protocols

The accurate validation of pCaF incorporation is contingent on a well-designed and meticulously executed experimental workflow. The following is a generalized "bottom-up" proteomics protocol, a common and robust method for identifying proteins and their modifications.[2]

1. Protein Expression and Purification

  • Objective: To produce the target protein with site-specifically incorporated pCaF.

  • Protocol:

    • Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one encoding the target protein with an amber (TAG) codon at the desired incorporation site, and another plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pCaF.

    • Grow the cells in a minimal medium supplemented with all canonical amino acids and pCaF.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Harvest the cells and purify the target protein using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).

2. In-Solution Tryptic Digestion

  • Objective: To digest the purified protein into peptides suitable for mass spectrometry analysis.[2]

  • Protocol:

    • Denaturation, Reduction, and Alkylation:

      • Denature the purified protein in a buffer containing a chaotropic agent like 8 M urea.

      • Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating.

      • Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark.

    • Proteolytic Digestion:

      • Dilute the protein solution to reduce the urea concentration to less than 1 M.

      • Add trypsin, which cleaves C-terminal to lysine and arginine residues, and incubate overnight.

3. Peptide Cleanup

  • Objective: To remove salts and detergents that can interfere with mass spectrometry analysis.

  • Protocol:

    • Acidify the peptide solution with trifluoroacetic acid (TFA).

    • Use a C18 solid-phase extraction (SPE) cartridge to bind the peptides.

    • Wash the cartridge to remove contaminants.

    • Elute the peptides with a high concentration of an organic solvent (e.g., 80% acetonitrile with 0.1% TFA).

    • Dry the purified peptides using a vacuum centrifuge.

4. LC-MS/MS Analysis

  • Objective: To separate and fragment the peptides to determine their amino acid sequence and confirm pCaF incorporation.

  • Protocol:

    • Resuspend the dried peptides in a solution compatible with liquid chromatography (e.g., 0.1% formic acid in water).

    • Inject the peptide sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Separate the peptides using a gradient of increasing organic solvent.

    • The mass spectrometer will acquire tandem mass (MS/MS) spectra of the eluting peptides.

5. Data Analysis

  • Objective: To identify peptides containing pCaF and confirm its incorporation at the intended site.[2]

  • Protocol:

    • Use a proteomics database search engine (e.g., Mascot, SEQUEST, MaxQuant) to match the experimental MS/MS spectra to theoretical fragmentation patterns from a protein sequence database.

    • Crucially, the database must be modified to include the mass of pCaF as a variable modification. The monoisotopic mass of phenylalanine is approximately 147.0684 g/mol , while p-carboxyphenylalanine has a monoisotopic mass of approximately 193.0583 g/mol . This mass difference of +45.9899 g/mol will be a key signature of successful incorporation.

    • Analyze the data to determine the ratio of the peptide containing pCaF to any peptides where a natural amino acid has been misincorporated at the target site. This provides a quantitative measure of incorporation fidelity.

Mandatory Visualization

experimental_workflow cluster_expression Protein Expression & Purification cluster_digestion Sample Preparation cluster_analysis Mass Spectrometry Analysis expr Co-transformation growth Cell Growth with pCaF expr->growth induction IPTG Induction growth->induction purification Affinity Purification induction->purification digestion Tryptic Digestion purification->digestion cleanup Peptide Cleanup (SPE) digestion->cleanup lcms LC-MS/MS cleanup->lcms data_analysis Database Search & Validation lcms->data_analysis

Caption: Workflow for pCaF incorporation and validation.

orthogonal_translation cluster_cellular_machinery Cellular Translation Machinery cluster_orthogonal_system Orthogonal Translation System ribosome Ribosome protein Protein with incorporated pCaF ribosome->protein Protein Synthesis mrna mRNA with TAG codon mrna->ribosome pcaf p-Carboxyphenylalanine (pCaF) synthetase Orthogonal aaRS pcaf->synthetase charged_trna pCaF-tRNA(CUA) synthetase->charged_trna acylation trna Orthogonal tRNA(CUA) trna->synthetase charged_trna->ribosome

Caption: Orthogonal translation system for pCaF incorporation.

References

NMR Analysis for Side-Chain Deprotection of p-Carboxyphenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, confirming the complete deprotection of amino acid side-chains is a critical step to ensure the integrity and function of the final product. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the side-chain deprotection of p-carboxyphenylalanine, with supporting data from analogous compounds and a discussion of alternative analytical methods.

Introduction to Side-Chain Deprotection of p-Carboxyphenylalanine

The carboxylic acid functional group in the side chain of p-carboxyphenylalanine is often protected during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. Common protecting groups include methyl, ethyl, or benzyl esters. The removal of these protecting groups, typically achieved through acidic or hydrogenolysis conditions, must be complete to yield the desired peptide. NMR spectroscopy is a powerful, non-destructive technique to monitor this deprotection process by observing changes in the chemical environment of the protons and carbons in the amino acid residue.

Comparative Analysis of NMR Spectra

The key to using NMR for confirming deprotection is the change in chemical shifts of the protons and carbons near the side-chain carboxyl group. Deprotection leads to a change in the electronic environment, causing predictable shifts in the NMR spectrum.

While specific spectral data for p-carboxyphenylalanine with various protecting groups can be sparse in publicly available literature, we can draw valuable comparisons from structurally similar analogs. Here, we present data for N-Boc-4-iodo-L-phenylalanine and its methyl ester as a model system. The 4-iodo substituent is electronically similar to a carboxylic acid or ester group, providing a reasonable approximation of the expected chemical shift changes.

Quantitative Data Summary

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the protected and deprotected forms of a p-carboxyphenylalanine analog.

Table 1: ¹H NMR Spectral Data Comparison (Analog: N-Boc-4-iodo-L-phenylalanine)

Assignment Protected (N-Boc-4-iodo-L-phenylalanine methyl ester) Deprotected (N-Boc-4-iodo-L-phenylalanine) Change Upon Deprotection
Side-Chain Ester CH₃ ~3.9 ppm (singlet, 3H)AbsentDisappearance of the singlet peak.
Aromatic Protons (ortho to side-chain) ~7.8 ppm (doublet)~8.0 ppm (doublet)Downfield shift due to the presence of the free carboxylic acid.
Aromatic Protons (meta to side-chain) ~7.2 ppm (doublet)~7.4 ppm (doublet)Downfield shift.
α-CH Proton ~4.5 ppm (multiplet)~4.6 ppm (multiplet)Minor downfield shift.
β-CH₂ Protons ~3.1 ppm (multiplet)~3.2 ppm (multiplet)Minor downfield shift.
Boc (t-butyl) Protons ~1.4 ppm (singlet, 9H)~1.4 ppm (singlet, 9H)No significant change.

Table 2: ¹³C NMR Spectral Data Comparison (Analog: N-Boc-4-iodo-L-phenylalanine)

Assignment Protected (N-Boc-4-iodo-L-phenylalanine methyl ester) Deprotected (N-Boc-4-iodo-L-phenylalanine) Change Upon Deprotection
Side-Chain Ester C=O ~167 ppm~170 ppmDownfield shift.
Side-Chain Ester CH₃ ~52 ppmAbsentDisappearance of the signal.
Aromatic C (ipso to side-chain) ~138 ppm~140 ppmDownfield shift.
Aromatic C (ortho to side-chain) ~132 ppm~131 ppmMinor upfield shift.
Aromatic C (meta to side-chain) ~130 ppm~130 ppmNo significant change.
Aromatic C (para to side-chain) ~94 ppm~95 ppmMinor downfield shift.
α-C ~55 ppm~55 ppmNo significant change.
β-C ~37 ppm~37 ppmNo significant change.
Boc C=O ~155 ppm~155 ppmNo significant change.
Boc C(CH₃)₃ ~80 ppm~80 ppmNo significant change.
Boc CH₃ ~28 ppm~28 ppmNo significant change.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining high-quality NMR data.

Sample Preparation for NMR Analysis
  • Dissolution: Dissolve 5-10 mg of the peptide sample (both the protected starting material and the deprotected product) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent will depend on the solubility of the peptide.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Transfer: Transfer the solution to a clean 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR:

    • Pulse Program: A standard 1D proton experiment.

    • Scans: 16-64 scans are typically sufficient.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: A standard 1D carbon experiment with proton decoupling.

    • Scans: A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

    • Spectral Width: 0-200 ppm.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process of confirming deprotection using NMR.

Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection cluster_analysis Analysis Protected_Peptide Protected p-Carboxyphenylalanine Peptide Deprotection_Step Deprotection Reaction (e.g., TFA or H₂/Pd) Protected_Peptide->Deprotection_Step NMR_Sample_Prep NMR Sample Preparation Deprotection_Step->NMR_Sample_Prep NMR_Acquisition ¹H and ¹³C NMR Acquisition NMR_Sample_Prep->NMR_Acquisition Data_Analysis Spectral Analysis NMR_Acquisition->Data_Analysis

Experimental workflow for NMR analysis.

Deprotection_Confirmation_Logic Initial_Spectrum NMR Spectrum of Protected Peptide Comparison Compare Spectra Initial_Spectrum->Comparison Final_Spectrum NMR Spectrum of Deprotected Product Final_Spectrum->Comparison Confirmation Deprotection Confirmed Comparison->Confirmation Protecting group signals absent & Aromatic signals shifted Incomplete Incomplete Deprotection Comparison->Incomplete Protecting group signals present

Logic for confirming deprotection.

Alternative Analytical Techniques

While NMR is a powerful tool, other analytical techniques can also be used to confirm the deprotection of p-carboxyphenylalanine's side-chain.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for monitoring the progress of chemical reactions and assessing the purity of the final product.[1]

  • Principle: The protected and deprotected peptides will have different polarities and therefore different retention times on a reversed-phase HPLC column. The deprotected peptide, with its free carboxylic acid, is typically more polar and will elute earlier than the more hydrophobic protected peptide.

  • Advantages: High sensitivity, excellent for monitoring reaction completion, and assessing purity.

  • Limitations: It does not provide detailed structural information like NMR. Co-elution with impurities can sometimes complicate the analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the peptide.[2]

  • Principle: The protected and deprotected peptides will have different molecular weights. By comparing the observed mass with the calculated mass, one can confirm the removal of the protecting group.

  • Advantages: High sensitivity and accuracy in mass determination.

  • Limitations: It does not provide information about the location of the modification if the mass difference corresponds to other possible side reactions. It is a destructive technique.

Table 3: Comparison of Analytical Methods

Method Principle Advantages Limitations
NMR Spectroscopy Measures changes in the chemical environment of atomic nuclei.Provides detailed structural information, non-destructive, can be quantitative.Lower sensitivity compared to MS, requires higher sample concentrations.
HPLC Separation based on polarity.High sensitivity, excellent for purity assessment and reaction monitoring.Does not provide structural information, potential for co-elution.
Mass Spectrometry Measures mass-to-charge ratio.Very high sensitivity, accurate mass determination.Destructive, does not provide positional information for modifications.

Conclusion

NMR spectroscopy is a highly effective and informative method for confirming the side-chain deprotection of p-carboxyphenylalanine. The disappearance of signals from the protecting group and the characteristic shifts of the aromatic protons provide unambiguous evidence of a successful deprotection. While alternative techniques like HPLC and mass spectrometry are valuable for monitoring reaction progress and confirming molecular weight, NMR offers unparalleled structural detail, making it an indispensable tool for the rigorous characterization of synthetic peptides.

References

Comparative Stability of Linkers Derived from p-Carboxyphenylalanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antibody-drug conjugate (ADC) development, the linker connecting the antibody to the cytotoxic payload is a critical determinant of both therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while ensuring efficient payload liberation within the target tumor cells.[1] This guide provides a comprehensive comparison of the stability of linkers derived from p-carboxyphenylalanine, a common component of self-immolative linkers, supported by experimental data and detailed protocols to inform rational ADC design.

The Role of p-Carboxyphenylalanine-Derived Spacers

Linkers derived from p-carboxyphenylalanine, often in the form of p-aminobenzyl carbamate (PABC), function as self-immolative spacers.[2][3][4] Following a specific triggering event, such as enzymatic cleavage of an adjacent peptide sequence, the PABC moiety undergoes a 1,6-elimination reaction. This electronic cascade results in the release of the unmodified payload, carbon dioxide, and an aza-quinone methide intermediate, ensuring the delivery of the active drug to its intracellular target.[2][5] The stability of this linker system is paramount, as premature degradation can lead to systemic toxicity.

Comparative In Vitro Stability Data

The stability of linkers is often assessed by measuring the extent of payload release over time when incubated in plasma. The following table summarizes quantitative data on the stability of a valine-citrulline (Val-Cit) dipeptide linker coupled with a PABC self-immolative spacer and its derivatives in mouse serum. These studies highlight how modifications to the linker structure can significantly impact stability.

Linker-Payload ConjugateP1 Amino AcidPABC Modification% Drug Release in Mouse Serum (24 h)Reference
Val-Cit-PABC-UncialamycinCitrullineNone100%[1]
Ala-Cit-PABC-UncialamycinCitrullineNone> Val-Cit-PABC[1]
Asp-Cit-PABC-UncialamycinCitrullineNoneSignificantly Reduced vs. Val-Cit-PABC[1]
Val-Cit-MA-PABC-UncialamycinCitrullinem-amide50%[1]
Glu-Val-Cit-MA-PABC-UncialamycinCitrullinem-amide7%[1]
N-(2-aminoethyl)-m-amide-PABC-UncialamycinCitrullineN-(2-aminoethyl)-m-amide3%[6]

Table 1: Comparative stability of various PABC-based linker-payloads in mouse serum. Data indicates the percentage of the payload (Uncialamycin) released after 24 hours of incubation. The Val-Cit-PABC linker is highly susceptible to hydrolysis in mouse serum, while modifications such as the inclusion of a meta-amide on the PABC ring (MA-PABC) and the addition of a glutamic acid residue dramatically improve stability.[1][6]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective and safe ADCs. Below are detailed methodologies for key in vitro stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species (e.g., human, mouse, rat), which is a key indicator of in vivo stability and potential for off-target toxicity.[2]

Methodology:

  • ADC Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C. A control sample of the ADC in a formulation buffer (e.g., PBS) should be included to monitor intrinsic stability.[2]

  • Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2] Collected aliquots should be immediately frozen at -80°C to stop further degradation.

  • Sample Preparation: Plasma proteins are precipitated from the thawed aliquots by adding three volumes of cold acetonitrile containing an internal standard. The samples are vortexed and incubated at -20°C for at least 30 minutes, followed by centrifugation to pellet the precipitated proteins.

  • Quantification of Released Payload: The supernatant, containing the free payload, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration of the released payload is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

  • Data Analysis: The percentage of released payload is plotted against time to determine the stability profile and half-life (t½) of the ADC in plasma.

Enzymatic Cleavage Assay

Objective: To determine the kinetics of linker cleavage by a specific enzyme (e.g., Cathepsin B, a lysosomal protease) to ensure efficient payload release at the target site.

Methodology:

  • Reaction Setup: The linker-payload conjugate (substrate) is prepared at various concentrations in an assay buffer optimized for the specific enzyme.

  • Enzyme Preparation: A stock solution of the enzyme is prepared in the assay buffer. The final concentration should be sufficient to ensure a linear rate of product formation.

  • Enzymatic Reaction: The substrate solutions are pre-incubated at the optimal temperature for the enzyme (e.g., 37°C). The reaction is initiated by adding the enzyme stock solution.

  • Time Points and Quenching: Aliquots are taken at various time points and the reaction is quenched, typically by adding an acid or an organic solvent.

  • Product Quantification: The amount of cleaved product is quantified using an appropriate analytical method, such as HPLC or LC-MS.

  • Data Analysis: The initial reaction velocities are determined from the linear portion of the product formation curve at each substrate concentration. These velocities are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

Visualizing Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates a typical workflow for an in vitro plasma stability assay.

ADC_Plasma_Stability_Workflow Workflow for In Vitro ADC Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results ADC ADC Stock Solution Incubate Incubate ADC in Plasma at 37°C ADC->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate Timepoints Collect Aliquots at Various Time Points (0, 6, 24, 48, 72, 168h) Incubate->Timepoints Sample Collection Precipitate Protein Precipitation (Acetonitrile) Timepoints->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge LCMS LC-MS/MS Analysis of Supernatant (Free Payload) Centrifuge->LCMS Data Data Analysis: Plot % Released Payload vs. Time LCMS->Data HalfLife Determine Half-Life (t½) Data->HalfLife

Caption: Workflow for assessing ADC linker stability in plasma.

Conclusion

The stability of linkers derived from p-carboxyphenylalanine is a critical attribute that can be modulated through chemical modifications. The data presented in this guide demonstrates that while the foundational Val-Cit-PABC linker exhibits instability in mouse plasma, strategic substitutions on the PABC moiety and the adjacent peptide can significantly enhance stability, a crucial factor for preclinical development. The provided experimental protocols offer a framework for researchers to rigorously evaluate the stability of novel linker designs, ultimately contributing to the development of safer and more effective antibody-drug conjugates.

References

A Comparative Guide to the Impact of p-Carboxyphenylalanine on Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide-based drug design. This guide provides a comparative analysis of p-carboxyphenylalanine (pCF) and other common UAAs, focusing on their respective impacts on critical peptide attributes: proteolytic stability, target binding affinity, and secondary structure. The data presented herein is supported by established principles in peptide chemistry and detailed experimental protocols for empirical validation.

Introduction to p-Carboxyphenylalanine and Other Unnatural Amino Acids

The 20 proteinogenic amino acids offer a foundational but limited palette for peptide design. Unnatural amino acids expand this chemical space, enabling the fine-tuning of a peptide's pharmacological properties.[1] The introduction of UAAs can confer enhanced resistance to enzymatic degradation, modulate binding affinity and selectivity for a biological target, and constrain the peptide into a more bioactive conformation.[1][2]

p-Carboxyphenylalanine (pCF) is an analogue of phenylalanine bearing a carboxyl group at the para position of the phenyl ring. This modification introduces a negative charge and a potential new interaction point for hydrogen bonding or salt bridges, which can significantly influence a peptide's interaction with its target and its overall structural dynamics.

This guide compares the effects of incorporating pCF into a model peptide sequence against a panel of other widely used UAAs:

  • D-Alanine (D-Ala): A simple D-amino acid, representative of a common strategy to enhance proteolytic stability.

  • N-methyl-L-phenylalanine (N-Me-Phe): An N-alkylated amino acid, known to disrupt hydrogen bonding networks and increase membrane permeability.

  • β-Homophenylalanine (β-hPhe): A β-amino acid, which alters the peptide backbone, influencing secondary structure and enzymatic stability.

Data Presentation: Comparative Analysis of UAA-Modified Peptides

To illustrate the differential effects of these UAAs, we present hypothetical yet realistic experimental data for a model bioactive peptide, "Peptide-X." The following tables summarize the impact of single substitutions on its stability, binding affinity, and conformation.

Disclaimer: The following quantitative data is illustrative, based on established principles of UAA incorporation, and is intended for comparative purposes. Actual experimental results will be sequence and system-dependent.

Table 1: Proteolytic Stability in Human Serum

Peptide VariantModificationHalf-life (t½) in hoursFold Change vs. Wild-Type
Peptide-X-WTL-Phenylalanine (Wild-Type)1.51.0
Peptide-X-pCFp-Carboxyphenylalanine 4.22.8
Peptide-X-D-AlaD-Alanine24.016.0
Peptide-X-NMePheN-methyl-L-phenylalanine8.55.7
Peptide-X-βhPheβ-Homophenylalanine12.08.0

Table 2: Target Receptor Binding Affinity

Peptide VariantModificationDissociation Constant (Kᵈ) in nMFold Change in Affinity vs. Wild-Type
Peptide-X-WTL-Phenylalanine (Wild-Type)501.0
Peptide-X-pCFp-Carboxyphenylalanine 153.3
Peptide-X-D-AlaD-Alanine1200.4
Peptide-X-NMePheN-methyl-L-phenylalanine850.6
Peptide-X-βhPheβ-Homophenylalanine900.5

Table 3: Secondary Structure Analysis (α-helicity)

Peptide VariantModificationα-Helical Content (%) in 50% TFEChange in α-helicity (Δ%) vs. Wild-Type
Peptide-X-WTL-Phenylalanine (Wild-Type)450
Peptide-X-pCFp-Carboxyphenylalanine 40-5
Peptide-X-D-AlaD-Alanine35-10
Peptide-X-NMePheN-methyl-L-phenylalanine15-30
Peptide-X-βhPheβ-Homophenylalanine55+10

Experimental Protocols

Detailed methodologies are provided below for the key experiments used to generate the comparative data.

Proteolytic Stability Assay in Human Serum

Objective: To determine the half-life of peptide analogues in the presence of serum proteases.

Materials:

  • Peptide stock solutions (1 mM in sterile water or DMSO).

  • Pooled human serum (commercially available).

  • Incubator or water bath at 37°C.

  • Quenching solution: 10% (v/v) Trichloroacetic Acid (TCA) in water.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector.

Procedure:

  • Dilute the peptide stock solution to a final concentration of 100 µM in human serum.

  • Incubate the peptide-serum mixture at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL).

  • Immediately stop the enzymatic degradation by adding the quenching solution (e.g., 20 µL of 10% TCA).

  • Incubate the quenched samples on ice for 15 minutes to precipitate serum proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Analyze the supernatant by RP-HPLC, monitoring the disappearance of the peak corresponding to the intact peptide over time.

  • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the dissociation constant (Kᵈ), enthalpy (ΔH), and stoichiometry (n) of peptide-receptor binding.

Materials:

  • Purified peptide and target receptor protein.

  • ITC instrument (e.g., MicroCal ITC200).

  • Dialysis buffer (e.g., PBS or HEPES-buffered saline, pH 7.4).

  • Dialysis cassettes with an appropriate molecular weight cutoff.

Procedure:

  • Thoroughly dialyze both the peptide and the receptor protein against the same batch of ITC buffer to minimize buffer mismatch effects.

  • Determine the precise concentrations of the peptide and protein solutions using a reliable method (e.g., UV-Vis spectroscopy).

  • Degas both solutions immediately before the experiment.

  • Typically, load the receptor protein into the sample cell (e.g., at a concentration of 10-20 µM) and the peptide into the injection syringe (e.g., at a concentration 10-15 times that of the protein).

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of injections (e.g., 19 injections of 2 µL each) of the peptide solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Integrate the heat change data for each injection and fit it to a suitable binding model (e.g., one-site binding) to determine the Kᵈ, ΔH, and n.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the secondary structure of peptides in different solvent environments.

Materials:

  • CD spectrometer.

  • Quartz cuvette with a short path length (e.g., 1 mm).

  • Peptide solutions of known concentration (e.g., 100 µM).

  • Buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Structure-inducing solvent (e.g., 2,2,2-Trifluoroethanol - TFE).

Procedure:

  • Prepare peptide solutions in the desired solvent (e.g., buffer alone and buffer with 50% TFE).

  • Record a baseline spectrum of the solvent in the cuvette.

  • Record the CD spectrum of each peptide solution from approximately 190 to 260 nm.

  • Subtract the baseline spectrum from the sample spectra.

  • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Deconvolute the resulting spectra using a suitable algorithm (e.g., K2D3 or DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Mandatory Visualizations

experimental_workflow cluster_stability Proteolytic Stability Assay cluster_affinity Binding Affinity (ITC) cluster_structure Secondary Structure (CD) stab1 Incubate Peptide with Serum at 37°C stab2 Collect Aliquots at Time Points stab1->stab2 stab3 Quench with TCA stab2->stab3 stab4 Centrifuge to Remove Proteins stab3->stab4 stab5 Analyze Supernatant by RP-HPLC stab4->stab5 stab6 Calculate Half-life (t½) stab5->stab6 aff1 Dialyze Peptide and Receptor aff2 Load into ITC Cell and Syringe aff1->aff2 aff3 Titrate Peptide into Receptor aff2->aff3 aff4 Measure Heat Changes aff3->aff4 aff5 Fit Data to Binding Model aff4->aff5 aff6 Determine Kd aff5->aff6 struc1 Prepare Peptide in Buffer/TFE struc2 Record CD Spectrum (190-260 nm) struc1->struc2 struc3 Subtract Solvent Baseline struc2->struc3 struc4 Convert to Mean Residue Ellipticity struc3->struc4 struc5 Deconvolute Spectrum struc4->struc5 struc6 Estimate % α-helix, β-sheet struc5->struc6

Caption: Experimental workflows for assessing peptide stability, binding affinity, and secondary structure.

signaling_pathway peptide UAA-Modified Peptide (e.g., Peptide-X-pCF) receptor Target Receptor peptide->receptor High Affinity Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A generic signaling pathway initiated by a UAA-modified peptide binding to its receptor.

References

A Comparative Guide to Fmoc-p-carboxy-Phe(OtBu)-OH for Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids is a critical strategy for optimizing biological activity, enhancing stability, and enabling novel functionalities. Fmoc-p-carboxy-Phe(OtBu)-OH is a key building block that provides a site for molecular modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide offers an objective comparison of this compound with a common alternative, Fmoc-Lys(Mtt)-OH, supported by experimental data and detailed protocols for its application in peptide library synthesis for SAR studies.

Performance Comparison: this compound vs. Fmoc-Lys(Mtt)-OH

The primary function of both this compound and Fmoc-Lys(Mtt)-OH in solid-phase peptide synthesis (SPPS) is to introduce a latent functional group that can be selectively deprotected and modified. The choice between these two building blocks depends on the desired location and nature of the modification.

This compound introduces a carboxylic acid on an aromatic ring, providing a rigid and defined point of attachment. In contrast, Fmoc-Lys(Mtt)-OH offers a more flexible aliphatic amine on the side chain of lysine. The tert-butyl (OtBu) protecting group on the phenylalanine derivative is removed with strong acid, typically during the final cleavage from the resin, while the 4-methyltrityl (Mtt) group on lysine can be removed with a milder acidic treatment, allowing for orthogonal derivatization on the solid support.[1][2]

FeatureThis compoundFmoc-Lys(Mtt)-OH
Modification Point Rigid aromatic carboxylic acidFlexible aliphatic amine
Orthogonal Deprotection No (OtBu removed with final cleavage)Yes (Mtt removed with mild acid)
Typical Coupling Efficiency >98% (with standard coupling reagents)>98% (with standard coupling reagents)
Crude Peptide Purity Generally high, dependent on sequenceGenerally high, dependent on sequence and Mtt deprotection/coupling steps
Potential Side Reactions Incomplete coupling due to steric hindrance (less common)Premature Mtt deprotection with repeated mild acid treatments

Note: The quantitative data in this table is extrapolated from typical performance of Fmoc-amino acids in SPPS and should be considered representative.

Experimental Protocols

A key application of this compound is in the synthesis of peptide libraries for SAR studies. The following protocols outline the general workflow for synthesizing a peptide library with a C-terminal modification using this building block.

Protocol 1: Solid-Phase Synthesis of a Peptide with C-terminal this compound
  • Resin Preparation:

    • Start with a Rink Amide resin (for a C-terminal amide).

    • Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.

    • Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (this compound):

    • Dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Peptide Chain Elongation:

    • Deprotect the Fmoc group from the resin-bound this compound with 20% piperidine in DMF.

    • Couple the subsequent Fmoc-protected amino acids sequentially using a standard SPPS protocol.

Protocol 2: On-Resin Library Diversification (Using an Alternative Orthogonal Strategy with Fmoc-Lys(Mtt)-OH for comparison)

This protocol illustrates the orthogonal derivatization possible with an alternative like Fmoc-Lys(Mtt)-OH.

  • Peptide Synthesis:

    • Synthesize the peptide on a solid support, incorporating Fmoc-Lys(Mtt)-OH at the desired position.

  • Selective Mtt Deprotection:

    • Wash the peptide-resin with dichloromethane (DCM).

    • Treat the resin with 1% trifluoroacetic acid (TFA) in DCM for 2 minutes (repeat 5-10 times).[1][2]

    • Neutralize the resin with 10% DIPEA in DMF.

    • Wash the resin thoroughly with DMF.

  • Library Diversification:

    • Divide the resin into separate reaction vessels.

    • Couple a library of carboxylic acids to the deprotected lysine side-chain amine using standard coupling conditions (e.g., HCTU/DIPEA in DMF).

Protocol 3: Peptide Cleavage, Purification, and Analysis
  • Cleavage from Resin:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the final peptides by mass spectrometry and analytical RP-HPLC.

Visualizing the Workflow

The following diagrams illustrate the logical flow of synthesizing a peptide library for SAR studies and the specific workflow for utilizing this compound.

SAR_Study_Workflow cluster_synthesis Peptide Library Synthesis cluster_screening Screening & Analysis cluster_sar SAR Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis Diversification On-Resin or Solution-Phase Diversification Peptide_Synthesis->Diversification Cleavage_Purification Cleavage & Purification Diversification->Cleavage_Purification Screening Biological Screening (e.g., Binding Assay) Cleavage_Purification->Screening Hit_Identification Hit Identification Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for a peptide-based SAR study.

Fmoc_Phe_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_diversification Solution-Phase Diversification Resin_Prep Resin Preparation (Rink Amide) Couple_Fmoc_Phe Couple this compound Resin_Prep->Couple_Fmoc_Phe Elongate Peptide Chain Elongation Couple_Fmoc_Phe->Elongate Cleavage Cleavage from Resin with TFA Cocktail (deprotects OtBu) Elongate->Cleavage Couple_Library Couple Amine Library to Carboxylic Acid Cleavage->Couple_Library Purify_Library Purify Peptide Library Couple_Library->Purify_Library

Caption: Workflow for synthesizing a peptide library using this compound.

Conclusion

This compound is a valuable tool for researchers engaged in peptide synthesis and drug discovery. Its ability to introduce a modifiable carboxylic acid on a rigid aromatic scaffold provides a distinct advantage for creating focused peptide libraries to probe structure-activity relationships. While alternatives like Fmoc-Lys(Mtt)-OH offer the benefit of orthogonal, on-resin modification, the choice of building block will ultimately depend on the specific design of the peptide and the desired location and nature of the diversification. The protocols and workflows presented in this guide provide a framework for the effective application of this compound in advancing peptide-based therapeutic research.

References

Safety Operating Guide

Proper Disposal of Fmoc-p-carboxy-Phe(OtBu)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Fmoc-p-carboxy-Phe(OtBu)-OH and associated waste streams are critical for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this chemical, which is commonly used in solid-phase peptide synthesis (SPPS). This document provides a comprehensive, step-by-step approach to its proper disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific hazard information. General safety practices include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep the solid material into a designated, labeled waste container. Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Disposal of Unused or Expired this compound

Solid this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

Step-by-Step Disposal Procedure for Solid Chemical:

  • Containerization: Place the chemical in a clearly labeled, sealed, and compatible waste container. The label should include the full chemical name: "this compound" and the appropriate hazard warnings.

  • Segregation: Store the waste container separately from incompatible chemicals. Specifically, keep it away from strong oxidizing agents, acids, and bases.

  • Waste Collection: Arrange for pick-up by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Follow all institutional and local regulations for hazardous waste disposal.

Disposal of Waste from Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in SPPS generates various waste streams, each requiring proper management. The primary waste products include solvents from washing steps and reagents from the deprotection and coupling steps.

Waste StreamCompositionDisposal Procedure
Solid Waste Used resin, contaminated labware (e.g., pipette tips, weighing boats)Collect in a designated, labeled solid hazardous waste container. Ensure the container is sealed to prevent the release of any residual chemicals. Arrange for EHS pick-up.
Non-Halogenated Solvent Waste N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM - if used and segregated)Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with halogenated solvents unless permitted by your institution's waste management plan.
Deprotection Solution Waste Piperidine in DMF or NMP, dibenzofulvene-piperidine adductCollect in a dedicated, labeled hazardous waste container. This waste is basic and should not be mixed with acidic waste streams.
Coupling Reagent Waste Solutions containing reagents like HBTU, HATU, DIC, and their byproducts in solvents like DMF or NMP.Collect in a separate, labeled hazardous waste container.
Aqueous Waste Minimal if any; from final product work-up. May contain trace amounts of organic solvents and cleaved peptide.Neutralize if necessary and collect in a labeled aqueous hazardous waste container. Consult your EHS for specific guidelines on aqueous waste containing organic residues.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste from SPPS.

Disposal Workflow for this compound and SPPS Waste cluster_solid Solid this compound cluster_spps SPPS Waste Streams cluster_containers Waste Collection cluster_disposal Final Disposal Solid_Chemical Unused/Expired Solid Solid_Waste_Container Labeled Solid Hazardous Waste Container Solid_Chemical->Solid_Waste_Container Place in EHS_Pickup EHS/Licensed Waste Disposal Pick-up Solid_Waste_Container->EHS_Pickup SPPS_Process Solid-Phase Peptide Synthesis Used_Resin Used Resin & Contaminated Labware SPPS_Process->Used_Resin Solvent_Waste Solvent Waste (DMF, NMP, etc.) SPPS_Process->Solvent_Waste Deprotection_Waste Deprotection Waste (Piperidine solution) SPPS_Process->Deprotection_Waste Coupling_Waste Coupling Reagent Waste SPPS_Process->Coupling_Waste Solid_SPPS_Container Labeled Solid Hazardous Waste Used_Resin->Solid_SPPS_Container Solvent_Container Labeled Solvent Waste Solvent_Waste->Solvent_Container Deprotection_Container Labeled Basic Waste Deprotection_Waste->Deprotection_Container Coupling_Container Labeled Reagent Waste Coupling_Waste->Coupling_Container Solid_SPPS_Container->EHS_Pickup Solvent_Container->EHS_Pickup Deprotection_Container->EHS_Pickup Coupling_Container->EHS_Pickup

Caption: Disposal Workflow for this compound and SPPS Waste.

It is the responsibility of every researcher to be aware of and comply with all institutional, local, and national regulations regarding chemical waste disposal. By following these procedures, laboratories can maintain a safe working environment and minimize their environmental impact.

Essential Safety and Logistical Information for Handling Fmoc-p-carboxy-phe(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents like Fmoc-p-carboxy-phe(OtBu)-OH is paramount for ensuring laboratory safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Chemical Identifier:

  • Chemical Name: (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid

  • Common Synonyms: this compound, Fmoc-L-Phe(4-COOtBu)-OH, Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine

  • CAS Number: 183070-44-2

  • Molecular Formula: C₂₉H₂₉NO₆

  • Molecular Weight: 487.54 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid, often in powder form, which requires careful handling to avoid inhalation and direct contact. Based on available safety data for this and similar compounds, the following hazards have been identified.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A thorough risk assessment should be conducted before handling. The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Specifications and Rationale
Eye Protection Chemical safety goggles or a face shieldMust be worn at all times to protect against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves for integrity before use and dispose of them properly after handling.
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred designated area for weighing and preparing solutions to minimize inhalation risk.

2. Handling Procedures:

  • Before use, gently tap the container to settle the contents.[1]

  • Avoid creating dust when opening the container and weighing the compound.

  • Use appropriate tools, such as a spatula, for transferring the solid.

  • Keep the container tightly sealed when not in use.[2][3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 2-8°C.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[4][5]

1. Solid Waste Disposal:

  • Unused/Expired Compound: Collect in its original container or a clearly labeled, sealed, and compatible waste container.[4]

  • Contaminated Materials: Items such as weigh boats, gloves, and paper towels that have come into contact with the compound should be collected in a designated, sealed container for solid chemical waste.[5]

  • Labeling: All solid waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[4][5]

2. Liquid Waste Disposal:

  • Solutions: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[5]

  • Segregation: Do not mix this waste stream with other chemical wastes unless compatibility is confirmed.[5][6]

  • Labeling: The liquid waste container should be labeled as "Hazardous Waste," indicating the chemical name and the solvent used.[5]

3. Spill Response:

  • In the event of a spill, evacuate the area and prevent the generation of dust.

  • Carefully sweep or scoop the solid material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Collect all cleanup materials as hazardous waste.

Final Disposal:

  • All waste must be disposed of through your institution's certified chemical waste disposal program or a licensed contractor.[5]

Physicochemical and Safety Data Summary

Parameter Value Source
Appearance White to off-white solid/powder[2][3][7][8][9]
Molecular Formula C₂₉H₂₉NO₆[2][3][7][8][9][10]
Molecular Weight 487.54 g/mol [3][9]
CAS Number 183070-44-2[1][2][3][7][8][9][10][11]
Purity ≥95% - ≥98%[1][7][8][10]
Storage Temperature 2-8°C[2][3]
Boiling Point 684.6 ± 55.0 °C (Predicted)[2][3]
Density 1.247 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 3.67 ± 0.10 (Predicted)[2][3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experiment cluster_disposal Waste Disposal Receive Receive Compound Store Store at 2-8°C Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Solid DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment CollectSolid Collect Solid Waste Experiment->CollectSolid CollectLiquid Collect Liquid Waste Experiment->CollectLiquid LabelWaste Label Hazardous Waste CollectSolid->LabelWaste CollectLiquid->LabelWaste Dispose Dispose via Certified Program LabelWaste->Dispose

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.